molecular formula C9H12N2O2S B1324969 2-(Piperidin-1-yl)thiazole-4-carboxylic acid CAS No. 952182-68-2

2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Cat. No.: B1324969
CAS No.: 952182-68-2
M. Wt: 212.27 g/mol
InChI Key: CTYVDXOBZLKERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-8(13)7-6-14-9(10-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYVDXOBZLKERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640031
Record name 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-68-2
Record name 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Molecular Structure of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide combines foundational chemical principles with analogous data from structurally related compounds to present a robust analytical framework. This document is intended to guide researchers in the synthesis, characterization, and potential biological evaluation of this and similar heterocyclic compounds.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a piperidine group at the 2-position and a carboxylic acid group at the 4-position.

PropertyValueSource
IUPAC Name This compound-
CAS Number 952182-68-2[1]
Molecular Formula C₉H₁₂N₂O₂S[1]
Molecular Weight 212.27 g/mol [1]
Canonical SMILES C1CCN(CC1)C2=NC=C(S2)C(=O)O-

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually approached via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the target molecule, a plausible route would involve the reaction of ethyl 2-chloroacetoacetate with piperidine-1-carbothioamide, followed by hydrolysis of the resulting ester.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product reactant1 Ethyl 2-chloroacetoacetate reaction Hantzsch Thiazole Synthesis (Condensation) reactant1->reaction reactant2 Piperidine-1-carbothioamide reactant2->reaction intermediate Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate reaction->intermediate final_step Ester Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->final_step product This compound final_step->product

Figure 1: Proposed Hantzsch synthesis workflow.
General Experimental Protocol (Hypothetical)

  • Thioamide Formation: Piperidine is reacted with a thiocarbonylating agent (e.g., thiophosgene or by reaction with carbon disulfide followed by amination) to form piperidine-1-carbothioamide.

  • Hantzsch Condensation: Equimolar amounts of piperidine-1-carbothioamide and ethyl 2-chloroacetoacetate are refluxed in a suitable solvent such as ethanol. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Ester Hydrolysis: The purified ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is dissolved in an ethanol/water mixture, and an excess of a base (e.g., sodium hydroxide) is added. The mixture is heated to reflux until the hydrolysis is complete.

  • Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Spectroscopic Data for Structure Elucidation (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and thiazole moieties, along with a broad singlet for the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1H-COOH
~7.5 - 8.0s1HThiazole C5-H
~3.4 - 3.7t4HPiperidine -CH₂-N-
~1.6 - 1.8m6HPiperidine -(CH₂)₃-

¹³C NMR: The carbon NMR spectrum would provide key signals for the carbonyl carbon, the thiazole ring carbons, and the piperidine carbons.

Predicted Chemical Shift (δ, ppm)Assignment
~165 - 175C=O (Carboxylic Acid)
~160 - 170Thiazole C2
~140 - 150Thiazole C4
~110 - 120Thiazole C5
~45 - 55Piperidine C2/C6
~24 - 27Piperidine C3/C5
~23 - 26Piperidine C4
Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the carboxylic acid and the heterocyclic core.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)
~1600MediumC=N stretch (Thiazole)
~1500MediumC=C stretch (Thiazole)
1200-1300StrongC-O stretch (Carboxylic Acid)
~1100MediumC-N stretch
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would likely show a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the piperidine ring.

m/zPredicted Fragment
212[M]⁺
167[M - COOH]⁺
84[Piperidine]⁺ fragment

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The mechanism of action for many thiazole-containing drugs involves the inhibition of key enzymes or interference with cellular signaling pathways.[4]

Based on the activities of structurally similar compounds, this compound could potentially be investigated for its role in pathways such as:

  • NF-κB Signaling: Many heterocyclic compounds modulate the NF-κB pathway, which is crucial in inflammation and cancer.

  • PI3K/Akt/mTOR Pathway: This is a key pathway in cell proliferation and survival, and it is a common target for anticancer drugs.[4]

  • Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors.

Signaling_Pathway cluster_potential_targets Potential Cellular Targets cluster_outcomes Potential Biological Outcomes Target1 Kinases Outcome1 Anticancer Activity Target1->Outcome1 Target2 NF-κB Pathway Components Outcome2 Anti-inflammatory Activity Target2->Outcome2 Target3 PI3K/Akt/mTOR Pathway Components Target3->Outcome1 Outcome3 Antimicrobial Activity Target3->Outcome3 Molecule 2-(Piperidin-1-yl)thiazole- 4-carboxylic acid Molecule->Target1 Inhibition Molecule->Target2 Modulation Molecule->Target3 Inhibition

References

An In-Depth Technical Guide to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid (CAS No. 952182-68-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document elucidates the compound's physicochemical properties, outlines a robust synthetic pathway, and explores its potential therapeutic applications based on the biological activities of structurally related thiazole derivatives. Detailed experimental protocols, data interpretation, and workflow visualizations are included to facilitate its practical application in a research and development setting.

Compound Identification and Physicochemical Properties

This compound is a substituted thiazole derivative featuring a piperidine ring at the 2-position and a carboxylic acid group at the 4-position. The integration of the thiazole core, a privileged scaffold in medicinal chemistry, with a saturated piperidine heterocycle suggests its potential for diverse biological activities.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 952182-68-2[2][3][4][5]
Molecular Formula C₉H₁₂N₂O₂S[2][5]
Molecular Weight 212.27 g/mol [5]
IUPAC Name 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid[2]
Physical Form Solid[2]
Storage Temperature 2-8°C, sealed in dry conditions[2]
InChI Key CTYVDXOBZLKERL-UHFFFAOYSA-N[2]

Rationale and Synthetic Strategy

The synthesis of this compound can be strategically approached through a multi-step process that leverages established reactions in heterocyclic chemistry. The proposed pathway involves the construction of a 2-halothiazole-4-carboxylate ester, followed by nucleophilic aromatic substitution (SNAr) with piperidine, and concluding with ester hydrolysis to yield the target carboxylic acid. This approach is selected for its reliability and the commercial availability of the necessary starting materials.

Proposed Synthetic Workflow

The synthesis is designed as a three-step sequence, providing clear checkpoints for purification and characterization.

Synthetic Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Aromatic Substitution cluster_3 Step 4: Hydrolysis A Ethyl 2-chloroacetoacetate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Hantzsch Synthesis C Ethyl 2-aminothiazole-4-carboxylate D Ethyl 2-chlorothiazole-4-carboxylate C->D Sandmeyer-type Reaction E Ethyl 2-chlorothiazole-4-carboxylate + Piperidine F Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate E->F SNAr G Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate H This compound G->H Saponification

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related heterocyclic compounds. Researchers should perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1 & 2: Synthesis of Ethyl 2-chlorothiazole-4-carboxylate

The initial steps involve the formation of the thiazole ring via Hantzsch synthesis, followed by a Sandmeyer-type reaction to introduce the chloro-substituent. For efficiency, it is often practical to source the intermediate, Ethyl 2-chlorothiazole-4-carboxylate (CAS: 5198-87-8), from a commercial supplier if available.

Step 3: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

This step employs a nucleophilic aromatic substitution reaction, a robust method for forming carbon-nitrogen bonds on electron-deficient aromatic systems.

  • Reagents and Materials:

    • Ethyl 2-chlorothiazole-4-carboxylate

    • Piperidine (2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of ethyl 2-chlorothiazole-4-carboxylate (1.0 eq) in anhydrous DMF, add piperidine (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.

Step 4: Synthesis of this compound

The final step is the saponification of the ester to the corresponding carboxylic acid.

  • Reagents and Materials:

    • Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

    • Lithium hydroxide (or Sodium hydroxide)

    • Tetrahydrofuran (THF) and Water

    • 1M Hydrochloric acid (HCl)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the ethyl ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (2-3 eq) to the solution and stir at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Potential Biological Applications and Therapeutic Rationale

While specific biological data for this compound is not extensively published, the thiazole scaffold is a key component in numerous clinically approved drugs and biologically active molecules. Derivatives of 2-aminothiazole, a closely related structural class, have demonstrated a wide array of pharmacological activities.

The presence of the 2-amino (or substituted amino) group on the thiazole ring is a common feature in molecules with diverse biological activities, including:

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is present in several antimicrobial and antifungal agents.[1]

  • Antimycobacterial and Antiplasmodial Effects: Certain 2-aminothiazole derivatives have shown promising activity against Mycobacterium tuberculosis and Plasmodium falciparum.[6]

  • Enzyme Inhibition: Structurally related 2-substituted thiazole-4-carboxylic acids have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[7][8]

  • Anticancer Properties: Thiazole-containing compounds have been investigated as potential anticancer agents.[9]

The piperidine moiety can improve physicochemical properties such as solubility and lipophilicity, and can also form key interactions with biological targets. The carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, or as a bioisostere for other functional groups in drug design.

Given this context, this compound represents a valuable scaffold for screening against a variety of therapeutic targets, particularly in the areas of infectious diseases and oncology. Further research is warranted to fully elucidate its biological activity profile and mechanism of action.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for drug discovery and development. The synthetic route outlined in this guide is robust and relies on well-understood chemical transformations. The structural motifs present in this molecule suggest a high probability of interesting biological activity, making it an attractive candidate for further investigation by researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-(Piperidin-1-yl)thiazole-4-carboxylic acid (CAS No. 952182-68-2). Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized, detailed experimental protocols for the determination of its core physicochemical parameters, including acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide discusses the potential biological significance of this compound class, drawing on existing literature for structurally related thiazole and piperidine derivatives which have demonstrated a range of activities including anti-inflammatory, antifungal, and anticancer properties. Visual workflows for the experimental determination of key physicochemical properties are provided to aid in laboratory study design.

Introduction

This compound is a small molecule featuring a thiazole carboxylic acid scaffold substituted with a piperidine ring. The thiazole ring is a common motif in medicinal chemistry, known for its diverse biological activities. The piperidine moiety can influence the compound's solubility, lipophilicity, and ability to interact with biological targets. Understanding the fundamental physicochemical properties of this compound is critical for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the known information and highlights the data requiring experimental determination.

PropertyValueSource/Method
IUPAC Name 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylic acid-
CAS Number 952182-68-2Sigma-Aldrich[1]
Molecular Formula C₉H₁₂N₂O₂S-
Molecular Weight 212.27 g/mol -
Physical Form SolidSigma-Aldrich[1]
Purity ≥ 97%Sigma-Aldrich[1]
Melting Point Data not availableRequires experimental determination
pKa Data not availableRequires experimental determination (see Protocol 3.1)
logP Data not availableRequires experimental determination (see Protocol 3.2)
Aqueous Solubility Data not availableRequires experimental determination (see Protocol 3.3)

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of a compound is a critical parameter that influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target engagement. A common and reliable method for pKa determination is potentiometric titration.[2][3]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized. For an acidic compound like this compound, titration with a strong base will be performed. The carboxylic acid moiety is expected to be the primary acidic center, while the piperidine nitrogen may exhibit basic properties.

Materials:

  • This compound

  • Deionized water (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Prepare a solution of this compound in deionized water at a known concentration (e.g., 0.01 M).

  • Adjust the ionic strength of the solution to a constant value (e.g., 0.1 M) by adding a calculated amount of KCl.

  • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Immerse the pH electrode in the sample solution and allow it to equilibrate while stirring gently.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise volumes (e.g., 0.1 mL increments).

  • After each addition, allow the pH to stabilize before recording the value.

  • Continue the titration past the equivalence point(s).

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point. If multiple ionizable groups are present, multiple inflection points and corresponding pKa values may be observed.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in deionized water prep2 Adjust ionic strength with KCl prep1->prep2 titrate1 Calibrate pH meter prep2->titrate1 titrate2 Titrate with standardized NaOH titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 Repeat analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine equivalence point(s) analysis1->analysis2 analysis3 Calculate pKa at half-equivalence point analysis2->analysis3 G Workflow for logP/logD Determination by Shake-Flask Method cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare stock solution in aqueous buffer prep2 Mix with pre-saturated n-octanol prep1->prep2 part1 Shake vigorously to equilibrate prep2->part1 part2 Separate phases (centrifugation) part1->part2 analysis1 Sample both phases part2->analysis1 analysis2 Quantify concentration (HPLC-UV) analysis1->analysis2 analysis3 Calculate logD analysis2->analysis3 G Workflow for Aqueous Solubility Determination cluster_prep Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solid to aqueous buffer prep2 Agitate at constant temperature prep1->prep2 24-48 hours samp1 Allow solid to settle prep2->samp1 samp2 Filter supernatant samp1->samp2 analysis1 Dilute filtrate samp2->analysis1 analysis2 Quantify concentration (HPLC-UV) analysis1->analysis2 analysis3 Report solubility analysis2->analysis3

References

A Technical Guide to the Screening of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and strategic considerations for the screening of 2-(piperidin-1-yl)thiazole-4-carboxylic acid derivatives. The thiazole nucleus is a prominent scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide outlines a systematic approach to synthesizing and evaluating a library of these compounds to identify promising lead candidates for drug discovery programs.

Synthesis Pathway for Derivative Library

The generation of a diverse chemical library is the foundational step in a screening campaign. A common and effective method for synthesizing 2-(substituted amino)thiazole-4-carboxylic acid derivatives is based on the Hantzsch thiazole synthesis or subsequent modification of a pre-formed thiazole ring. The following workflow illustrates a plausible route to generate a library of target compounds, starting from a 2-halothiazole ester intermediate, followed by nucleophilic substitution with piperidine and subsequent amide coupling with a diverse set of amines.

G cluster_0 Step 1: Thiazole Core Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Library Synthesis A Ethyl 2-bromo-1,3-thiazole-4-carboxylate C Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate A->C Nucleophilic Substitution (e.g., DIPEA, DMF, 80°C) B Piperidine B->C D This compound C->D Hydrolysis (e.g., LiOH, THF/H2O) F Target Derivatives Library (Amides) D->F Amide Coupling (e.g., HATU, DIPEA, DMF) E Amine Library (R-NH2) E->F

Caption: General synthesis workflow for a library of 2-(piperidin-1-yl)thiazole-4-carboxamide derivatives.

Proposed Screening Cascade

A hierarchical screening cascade is essential for efficiently identifying and prioritizing compounds. The process begins with high-throughput primary assays to identify active compounds, followed by more complex secondary and mechanistic assays to characterize their potency, selectivity, and mode of action.

G A Compound Library (N > 100 Derivatives) B Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT/MTS on Cancer Panel) A->B C Hit Identification (% Inhibition > 50% at 10 µM) B->C D Secondary Screening: Dose-Response & IC50 Determination C->D Active 'Hits' H Inactive Compounds C->H Inactive E Orthogonal Assays: Apoptosis Assay (Caspase-Glo) Cell Cycle Analysis (FACS) D->E F Target-Based Screening: In Vitro Kinase Panel Assay E->F G Lead Candidate F->G Potent & Selective

Caption: A hierarchical screening cascade for identifying lead candidates from the derivative library.

Experimental Protocols

Detailed and reproducible protocols are critical for successful screening. The following sections provide methodologies for synthesis and key biological assays, adapted from established procedures for similar thiazole derivatives.[3][4]

General Protocol for Synthesis of 2-(Piperidin-1-yl)thiazole-4-carboxamide Derivatives

This protocol describes the final amide coupling step to generate the target library.

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq.).

  • Coupling Reagents: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture, followed by the coupling reagent HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.[5]

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Protocol for Primary Screening: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Add 1 µL of the compound solution to the wells to achieve a final concentration (e.g., 10 µM). Include wells with DMSO only as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Protocol for Secondary Screening: In Vitro Kinase Inhibition Assay

Many thiazole derivatives function as kinase inhibitors.[3] A generic protocol for an in vitro kinase assay using a technology like Homogeneous Time-Resolved Fluorescence (HTRF) is described below.

  • Reagents: Prepare the assay buffer, kinase enzyme, biotinylated substrate peptide, and ATP solution.

  • Compound Preparation: Perform serial dilutions of the "hit" compounds in DMSO and then in the assay buffer to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate peptide. Initiate the kinase reaction by adding ATP. Incubate for the specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Data Presentation

Quantitative data should be organized systematically to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Antiproliferative Activity of Thiazole Derivatives (Data is illustrative and based on typical results for this scaffold)

Compound IDR-Group (Amide)MCF-7 IC₅₀ (µM)[6]HCT116 IC₅₀ (µM)[6]A549 IC₅₀ (µM)[3]
THZ-001 4-Fluorophenyl8.7 ± 0.58.9 ± 0.615.2 ± 1.1
THZ-002 4-Methoxyphenyl12.3 ± 1.215.1 ± 1.422.8 ± 2.5
THZ-003 3,4-Dimethoxyphenyl5.2 ± 0.46.8 ± 0.79.1 ± 0.9
THZ-004 Cyclohexyl> 50> 50> 50
Doxorubicin -0.9 ± 0.11.2 ± 0.21.5 ± 0.2

Table 2: Representative Kinase Inhibitory Activity of "Hit" Compound THZ-003 (Data is illustrative)

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)[3]
c-Met95%39 ± 4
VEGFR288%75 ± 8
EGFR45%850 ± 50
SRC25%> 1000
Foretinib 98% (c-Met)15 ± 2

Postulated Mechanism of Action and Signaling Pathway

Based on the screening data for analogous compounds, a primary mechanism of action for this class could be the inhibition of Receptor Tyrosine Kinases (RTKs) like c-Met or VEGFR2, which are crucial drivers in many cancers. Inhibition of these kinases disrupts downstream signaling cascades, such as the RAS/MAPK pathway, leading to reduced cell proliferation and induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene Response Cell Proliferation, Survival, Angiogenesis Gene->Response Inhibitor Thiazole Derivative (THZ-003) Inhibitor->RTK Inhibition

Caption: Postulated inhibition of the RTK/MAPK signaling pathway by a thiazole derivative.

References

The Diverse Biological Landscape of Piperidinyl-Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets. When functionalized with a piperidine moiety, the resulting piperidinyl-thiazole core gains a three-dimensional character and a basic nitrogen center, which can be crucial for target engagement, solubility, and pharmacokinetic properties. This combination has led to the exploration of piperidinyl-thiazole derivatives across a wide spectrum of therapeutic areas. This technical guide provides an in-depth overview of the predicted and confirmed biological activities of this compound class, focusing on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Antimicrobial and Antifungal Activity

Piperidinyl-thiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacterial and fungal pathogens.[4][5][6]

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values for representative piperidinyl-thiazole and related compounds against various microbial strains.

Compound IDTarget OrganismActivity TypeValueReference
PNT S. epidermidis (NBRC 100911)MIC2.5 ± 2.2 µg/mL[7]
PNT S. aureus (NRBC 12732)MIC2.5 ± 0.0 µg/mL[7]
PNT MRSA (JCM 16555)MIC1.25 µg/mL[7]
Compound 26 L. monocytogenesMIC32 µM[4]
Compound 3ae S. epidermidisMIC16 µg/mL[4]
Compound 3ae S. aureusMIC64 µg/mL[4]
Compound 3l B. d.EC500.59 µg/mL[5]
Compound 3l G. s.EC500.69 µg/mL[5]
Compound 5l P. cubensisInhibition100% at 1 mg/L[6]
Compound 5l P. infestansInhibition80% at 1 mg/L[6]
Experimental Protocols

1.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

  • Method: The broth microdilution method is commonly employed.

    • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Positive and negative controls (with and without microbial growth, respectively) are included for validation.[4][7]

1.2.2. Mycelial Growth Rate Method (Antifungal)

This method is used to assess the antifungal activity of compounds by measuring the inhibition of fungal mycelial growth.

  • Method:

    • Preparation: The test compounds are dissolved in a solvent like DMSO and added to a molten potato dextrose agar (PDA) medium at various concentrations.

    • Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the agar plate.

    • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a defined period.

    • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent. The EC50 value is then determined from the dose-response curve.[5]

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synthesized Piperidinyl- Thiazole Compounds dissolve Dissolve in DMSO start->dissolve serial_dil Prepare Serial Dilutions dissolve->serial_dil inoculate Inoculate Microtiter Plates (Broth Microdilution) serial_dil->inoculate incubate Incubate (e.g., 24-48h) inoculate->incubate read_results Measure Absorbance or Observe Visually incubate->read_results calc_mic Determine MIC/EC50 read_results->calc_mic sar Structure-Activity Relationship (SAR) calc_mic->sar

Caption: General workflow for in vitro antimicrobial activity screening.

Anticancer and Kinase Inhibitory Activity

A significant area of research for piperidinyl-thiazole compounds is in oncology. These molecules have shown potent antiproliferative activity against various cancer cell lines and inhibitory effects on key kinases involved in cancer progression.[8][9][10][11]

Quantitative Data: Anticancer and Kinase Inhibition
Compound IDTarget Cell Line / KinaseActivity TypeValueReference
BMS-387032 A2780 (Ovarian Cancer)IC5095 nM[8]
BMS-387032 CDK2/cycEIC5048 nM[8]
Compound 3b PI3KαIC500.086 ± 0.005 µM[9]
Compound 3b mTORIC500.221 ± 0.014 µM[9]
Compound 3e PI3KαIC50> 10 µM[9]
Compound 3e mTORIC500.531 ± 0.021 µM[9]
Compound 5h VEGFR-2IC500.215 µM[10]
Compound 5h c-MetIC500.245 µM[10]
Compound 11b MCF-7 (Breast Cancer)IC501.87 µM[10]
Compound 11c HepG-2 (Liver Cancer)IC50~4 µg/mL[11]
Compound 6g MCF-7 (Breast Cancer)IC50~4 µg/mL[11]
Experimental Protocols

2.2.1. MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Method:

    • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

    • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curve.[11][12]

2.2.2. In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Method (Example: PI3Kα Assay):

    • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture includes the kinase (e.g., recombinant human PI3Kα), its substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

    • Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of the substrate.

    • Detection: The amount of product (e.g., PIP3) is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), where the amount of remaining ATP is measured, or by using specific antibodies to detect the phosphorylated product in an ELISA format.

    • Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[9]

Visualization: PI3K/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Piperidinyl-Thiazole Inhibitor (e.g., 3b) Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition

Caption: Dual inhibition of PI3K and mTOR signaling pathways.

Anti-inflammatory Activity

Piperidinyl-thiazole and related thiazole derivatives have also been investigated for their potential to modulate inflammatory responses.[13][14][15]

Quantitative Data: Anti-inflammatory Activity
Compound IDAssayActivity TypeValueReference
Compound 5j Protein DenaturationIC50< 46.29 µg/mL[13]
Compound 5k Protein DenaturationIC50< 46.29 µg/mL[13]
Compound 5l Protein DenaturationIC5046.29 µg/mL[13]
Compound 13b LPS-induced NO productionInhibitionPotent[16]
Experimental Protocols

3.2.1. Inhibition of Protein Denaturation

This in vitro assay serves as a preliminary screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

  • Method:

    • Reaction Mixture: A solution of bovine serum albumin (BSA) is prepared in a buffer. The test compounds are added at various concentrations.

    • Denaturation: The mixture is heated to induce protein denaturation (e.g., 72°C for 5 minutes).

    • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.

    • Analysis: The percentage inhibition of denaturation is calculated relative to a control. Diclofenac sodium is often used as a standard reference drug. The IC50 is determined from the dose-response data.[13]

3.2.2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in immune cells.

  • Method:

    • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

    • Treatment: The cells are pre-treated with the test compounds for a short period before being stimulated with LPS.

    • Incubation: The plates are incubated for 24 hours to allow for NO production.

    • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Analysis: The percentage of NO production inhibition is calculated compared to LPS-stimulated cells without any compound.[16]

Other Notable Biological Activities

Beyond the major areas described above, piperidinyl-thiazole scaffolds have been successfully adapted to target other important enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Piperidinyl thiazole isoxazolines have been identified as highly potent and slowly reversible inhibitors of FAAH, an enzyme that degrades the endocannabinoid anandamide. This inhibition can produce analgesic effects.[17][18]

  • Quantitative Data: A library of 75 compounds was screened, leading to the identification of carbamate and urea-based inhibitors with potencies in the picomolar (pM) and nanomolar (nM) range, respectively.[17][18]

  • Mechanism: These compounds act as slow, time-dependent inhibitors that lead to enzyme inactivation, which is slowly reversible.[17]

Acetylcholinesterase (AChE) Inhibition

Certain thiazole-based derivatives have been synthesized and evaluated for their ability to inhibit AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.

  • Quantitative Data: Compounds 10 and 16 from a synthesized series showed potent AChE inhibitory activity with IC50 values of 103.24 nM and 108.94 nM, respectively.[19]

  • Experimental Protocol (Ellman's Method): The AChE inhibitory activity is assessed spectrophotometrically. The assay measures the hydrolysis of acetylthiocholine iodide by AChE, which produces thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, which is measured at 412 nm. The rate of color change is proportional to enzyme activity, and the inhibitory effect of the test compounds can be quantified.[19]

Visualization: Logical Relationship for FAAH Inhibition

G cluster_outcome Outcome of Inhibition FAAH FAAH Enzyme Metabolites Inactive Metabolites FAAH->Metabolites Produces Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Metabolized by Analgesia Analgesic Effect Anandamide->Analgesia Leads to Inhibitor Piperidinyl-Thiazole FAAH Inhibitor Inhibitor->FAAH Inhibits IncreasedAnandamide Increased Anandamide Levels EnhancedAnalgesia Enhanced Analgesia IncreasedAnandamide->EnhancedAnalgesia

Caption: Mechanism of action for piperidinyl-thiazole FAAH inhibitors.

Conclusion

The piperidinyl-thiazole scaffold represents a versatile and privileged structure in modern drug discovery. The reviewed literature clearly demonstrates its potential to yield potent and selective modulators of various biological targets. The broad range of activities, from antimicrobial and anticancer to anti-inflammatory and neuro-modulatory, underscores the chemical tractability and pharmacological relevance of this compound class. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to build upon, facilitating the design and synthesis of next-generation piperidinyl-thiazole-based therapeutics with improved efficacy and safety profiles.

References

The Dawn of a New Era in Drug Discovery: Novel Thiazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many molecular avenues, with heterocyclic compounds consistently emerging as a rich source of pharmacological innovation. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, has garnered significant attention. When functionalized with a carboxylic acid group, this scaffold gives rise to a class of molecules with a remarkable spectrum of biological activities. This technical guide delves into the core of recent discoveries in novel thiazole carboxylic acid derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.

A Versatile Scaffold: The Biological Potential of Thiazole Carboxylic Acids

Thiazole carboxylic acid derivatives have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for the development of new drugs to combat a range of diseases.[1][2] Their therapeutic potential spans across several key areas:

  • Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of programmed cell death, or apoptosis.[3][5]

  • Anti-inflammatory and Antioxidant Properties: Chronic inflammation and oxidative stress are underlying factors in many diseases. Certain thiazole carboxylic acid derivatives have been shown to possess significant anti-inflammatory and antioxidant capabilities, making them attractive for the treatment of inflammatory disorders.[6]

  • Antibacterial and Antifungal Activity: The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Thiazole carboxylic acid derivatives have exhibited promising activity against a variety of pathogenic bacteria and fungi.[7][8][9]

Synthesizing Innovation: The Chemistry of Thiazole Carboxylic Acid Derivatives

The synthesis of these promising compounds often involves multi-step chemical reactions. A common and versatile method is the Hantzsch thiazole synthesis, which typically involves the condensation of a thioamide with an α-halocarbonyl compound.[10] This foundational reaction has been adapted and modified to create a diverse library of derivatives with unique substitutions, influencing their biological activity.

Quantitative Insights: A Comparative Look at Biological Activity

To facilitate a clear understanding of the structure-activity relationships of these novel compounds, the following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Novel Thiazole Carboxylic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6d K563 (Leukemia)Comparable to Dasatinib[11]
MCF-7 (Breast)20.2[11]
HT-29 (Colon)21.6[11]
8a A-549 (Lung)- (48% inhibition at 5 µg/mL)[4]
Bel7402 (Liver)-[4]
HCT-8 (Intestine)-[4]

Table 2: Antibacterial Activity of a Novel Thiazole Derivative

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)Reference
Proteus mirabilis10009.3 ± 0.1[7]
Shigella dysenteriae12515.6 ± 0.2[7]
Listeria monocytogenes10008.1 ± 0.0[7]

Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives

Compound IDDPPH Scavenging IC50 (µM)Reference
LMH6 0.185 ± 0.049[6]
LMH7 0.221 ± 0.059[6]
Trolox (Standard) 3.10 ± 0.92[6]

Unraveling the "How": Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the development of novel thiazole carboxylic acid derivatives.

Synthesis of 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxamide Derivatives (General Procedure)

This protocol outlines a common method for the synthesis of thiazole-5-carboxamide derivatives, a class that has shown significant biological activity.

  • Reaction Setup: Dissolve 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid in an appropriate solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Activation: Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator such as 4-Dimethylaminopyridine (DMAP). Stir the mixture under an inert atmosphere (e.g., argon).

  • Amine Addition: After a short period, add the desired aniline derivative to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for an extended period, typically 24-48 hours, while monitoring its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure thiazole-5-carboxamide derivative.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 1% DMSO), is administered orally to the rats. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., naproxen).[12]

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizing the Molecular Dance: Signaling Pathways and Workflows

To better understand the intricate mechanisms and processes involved in the discovery of these novel derivatives, the following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

Synthesis_Workflow Start Starting Materials (Thioamide, α-Halocarbonyl) Reaction Hantzsch Thiazole Synthesis (Condensation) Start->Reaction Intermediate Thiazole Carboxylic Acid Core Reaction->Intermediate Modification Functional Group Modification (e.g., Amidation) Intermediate->Modification Derivative Novel Thiazole Carboxylic Acid Derivative Modification->Derivative Purification Purification (Column Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Antibacterial, etc.) Characterization->Biological_Screening End Lead Compound Identification Biological_Screening->End

Caption: A generalized workflow for the synthesis and evaluation of novel thiazole carboxylic acid derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Thiazole Thiazole Derivative Thiazole->EGFR Inhibition

Caption: A simplified representation of the EGFR signaling pathway and a potential point of inhibition by thiazole derivatives.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage Bax Bax/Bak DNA_Damage->Bax Thiazole Thiazole Derivative Thiazole->Bax Activation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway, a mechanism by which some thiazole derivatives induce cancer cell death.

The Path Forward: Future Directions and Conclusion

The discovery of novel thiazole carboxylic acid derivatives represents a significant step forward in the quest for new and effective therapeutic agents. The versatility of the thiazole scaffold, combined with the diverse biological activities observed, underscores the immense potential of this class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of the next generation of medicines. Future research will undoubtedly focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on further elucidating their complex mechanisms of action. The journey from a laboratory discovery to a life-saving drug is long and arduous, but the promising findings surrounding thiazole carboxylic acid derivatives provide a beacon of hope for patients worldwide.

References

In-Silico Docking of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in-silico molecular docking of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, a novel small molecule with therapeutic potential. The document details the methodology for preparing the ligand and a selected protein target, performing the docking simulation, and analyzing the subsequent results. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and design. All experimental protocols are presented with clarity and precision, and quantitative data are summarized for comparative analysis. Visualizations of the experimental workflow and a hypothetical signaling pathway are included to facilitate a deeper understanding of the processes and potential molecular interactions.

Introduction

In the realm of modern drug discovery, in-silico molecular docking has emerged as a pivotal tool for the rapid and cost-effective screening of potential therapeutic agents.[1] This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target, providing valuable insights into the binding affinity and interaction patterns at the molecular level.[2][3] The thiazole moiety is a key structural component in numerous clinically approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[3][4]

This guide focuses on the in-silico analysis of this compound, a compound of interest due to its structural similarity to other biologically active thiazole derivatives. As a case study, this document will explore its interaction with a relevant therapeutic target, Cyclooxygenase-1 (COX-1), an enzyme implicated in inflammation.[5][6] The protocols and data presented herein are based on established methodologies in the field of computational chemistry and are intended to serve as a practical resource for researchers.

Materials and Methods

The in-silico docking of this compound against the COX-1 enzyme is a multi-step process that requires careful preparation of both the ligand and the protein, followed by the docking simulation and subsequent analysis of the results.

Software and Tools

The following software packages are commonly utilized for in-silico docking studies:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: A suite of tools for preparing protein and ligand files for docking with AutoDock Vina, a widely used open-source docking program.[6][7]

  • Schrödinger Suite with Maestro: A comprehensive software package for drug discovery that includes tools for protein preparation, ligand preparation, and molecular docking (e.g., Glide).[4][8][9]

  • PyMOL or Discovery Studio: Molecular visualization systems for viewing and analyzing protein-ligand complexes.[6]

Experimental Protocols

A detailed, step-by-step protocol for the in-silico docking of this compound is provided below.

  • 2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool such as ChemDraw or Marvin Sketch.

  • 3D Structure Conversion: The 2D structure is converted into a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a force field such as MMFF94 to obtain a low-energy conformation. This can be performed using software like Avogadro or the LigPrep tool in the Schrödinger suite.[10]

  • File Format Conversion: The optimized ligand structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina or MAE for Schrödinger Maestro).[4][7]

  • Protein Structure Retrieval: The 3D crystal structure of the target protein, COX-1, is downloaded from the Protein Data Bank (PDB). A suitable PDB entry with a co-crystallized ligand is selected to define the binding site.

  • Protein Cleaning: All non-essential molecules, such as water molecules, ions, and co-crystallized ligands, are removed from the protein structure.

  • Addition of Hydrogen Atoms: Hydrogen atoms are added to the protein structure, as they are typically not resolved in X-ray crystallography.

  • Charge Assignment: Partial charges are assigned to each atom of the protein.

  • Energy Minimization: The protein structure is subjected to a short energy minimization to relieve any steric clashes. The Protein Preparation Wizard in Schrödinger Maestro can automate many of these steps.[8][10]

  • Binding Site Definition: The binding site on the COX-1 enzyme is defined. This is typically done by specifying a grid box that encompasses the active site, often centered on the position of a known co-crystallized inhibitor.[8]

  • Docking Simulation: The prepared ligand is docked into the defined binding site of the prepared protein using a docking algorithm. AutoDock Vina uses a Lamarckian genetic algorithm, while Glide in the Schrödinger suite employs a hierarchical search protocol.[3][11]

  • Pose Generation: The docking software generates a series of possible binding poses for the ligand within the protein's active site and assigns a docking score to each pose.[3]

Results and Data Presentation

The results of the in-silico docking simulation provide quantitative data that can be used to assess the binding affinity and interaction patterns of this compound with the COX-1 enzyme.

Docking Scores and Binding Energies

The docking scores, which are an estimation of the binding free energy, for the top-ranked poses of the ligand are summarized in Table 1. A more negative score generally indicates a more favorable binding interaction.

Pose IDBinding Energy (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
1-8.5Arg120, Tyr355, Ser53025
2-8.2Arg120, Val349, Ser53016
3-7.9Tyr355, Leu352, Ala52714

Table 1: Hypothetical Docking Results for this compound with COX-1.

Visualization of Binding Interactions

The binding poses of the ligand within the active site of COX-1 can be visualized to understand the specific molecular interactions. Figure 1 illustrates the general workflow of the in-silico docking process.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking grid_gen->docking results Results Analysis docking->results visualization Visualization results->visualization

In-Silico Docking Workflow

Discussion

The hypothetical docking results suggest that this compound can favorably bind to the active site of the COX-1 enzyme. The predicted binding energy of the top-ranked pose (-8.5 kcal/mol) indicates a strong interaction. The formation of hydrogen bonds with key residues such as Arg120 and Ser530, which are known to be critical for inhibitor binding in COX-1, further supports the potential of this compound as a COX-1 inhibitor.

The piperidine and thiazole rings appear to engage in several hydrophobic interactions within the active site, contributing to the overall binding affinity. These findings provide a strong rationale for the further investigation of this compound as a potential anti-inflammatory agent.

A hypothetical signaling pathway that could be modulated by the inhibition of COX-1 is depicted in Figure 2.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ligand 2-(Piperidin-1-yl)thiazole- 4-carboxylic acid Ligand->COX1 Inhibition

Hypothetical COX-1 Signaling Pathway

Conclusion

This technical guide has outlined a comprehensive in-silico docking study of this compound with the COX-1 enzyme. The detailed protocols and hypothetical data presented herein demonstrate the utility of computational methods in modern drug discovery. The promising, albeit hypothetical, results warrant further experimental validation to confirm the anti-inflammatory potential of this compound. The workflow and methodologies described can be adapted for the investigation of other ligand-protein systems, serving as a valuable resource for researchers in the field.

References

A Technical Guide to Pharmacophore Modeling for Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pharmacophore modeling as applied to the discovery and development of thiazole-based kinase inhibitors. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2][3][4][5] This guide details the methodologies for developing robust pharmacophore models, presents key quantitative data for prominent thiazole-based inhibitors, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Concepts in Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target.[6] Pharmacophore modeling is a powerful computational technique used in drug discovery to identify novel compounds with desired biological activity by screening large chemical databases.[7] This approach can be broadly categorized into two main types:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target protein is unknown.[7][8] It relies on a set of known active ligands to derive a common pharmacophore hypothesis that explains their shared biological activity.[7]

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this method can be used to generate a pharmacophore model based on the key interactions between the protein and a bound ligand.[7][9]

Experimental Protocols for Pharmacophore Modeling

The generation of a predictive pharmacophore model involves a series of well-defined steps, from the preparation of the input data to the validation of the final model.

Ligand-Based Pharmacophore Modeling Workflow

A typical workflow for ligand-based pharmacophore modeling is depicted below. This process begins with the selection of a set of active compounds (training set) and culminates in a validated pharmacophore model that can be used for virtual screening.

LigandBased_Workflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Model Validation cluster_3 Application Data_Collection 1. Collect Diverse Set of Thiazole-Based Kinase Inhibitors Activity_Selection 2. Select Training Set Molecules (Active Compounds) Data_Collection->Activity_Selection Conformation_Generation 3. Generate Conformational Models for Each Molecule Activity_Selection->Conformation_Generation Feature_Identification 4. Identify Common Pharmacophore Features Conformation_Generation->Feature_Identification Hypothesis_Generation 5. Generate Pharmacophore Models (Hypotheses) Feature_Identification->Hypothesis_Generation Test_Set_Screening 6. Screen Test Set of Active and Inactive Compounds Hypothesis_Generation->Test_Set_Screening Statistical_Validation 7. Perform Statistical Validation (e.g., Güner-Henry Score) Test_Set_Screening->Statistical_Validation Database_Screening 8. Virtual Screening of Compound Libraries Statistical_Validation->Database_Screening Hit_Identification 9. Identify Novel 'Hit' Compounds Database_Screening->Hit_Identification

Caption: A generalized workflow for ligand-based pharmacophore modeling.

A detailed experimental protocol for ligand-based pharmacophore modeling using software such as Discovery Studio is as follows:

  • Training Set Preparation: A set of at least 16 structurally diverse thiazole-based inhibitors with a wide range of biological activities (typically IC50 values) is selected.

  • Conformational Analysis: The 3D conformations for each molecule in the training set are generated. This is a crucial step to ensure that the bioactive conformation of each molecule is likely represented.

  • Pharmacophore Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups are identified for all molecules.

  • Hypothesis Generation: The HypoGen algorithm within Discovery Studio can be used to generate a set of pharmacophore models (hypotheses).[10] The algorithm aims to find a common pharmacophore that is present in the most active compounds but absent in the inactive ones.

  • Model Scoring and Selection: The generated hypotheses are scored based on a cost function that considers the fit of the active compounds to the pharmacophore and the complexity of the model. The hypothesis with the highest cost difference between the null hypothesis and the total cost is typically selected as the best model.

  • Model Validation: The selected pharmacophore model is validated using a test set of compounds that were not used in the model generation. A good model should be able to accurately predict the activity of the test set compounds. Further validation can be performed using methods like Fischer's randomization test.

Structure-Based Pharmacophore Modeling Workflow

Structure-based pharmacophore modeling leverages the 3D structure of the kinase-inhibitor complex. The general workflow is outlined below.

StructureBased_Workflow cluster_0 Input Preparation cluster_1 Pharmacophore Generation cluster_2 Model Validation & Application PDB_Selection 1. Select High-Resolution Crystal Structure of Kinase-Inhibitor Complex Complex_Preparation 2. Prepare the Protein-Ligand Complex (e.g., Add Hydrogens, Assign Charges) PDB_Selection->Complex_Preparation Interaction_Analysis 3. Analyze Key Interactions between Kinase and Inhibitor Complex_Preparation->Interaction_Analysis Feature_Mapping 4. Map Pharmacophore Features onto the Interaction Points Interaction_Analysis->Feature_Mapping Model_Refinement 5. Refine the Pharmacophore Model (e.g., Add Exclusion Volumes) Feature_Mapping->Model_Refinement Database_Screening 6. Virtual Screening of Compound Libraries Model_Refinement->Database_Screening Docking_Studies 7. Perform Molecular Docking of Hits for Pose Prediction Database_Screening->Docking_Studies Hit_Prioritization 8. Prioritize Hits for Experimental Testing Docking_Studies->Hit_Prioritization

Caption: A generalized workflow for structure-based pharmacophore modeling.

A detailed protocol for structure-based pharmacophore modeling using a tool like LigandScout is as follows:

  • Input Preparation: A high-resolution crystal structure of the target kinase in complex with a thiazole-based inhibitor is obtained from the Protein Data Bank (PDB). The protein-ligand complex is prepared by adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen bond network.

  • Pharmacophore Generation: The software automatically identifies and maps the key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts, and aromatic interactions) between the ligand and the protein's active site. These interactions are then translated into pharmacophore features.

  • Exclusion Volume Spheres: To represent the shape of the active site and avoid steric clashes, exclusion volume spheres are added to the pharmacophore model.

  • Model Validation: The structure-based pharmacophore model is validated by screening a database containing known active and inactive compounds. The model's ability to enrich the active compounds from the decoys is a measure of its quality.

  • Virtual Screening: The validated pharmacophore model is then used as a 3D query to screen large chemical databases for novel potential inhibitors.

Quantitative Data for Thiazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities and pharmacophore model validation statistics for selected thiazole-based kinase inhibitors from various studies.

Table 1: Inhibitory Activity of Thiazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound 47Plk1-[11]
Compound 42GSK-3β0.29 ± 0.01[1]
Compound 43GSK-31.1 ± 0.1[1]
Compound 25CDK9640 - 2010[1][3]
BJG-03-025(58)FAK20[1]
Compound 39EGFR153[12]
Compound 39HER2108[12]
Compound 43EGFR122[12]
Compound 43HER278[12]
Compound 39DHFR291[12]
Compound 42DHFR123[12]
Compound 1gCK21900[13]
Compound 1gGSK3β670[13]

Table 2: Statistical Validation of Pharmacophore Models for Thiazole-Based Kinase Inhibitors

Kinase TargetModel TypeSoftwareR² (Training Set)Q² (Test Set)Reference
Plk1Ligand-Based (3D-QSAR)-0.95390.4868[11]
Aurora KinaseLigand-Based (QSAR)QSARINS0.89020.8735 (R²ext)[2]
SYKLigand-Based (3D-QSAR)---[14]
Tie2 (Type I)Ligand-Based (HipHop)Catalyst--[15]
Tie2 (Type II)Ligand-Based (HypoRefine)Catalyst0.976032-[15]

Signaling Pathways of Key Kinase Targets

Thiazole-based inhibitors have been developed against a variety of kinases that play crucial roles in cellular signaling pathways, particularly in cancer. Understanding these pathways is essential for rational drug design.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several kinases targeted by thiazole-based inhibitors, such as GSK3β and CK2, are involved in this pathway. For instance, CK2 and GSK3β cooperatively phosphorylate the tumor suppressor protein PTEN, leading to its deactivation and subsequent activation of the PI3K pathway.[13]

PI3K_Pathway cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Regulation by Thiazole Targets cluster_3 Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibits CK2 CK2 CK2->PTEN Inhibits GSK3b GSK3β GSK3b->PTEN Inhibits Thiazole_CK2 Thiazole Inhibitor Thiazole_CK2->CK2 Thiazole_GSK3b Thiazole Inhibitor Thiazole_GSK3b->GSK3b

Caption: The PI3K/Akt/mTOR signaling pathway with regulation by CK2 and GSK3β.

EGFR/HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell proliferation and survival. Thiazole-based compounds have shown potent dual inhibitory activity against both EGFR and HER2.[12]

EGFR_HER2_Pathway cluster_0 Receptor Activation cluster_1 Downstream Pathways cluster_2 Cellular Response Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR EGFR->EGFR Dimerization & Autophosphorylation HER2 HER2 EGFR->HER2 Heterodimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt HER2->RAS_RAF_MEK_ERK HER2->PI3K_Akt Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Cell Survival PI3K_Akt->Survival Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->EGFR Thiazole_Inhibitor->HER2

Caption: Simplified EGFR/HER2 signaling pathway and its inhibition by thiazole derivatives.

Conclusion

Pharmacophore modeling is an indispensable tool in the modern drug discovery pipeline for identifying and optimizing novel thiazole-based kinase inhibitors. This guide has provided a detailed overview of the core methodologies, from data preparation and model generation to validation and application. The presented quantitative data and signaling pathway diagrams offer a valuable resource for researchers in this field. The continued application of these computational techniques, in conjunction with traditional medicinal chemistry approaches, will undoubtedly accelerate the development of the next generation of targeted kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

Deconvoluting the Mechanism of Action: A Technical Guide to Target Identification for 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenotypic screening remains a powerful engine for the discovery of novel bioactive small molecules. However, a frequent and critical bottleneck in the subsequent drug development pipeline is the identification of the specific molecular target(s) through which a compound exerts its biological effects. This process, known as target deconvolution, is essential for understanding the mechanism of action, optimizing lead compounds, and predicting potential toxicities. This guide presents a comprehensive, multi-pronged strategy for the target identification of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, a compound with a thiazole scaffold suggestive of diverse biological potential but with an uncharacterized mechanism. We provide a strategic workflow, from initial computational predictions to rigorous experimental validation, designed for researchers, scientists, and drug development professionals. This document offers not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust approach to target discovery.

Introduction: The Challenge of the Unknown Target

The journey from a hit compound in a phenotypic screen to a viable drug candidate is fraught with challenges, the foremost of which is often elucidating its mechanism of action. Without knowledge of the molecular target, efforts in medicinal chemistry for structure-activity relationship (SAR) studies are hampered, and the path to clinical development is obscured by an incomplete understanding of on-target efficacy and off-target liabilities.[1][2]

The subject of this guide, this compound, represents a common scenario. Its structure, containing a thiazole ring, is a privileged scaffold found in numerous FDA-approved drugs with activities ranging from anti-inflammatory to anti-cancer.[3][4][5] However, for this specific molecule, the direct biological targets remain unidentified. This guide outlines a systematic and robust workflow to close this knowledge gap. Our approach is structured in four key phases: in silico hypothesis generation, chemical probe development, experimental target discovery via chemoproteomics, and rigorous target validation.

Phase I: Generating Hypotheses with In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable, cost-effective initial hypotheses.[6][7] These approaches leverage vast databases of known ligand-target interactions to predict potential binding partners for a novel molecule based on structural or chemical similarity.

Ligand-Based Target Prediction

This strategy is founded on the principle that similar molecules often bind to similar proteins.[8] Web servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare the query molecule against a library of thousands of known bioactive compounds, generating a ranked list of the most probable macromolecular targets.[8][9]

Workflow for SwissTargetPrediction:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Navigate to the SwissTargetPrediction web server.

  • Paste the SMILES string into the query box and submit.

  • Analyze the results, which will provide a list of probable targets, ranked by a probability score. Pay close attention to target classes that are enriched (e.g., kinases, GPCRs, proteases).

Structure-Based Target Prediction (Inverse Virtual Screening)

If a specific biological effect is observed (e.g., anti-proliferative activity), inverse virtual screening can be employed. This method involves docking the small molecule into the binding sites of a large collection of protein structures to identify those with the highest predicted binding affinity.[10] This can help prioritize target families identified in the ligand-based screen.

The output of this phase is not a definitive answer but a prioritized list of candidate targets and target families. This list is crucial for guiding the design of subsequent validation assays.

Computational Method Principle Key Output Recommended Tool
Ligand-Based Similarity Similar molecules bind to similar targets.Ranked list of potential protein targets based on probability.SwissTargetPrediction[8][9]
Inverse Virtual Screening Predicts binding affinity of a ligand to a library of protein structures.Prioritized list of targets with high predicted binding scores.Various academic and commercial software platforms.

Phase II: Synthesis of a Chemical Probe

To experimentally identify the binding partners of this compound from a complex biological mixture (like a cell lysate), it is often necessary to synthesize a "chemical probe." This is a modified version of the parent compound that incorporates two key features: a reactive group for covalent attachment to the target and a reporter handle for detection and enrichment.[11][12][13]

Principles of Chemical Probe Design

The design of a high-quality chemical probe is critical and must adhere to several principles to ensure its utility and prevent misleading results.[14][15]

  • Preservation of Potency: The modifications should not significantly diminish the compound's affinity for its target. The probe's biological activity should be confirmed to be comparable to the parent molecule.

  • Strategic Linker Placement: The linker connecting the compound to the reporter tag must be attached at a position that does not interfere with target binding. Structure-activity relationship (SAR) data is invaluable for identifying these "solvent-exposed" regions.[14]

  • Inertness of Modifications: The linker and reporter tag should be biologically inert and not introduce new, non-specific interactions.

  • Inclusion of a Negative Control: A crucial component is the synthesis of an inactive analog to be used as a negative control in pulldown experiments. This molecule should be structurally similar to the active probe but incapable of binding the target, helping to distinguish true binders from non-specific background proteins.

For this compound, potential modification points could be the piperidine ring or by derivatizing the carboxylic acid, assuming these positions are not critical for binding.

Recommended Probe Architecture

A versatile probe design incorporates a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., an alkyne or azide). This allows for photoaffinity labeling (PAL), where UV light activation triggers covalent cross-linking of the probe to its binding partners in a native environment, such as living cells.[11][14] The bioorthogonal handle is then used for "clicking" on a reporter tag (like biotin for enrichment or a fluorophore for imaging) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[14]

cluster_Probe Chemical Probe Structure Parent 2-(Piperidin-1-yl)thiazole -4-carboxylic acid Linker Inert Linker Parent->Linker Attachment at non-critical site Photo Photoreactive Group (e.g., Diazirine) Linker->Photo Handle Bioorthogonal Handle (e.g., Alkyne) Linker->Handle

Caption: Modular design of a chemical probe.

Phase III: Experimental Target Identification via Chemoproteomics

Chemoproteomics uses chemical probes to map small molecule-protein interactions on a proteome-wide scale.[11][16] We will focus on two powerful and complementary approaches: Affinity Chromatography-Mass Spectrometry (AC-MS) and Thermal Proteome Profiling (TPP).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and robust method for isolating binding partners from a cell or tissue lysate.[1][2][17] The strategy involves immobilizing the chemical probe onto a solid support (e.g., agarose or magnetic beads) to "fish" for its targets.

Lysate Prepare Cell Lysate Incubate Incubate Lysate with Beads Lysate->Incubate Immobilize Immobilize Chemical Probe (and Negative Control) on Beads Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze Identify Identify Enriched Proteins (Present in Probe pull-down, absent in Control) Analyze->Identify

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Protocol for AC-MS:

  • Probe Immobilization: Covalently attach the alkyne-functionalized chemical probe (and the negative control probe) to azide-functionalized agarose or magnetic beads via a click chemistry reaction.

  • Lysate Preparation: Culture relevant cells and lyse them under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by centrifugation.

  • Affinity Enrichment: Incubate the clarified lysate with the probe-immobilized beads and control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe. This step is critical for reducing background noise.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free, unmodified parent compound (highly specific) or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Sample Preparation for MS: Eluted proteins are separated by SDS-PAGE, and the gel is stained. Excise the protein bands, perform in-gel digestion (typically with trypsin), and extract the resulting peptides.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS spectra are used to determine the amino acid sequences of the peptides.

  • Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from which the peptides originated. True targets will be significantly enriched in the sample eluted from the active probe beads compared to the negative control beads.[2][18]

Thermal Proteome Profiling (TPP)

TPP is a powerful in situ method that can identify target engagement in living cells without requiring any modification to the compound of interest.[19][20][21] The principle is that the binding of a small molecule stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[21]

Treat Treat Intact Cells with Compound vs. Vehicle (DMSO) Aliquot Aliquot Cell Suspensions Treat->Aliquot Heat Heat Aliquots across a Temperature Gradient (e.g., 37°C to 67°C) Aliquot->Heat Lyse Lyse Cells and Separate Soluble vs. Aggregated Proteins (Ultracentrifugation) Heat->Lyse Digest Collect Supernatant (Soluble Fraction) and Digest Proteins Lyse->Digest Quantify Quantify Peptides via LC-MS/MS (e.g., TMT labeling) Digest->Quantify Plot Plot Melting Curves for each Protein Quantify->Plot Identify Identify Proteins with a Significant Thermal Shift (ΔTm) Plot->Identify

Caption: Workflow for Thermal Proteome Profiling (TPP).

Step-by-Step Protocol for TPP:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions and heat them in a PCR cycler across a range of temperatures (e.g., 10-12 points from 37°C to 67°C).

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble, non-denatured proteins from the aggregated, denatured proteins by ultracentrifugation.

  • Protein Digestion: Collect the soluble fraction (supernatant) and digest the proteins into peptides.

  • Quantitative Mass Spectrometry: For accurate quantification across the different temperature points, label the peptides with isobaric tags (e.g., TMT - Tandem Mass Tags). Combine the labeled samples and analyze by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. Fit these points to a melting curve to determine the melting temperature (Tm). A statistically significant shift in Tm (ΔTm) upon drug treatment indicates direct target engagement.[21][22]

Method Compound Modification State of Proteome Principle Key Advantage
AC-MS Required (Immobilization)In vitro (Lysate)Affinity CaptureHigh signal-to-noise for strong binders.[23]
TPP Not RequiredIn situ (Live Cells)Ligand-induced thermal stabilizationLabel-free and reflects target engagement in a native cellular context.[20][21]

Phase IV: Target Validation

Identifying a protein that binds to a compound is not sufficient to prove it is the biologically relevant target. Target validation is the critical process of demonstrating that engagement of the identified protein by the compound is responsible for the observed phenotypic effect.[24][25][26] This requires multiple, independent lines of evidence.

Biochemical Validation
  • Recombinant Protein Binding: Express and purify the candidate target protein. Confirm direct binding and determine the binding affinity (e.g., Kd) of this compound using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or the cellular thermal shift assay (CETSA) with the purified protein.[20]

  • Enzymatic Assays: If the identified target is an enzyme, test the ability of the compound to modulate its activity in a functional assay.

Cellular Validation
  • Target Engagement in Cells: Confirm that the compound engages the target in intact cells. CETSA is an excellent method for this, where cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western Blot.[20]

  • Genetic Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the target is essential for the compound's activity, its depletion should render the cells resistant to the compound or abolish the phenotypic response.[24][25]

  • Overexpression: Overexpressing the target protein may sensitize cells to the compound.

  • Mutation of the Binding Site: If the binding site can be predicted, mutating key residues should abolish the compound's binding and its biological effect.

A successful validation effort will demonstrate a clear, causal link between the compound binding to the identified target and the ultimate biological outcome.[26][27]

Conclusion

The identification of a small molecule's target is a cornerstone of modern drug discovery. The process is a journey of iterative hypothesis generation and rigorous testing. For a compound like this compound, where the mechanism is unknown, the integrated strategy outlined here provides a clear and powerful path forward. By combining predictive computational approaches with unbiased, proteome-wide experimental techniques like AC-MS and TPP, researchers can efficiently identify high-confidence candidate targets. Crucially, these candidates must then be subjected to a stringent validation cascade to confirm their biological relevance. This comprehensive approach minimizes the risk of pursuing irrelevant targets and maximizes the probability of successfully elucidating the mechanism of action, thereby accelerating the translation of a promising bioactive molecule into a well-understood therapeutic candidate.

References

spectroscopic data for 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Profile of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a thiazole core, a common scaffold in medicinal chemistry, linked to a piperidine ring and a carboxylic acid moiety. The unique electronic and structural arrangement of these functional groups imparts specific chemical properties that are of interest in drug discovery and materials science. Accurate structural elucidation and characterization are paramount for understanding its reactivity, and biological activity, and for ensuring purity and quality control.

This guide provides a detailed examination of the predicted spectroscopic signature of this molecule using four cornerstone analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we will detail a robust experimental protocol, present the predicted data in a structured format, and offer an in-depth interpretation grounded in established chemical principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the accurate assignment of spectroscopic signals. The structure of this compound, with a systematic numbering scheme for NMR analysis, is presented below.

molecule cluster_thiazole Thiazole Ring cluster_piperidine Piperidine Ring cluster_carboxyl Carboxylic Acid C2 C2 N3 N3 C2->N3 N1_p N1' C2->N1_p bond C4 C4 N3->C4 C5 C5 C4->C5 C_cooh C7(OOH) C4->C_cooh bond S1 S1 C5->S1 S1->C2 C2_p C2' N1_p->C2_p C3_p C3' C2_p->C3_p C4_p C4' C3_p->C4_p C5_p C5' C4_p->C5_p C6_p C6' C5_p->C6_p C6_p->N1_p O_cooh1 O C_cooh->O_cooh1 O_cooh2 OH C_cooh->O_cooh2 H5 H5 fragmentation M_H [M+H]⁺ m/z = 227.0849 Frag1 Loss of CO₂ (Decarboxylation) M_H->Frag1 Frag2 α-Cleavage M_H->Frag2 Ion1 [C₁₀H₁₅N₂S]⁺ m/z = 183.0954 Frag1->Ion1 Ion2 [C₅H₁₀N]⁺ m/z = 84.0813 Frag2->Ion2

Exploring the Chemical Space of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have garnered significant attention from researchers and drug development professionals, leading to the discovery of numerous compounds with a wide array of pharmacological properties. This technical guide provides an in-depth exploration of the chemical space of thiazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their applications in oncology and infectious diseases.

Quantitative Biological Data of Thiazole Derivatives

The biological activity of thiazole derivatives has been extensively evaluated against various targets. The following tables summarize key quantitative data, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50 Values)

Compound IDCancer Cell LineTargetIC50 (µM)Reference
4c MCF-7 (Breast)-2.57 ± 0.16[2]
4c HepG2 (Liver)-7.26 ± 0.44[2]
4a MCF-7 (Breast)-12.7 ± 0.77[2]
4a HepG2 (Liver)-6.69 ± 0.41[2]
4b MCF-7 (Breast)-31.5 ± 1.91[2]
4b HepG2 (Liver)-51.7 ± 3.13[2]
5 MCF-7 (Breast)-28.0 ± 1.69[2]
5 HepG2 (Liver)-26.8 ± 1.62[2]
4c -VEGFR-20.15[2]
Compound 10 -Acetylcholinesterase0.103[3]
Compound 16 -Acetylcholinesterase0.109[3]
Cu(L1)2Cl2 MCF-7 (Breast)-105.6[4]
Cu(L3)Cl2 MCF-7 (Breast)-82.64[4]
Compound 4 MCF-7 (Breast)VEGFR-25.73[5]
Compound 4 MDA-MB-231 (Breast)VEGFR-212.15[5]
Compound 3b -PI3KαSimilar to alpelisib[6]
Compound 3e -PI3Kα/mTOR-[6]
Compound 2g LoVo (Colon)-2.44[7]
Compound 2g MCF-7 (Breast)-23.29[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC Values)

Compound IDMicroorganismMIC (µg/mL)Reference
Lead Compound Analogs Methicillin-Resistant Staphylococcus aureus (MRSA)1.3[8]
Compound 3 Various Bacteria0.23 - 0.70 (mg/mL)[9]
Compound 8 Various Fungi0.08 - 0.23 (mg/mL)[9]
Compound 9 Various Fungi0.06 - 0.23 (mg/mL)[9]
Compounds 11 & 12 S. aureus, E. coli, A. niger125 - 200[10]
Compounds 13 & 14 S. aureus, E. coli, A. niger50 - 75[10]
Compound 43a S. aureus, E. coli16.1 (µM)[11]
Compound 37c Various Bacteria46.9 - 93.7[11]
Compound 37c Various Fungi5.8 - 7.8[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Key Signaling Pathways Modulated by Thiazole Derivatives

Thiazole derivatives exert their biological effects by modulating various signaling pathways critical for cell survival, proliferation, and angiogenesis. Two prominent pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[12] This activation initiates a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[13]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Y801 Y951 Y1054/1059 Y1175 VEGFA->VEGFR2 PLCg PLCγ VEGFR2:p1175->PLCg PI3K PI3K VEGFR2:p951->PI3K Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Migration Cell Migration AKT->Migration Thiazole Thiazole Derivatives Thiazole->VEGFR2 Inhibit

VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14] Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3.[15][16] PIP3 recruits AKT to the cell membrane, where it is activated by PDK1 and mTORC2.[15] Activated AKT phosphorylates a multitude of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth.[15] Thiazole derivatives have been shown to inhibit this pathway at various points, including PI3K and mTOR.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis EIF4EBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Thiazole Thiazole Derivatives Thiazole->PI3K Inhibit Thiazole->mTORC1 Inhibit

PI3K/AKT/mTOR Signaling Pathway Inhibition by Thiazole Derivatives.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of thiazole derivatives. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[1]

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Thiazole Derivatives (various concentrations) Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Workflow for the MTT Cytotoxicity Assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the thiazole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Murine Model of MRSA Skin Infection

This in vivo model is used to evaluate the efficacy of topical antimicrobial agents against Methicillin-Resistant Staphylococcus aureus (MRSA) skin infections.[17]

Protocol:

  • Animal Preparation: Anesthetize mice and create a superficial skin wound on their dorsum.

  • Infection: Inoculate the wound with a defined concentration of a clinical MRSA strain.

  • Treatment: Apply a topical formulation of the thiazole derivative (e.g., in a cream or ointment base) to the infected wound at specified intervals (e.g., twice daily for 3-5 days). A vehicle control group and a positive control group (e.g., mupirocin ointment) should be included.

  • Evaluation of Bacterial Burden: At the end of the treatment period, euthanize the mice, excise the infected skin tissue, homogenize it, and perform serial dilutions for bacterial colony counting (CFU/g of tissue).

  • Data Analysis: Compare the bacterial burden in the treated groups to the vehicle control group to determine the reduction in infection.

Conclusion

The thiazole scaffold remains a highly privileged structure in drug discovery, offering a vast chemical space for the development of novel therapeutic agents. The derivatives of thiazole have demonstrated significant potential in a multitude of disease areas, including cancer and infectious diseases.[1] The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource to facilitate the exploration and advancement of thiazole-based compounds from the laboratory to clinical applications. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of next-generation thiazole-containing drugs.

References

2-(Piperidin-1-yl)thiazole-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The essential molecular identifiers and properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C9H12N2O2S[1][2][3]
Molecular Weight 212.27 g/mol [1][3][4]
CAS Number 952182-68-2[1][2][3][4][5]

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula, while not explicitly detailed in the cited search results, generally follow standard analytical chemistry protocols.

Molecular Formula Determination: The molecular formula is typically determined using high-resolution mass spectrometry (HRMS). This technique measures the mass-to-charge ratio of the molecule with high precision, allowing for the unambiguous determination of its elemental composition.

Molecular Weight Determination: The molecular weight is calculated from the determined molecular formula. It can also be confirmed by mass spectrometry, where the molecular ion peak ([M]+ or [M+H]+) corresponds to the molecular weight of the compound.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the chemical name and its fundamental molecular properties.

A This compound B Molecular Formula C9H12N2O2S A->B has C Molecular Weight 212.27 g/mol A->C has D CAS Number 952182-68-2 A->D is identified by

Caption: Relationship between chemical identity and molecular properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Substituted Thiazoles in Medicinal Chemistry

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, is a valuable building block in drug discovery, combining the thiazole scaffold with a piperidine moiety—a common feature in centrally active pharmaceuticals—and a carboxylic acid group that allows for further chemical modification or can act as a key pharmacophoric element.

This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound. The described protocol is designed for researchers and scientists in the field of organic and medicinal chemistry, offering a robust and reproducible methodology. Each step is accompanied by a detailed explanation of the underlying chemical principles, ensuring that the user not only follows the procedure but also understands the causality behind the experimental choices.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence, commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring. This is followed by a Sandmeyer-type diazotization-bromination, a nucleophilic aromatic substitution, and a final ester hydrolysis.

Synthesis_Workflow A Ethyl 2-chloro-3-oxopropanoate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate (1) A->B Hantzsch Synthesis C Ethyl 2-bromothiazole-4-carboxylate (2) B->C Sandmeyer Reaction D Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (3) C->D Nucleophilic Aromatic Substitution E This compound (Final Product) D->E Ester Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1)

This initial step employs the Hantzsch thiazole synthesis, a classic and highly reliable method for the formation of thiazole rings.[1][2] The reaction proceeds via the condensation of an α-halocarbonyl compound, in this case, ethyl 2-chloro-3-oxopropanoate, with a thioamide, thiourea.

Reaction Mechanism Rationale

The mechanism involves an initial SN2 reaction where the nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization via the attack of a nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.[3] This one-pot reaction is known for its efficiency and high yields.[1]

Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (7.61 g, 100 mmol) in 100 mL of absolute ethanol.

  • Reaction Initiation: To the stirring solution, add ethyl 2-chloro-3-oxopropanoate (15.06 g, 100 mmol) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product will form. Filter the solid using a Büchner funnel and wash the filter cake with cold ethanol (2 x 20 mL).

  • Purification: The crude product is often of sufficient purity for the next step. If further purification is required, recrystallize from ethanol. Dry the purified ethyl 2-aminothiazole-4-carboxylate (1) under vacuum.

Expected Yield and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
Ethyl 2-aminothiazole-4-carboxylate (1)C₆H₈N₂O₂S172.21Pale yellow solid80-90

Part 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate (2)

The conversion of the 2-amino group to a 2-bromo group is achieved via a Sandmeyer-type reaction. This transformation is crucial as it introduces a good leaving group at the C2 position of the thiazole ring, paving the way for the subsequent nucleophilic substitution.

Reaction Mechanism Rationale

The reaction involves the diazotization of the primary aromatic amine with sodium nitrite in an acidic medium (hydrobromic acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst (generated in situ or added) which facilitates the replacement of the diazonium group with a bromide ion.

Experimental Protocol
  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend ethyl 2-aminothiazole-4-carboxylate (1) (17.22 g, 100 mmol) in a mixture of 48% hydrobromic acid (100 mL) and water (50 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Dissolve sodium nitrite (7.59 g, 110 mmol) in 20 mL of water and add this solution dropwise to the cooled suspension while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate 1 L beaker, dissolve copper(I) bromide (15.78 g, 110 mmol) in 48% hydrobromic acid (50 mL). Cool this solution to 0 °C. Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • Work-up and Isolation: After the gas evolution ceases, allow the mixture to warm to room temperature and stir for an additional hour. Pour the reaction mixture into 500 mL of ice-water. The product will precipitate as a solid. Filter the solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product and recrystallize from a mixture of ethanol and water to yield pure ethyl 2-bromothiazole-4-carboxylate (2).

Expected Yield and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
Ethyl 2-bromothiazole-4-carboxylate (2)C₆H₆BrNO₂S236.09Off-white solid65-75

Part 3: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (3)

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom at the C2 position of the thiazole ring is displaced by piperidine.

Reaction Mechanism Rationale

The electron-withdrawing nature of the thiazole ring system activates the C2 position towards nucleophilic attack. Piperidine, a secondary amine, acts as the nucleophile. The reaction typically proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate which then eliminates the bromide ion to yield the substituted product. The use of a base is often necessary to neutralize the HBr formed during the reaction.

Experimental Protocol
  • Reaction Setup: In a 100 mL sealed tube or a round-bottom flask with a reflux condenser, dissolve ethyl 2-bromothiazole-4-carboxylate (2) (11.8 g, 50 mmol) in 50 mL of a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: To this solution, add piperidine (6.39 g, 75 mmol, 1.5 equivalents) followed by a non-nucleophilic base such as potassium carbonate (10.37 g, 75 mmol, 1.5 equivalents).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC (e.g., 3:1 hexane:ethyl acetate).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to give ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (3).

Expected Yield and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (3)C₁₁H₁₆N₂O₂S240.32Yellowish oil or low-melting solid70-85

Part 4: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically carried out under basic conditions.

Reaction Mechanism Rationale

The hydrolysis of the ester is achieved through saponification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol
  • Saponification: Dissolve ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (3) (12.02 g, 50 mmol) in a mixture of ethanol (50 mL) and water (50 mL). To this solution, add sodium hydroxide (4.0 g, 100 mmol, 2 equivalents).

  • Heating: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid until the pH is approximately 3-4. A precipitate of the product should form.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product, this compound. If the product does not precipitate, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate, and the organic layer dried and concentrated.

Expected Yield and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
This compoundC₉H₁₂N₂O₂S212.27White to off-white solid85-95

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thiourea is a suspected carcinogen; handle with appropriate care.

  • Hydrobromic acid and sodium nitrite are corrosive and toxic; handle with caution.

  • Organic solvents are flammable; avoid open flames.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss of product during work-up.Ensure complete dissolution of thiourea and monitor the reaction to completion. Use minimal cold ethanol for washing the product.
Incomplete diazotization in Step 2 Temperature too high.Maintain the reaction temperature strictly below 5 °C during the addition of sodium nitrite.
Low yield in Step 3 Incomplete substitution or side reactions.Ensure the use of a suitable base and solvent. The reaction temperature and time may need to be optimized for specific substrates.
Incomplete hydrolysis in Step 4 Insufficient base or reaction time.Use at least 2 equivalents of NaOH and monitor the reaction to completion by TLC before acidification.

Conclusion

The protocol detailed herein provides a reliable and comprehensive guide for the synthesis of this compound. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and adapt this methodology for the synthesis of related analogues, thereby facilitating further advancements in the field of medicinal chemistry.

References

Application Notes & Protocols: A Researcher's Guide to the Hantzsch Synthesis of Substituted Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral to a wide array of pharmaceuticals, including antimicrobial (sulfazole), antiretroviral (ritonavir), and antifungal (abafungin) agents.[1] The incorporation of a carboxylic acid moiety onto this scaffold further enhances its utility, providing a handle for modulating physicochemical properties like solubility and for forming key interactions with biological targets.

Among the various synthetic routes, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for constructing the thiazole core.[1][3][4] This guide provides drug development professionals and researchers with a detailed exploration of the Hantzsch synthesis, focusing specifically on its application for preparing substituted thiazole carboxylic acids. We will delve into the reaction mechanism, provide a robust experimental protocol, discuss critical process parameters, and offer practical troubleshooting advice.

The Hantzsch Synthesis: Mechanistic Underpinnings

The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a species containing a thioamide functional group.[4] To generate thiazole-5-carboxylic acids or their ester precursors, the α-halocarbonyl component is typically an α-halo-β-ketoester. The reaction proceeds through a well-established multi-step pathway.[3][5]

The core mechanism involves three key transformations:

  • Nucleophilic Attack (S_N2 Reaction): The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the electron-deficient α-carbon of the haloketone, displacing the halide ion.[3][5]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[5] This step forges the five-membered ring.

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to yield the stable, aromatic thiazole ring.[3][5]

This sequence of events highlights the efficiency of the reaction, which constructs the heterocyclic core in a single operational pot.

Caption: Core mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol describes a reliable and efficient one-pot synthesis of a versatile thiazole building block, ethyl 2-amino-4-methylthiazole-5-carboxylate, which is a key intermediate for various pharmaceuticals.[6] The procedure utilizes a sequential in situ bromination followed by cyclization, which avoids the isolation of the lachrymatory α-bromoester intermediate.

3.1 Reagents and Materials

  • Ethyl acetoacetate (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.2 equiv.)

  • Thiourea (1.0 equiv.)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Ice bath

  • Heating mantle

  • Büchner funnel and vacuum flask

3.2 Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of THF and water (e.g., a 2:5 v/v ratio). Cool the stirred solution to 0°C using an ice bath.

  • Bromination: To the cooled solution, add N-bromosuccinimide (1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C. Expert Insight: Portion-wise addition of NBS is crucial to control the exothermicity of the bromination reaction and prevent the formation of dibrominated side products.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 2:1 petroleum ether:ethyl acetate mobile phase).[6]

  • Cyclization: Once the bromination is complete, add thiourea (1.0 equiv.) directly to the reaction mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C for 2-4 hours.[6] The reaction should become a clear solution before a precipitate begins to form.

  • Workup and Isolation: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. This will cause the product to precipitate.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Allow the product to air dry or dry in a vacuum oven at low heat. The resulting white to off-white solid is often of sufficient purity for subsequent steps.

Caption: Experimental workflow for the one-pot synthesis of a thiazole ester.

Application Notes: Optimizing for Success

The success of the Hantzsch synthesis depends on careful control of several parameters. Understanding these factors allows for rational optimization and adaptation of the protocol for different substrates.

  • Solvent Selection: Polar protic solvents like ethanol and methanol are most commonly employed as they facilitate the dissolution of the starting materials and intermediates.[3] For the one-pot procedure described, a THF/water system is effective for both the bromination and subsequent cyclization steps.[6]

  • Temperature Control: Many Hantzsch syntheses require heating to proceed at an optimal rate.[3] However, excessive heat can promote the formation of side products. The optimal temperature must be determined empirically for each specific set of substrates, often by monitoring the reaction progress via TLC.[7]

  • pH Management: The reaction is typically performed under neutral or slightly acidic conditions. During workup, careful neutralization is critical. Adding a base like sodium carbonate or sodium bicarbonate precipitates the product by deprotonating the thiazole nitrogen, reducing its water solubility.[3]

  • Hydrolysis to the Carboxylic Acid: The protocol above yields an ethyl ester. To obtain the free carboxylic acid, a subsequent hydrolysis step is required. This is typically achieved by heating the ester in the presence of a base such as sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Data Presentation: Substrate Scope and Versatility

The Hantzsch synthesis is highly versatile, allowing for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring. The table below illustrates how different starting materials can be used to generate diverse thiazole-5-carboxylate derivatives.

α-Halocarbonyl ComponentThioamide ComponentResulting Thiazole-5-Carboxylate ProductTypical Yield (%)
Ethyl 2-bromoacetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate75-90%[6]
Ethyl 2-bromo-3-oxo-3-phenylpropanoateThioureaEthyl 2-amino-4-phenylthiazole-5-carboxylate~70-85%
Ethyl 2-bromoacetoacetateThioacetamideEthyl 2,4-dimethylthiazole-5-carboxylate~65-80%
Ethyl 2-bromoacetoacetateN-PhenylthioureaEthyl 4-methyl-2-(phenylamino)thiazole-5-carboxylate70-85%[2]
Ethyl 2-bromoacetoacetateThiobenzamideEthyl 4-methyl-2-phenylthiazole-5-carboxylate~60-75%

Note: Yields are representative and highly dependent on specific reaction conditions and purification methods.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems observed during the Hantzsch synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure or degraded thioamide. 2. Hydrolysis of the α-haloketone. 3. Suboptimal reaction temperature.[3]1. Check the purity of the thioamide; recrystallize if necessary. 2. Use anhydrous solvents and reagents to minimize hydrolysis.[8] 3. Gradually increase the temperature and monitor reaction progress by TLC.[3]
Formation of Multiple Side Products 1. Self-condensation of the α-haloketone. 2. Thioamide instability in acidic conditions.[3] 3. Over-alkylation of the product nitrogen by the α-haloketone.[8]1. Use a slight excess of the thioamide (~1.1-1.2 equiv.) to ensure full consumption of the α-haloketone.[8] 2. Run the reaction under neutral or buffered conditions. 3. Maintain the lowest effective reaction temperature to minimize secondary reactions.[8]
Product Fails to Precipitate During Workup 1. Insufficient neutralization; product remains as a soluble salt. 2. Product is highly soluble in the reaction solvent mixture.1. Check the pH of the aqueous layer after adding base; add more base if not neutral or slightly basic (pH 7-8). 2. If the product is an oil or highly soluble, perform an extraction with an organic solvent (e.g., ethyl acetate).
Purification Difficulties 1. Presence of polar, unreacted starting materials or byproducts. 2. Product is a non-crystalline oil.1. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is effective.[8] 2. For oils or inseparable mixtures, silica gel column chromatography is the method of choice.[8]

Conclusion

The Hantzsch thiazole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its operational simplicity, tolerance for a wide range of functional groups, and the general accessibility of starting materials make it an ideal choice for the synthesis of substituted thiazole carboxylic acids and their derivatives.[1][3] By understanding the underlying mechanism and paying close attention to key experimental parameters, researchers can effectively leverage this classic reaction to build complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. The following sections outline common purification techniques, including recrystallization and column chromatography, as well as analytical methods for purity assessment.

Introduction

This compound is a substituted thiazole derivative. Thiazole rings are significant structural motifs in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4] Ensuring the high purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards.[2] Impurities can lead to misleading experimental results and potential side reactions. This guide details robust methods for purifying the target compound and verifying its purity.

Purification Strategies

The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds and is often the preferred method for thiazole derivatives due to its efficiency and scalability.[5][6][7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Protocol: Recrystallization of this compound

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Commonly effective solvents for thiazole carboxylic acids include lower alcohols (methanol, ethanol), esters (ethyl acetate), and aqueous mixtures.[5][6][7]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to dissolve the compound completely. Add the solvent in small portions, allowing the solution to heat to boiling between additions.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Table 1: Comparison of Recrystallization Solvents for Thiazole Derivatives

Solvent SystemTypical Recovery (%)Purity Achieved (%)Notes
Ethanol/Water80-90>99Good for polar impurities.[7]
Ethyl Acetate75-85>98.5Effective for a range of polarities.[6]
Methanol85-95>99High solubility may require cooling to lower temperatures.[5]
Tetrahydrofuran (THF)/Hexane70-80>98Good for less polar impurities.[5]

Note: Data is generalized from structurally similar compounds and may require optimization.

Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful purification technique.[1][3] It separates compounds based on their differential adsorption to a stationary phase.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase and Eluent Selection:

    • Silica gel is the most common stationary phase for compounds of this type.

    • Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will provide a retention factor (Rf) of 0.3-0.4 for the target compound.

    • Typical eluent systems for similar compounds include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.

    • Allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds.[8][9][10][11][12]

Protocol: Analytical HPLC for Purity Determination

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is suitable.

    • A C18 reversed-phase column is commonly used for this type of analysis.[8]

  • Mobile Phase Preparation:

    • Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid/trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution at a suitable wavelength (e.g., the λmax of the compound, which can be determined by UV-Vis spectroscopy). A common detection wavelength for thiazole derivatives is around 238 nm.[9]

  • Data Interpretation:

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High purity is generally considered to be ≥98%.[2]

Table 2: Typical HPLC Parameters for Purity Analysis of Thiazole Derivatives

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 238 nm[9]
Injection Volume 10 µL

Note: These are starting parameters and may require optimization for the specific compound.

Experimental Workflows

The following diagrams illustrate the logical flow of the purification and analysis processes.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary ColumnChrom Column Chromatography Crude->ColumnChrom Alternative PureSolid Purified Solid Recrystallization->PureSolid ColumnChrom->PureSolid Analysis Purity Analysis (HPLC) PureSolid->Analysis Final Final Product (≥98% Purity) Analysis->Final

Caption: General purification and analysis workflow.

RecrystallizationDetail Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Detailed recrystallization protocol steps.

HPLCAnalysisLogic SamplePrep Sample Preparation 1. Dissolve purified solid 2. Known concentration Injection HPLC Injection 1. Inject onto C18 column 2. Elute with gradient SamplePrep->Injection Detection UV Detection 1. Monitor at λmax 2. Generate chromatogram Injection->Detection DataAnalysis Data Analysis 1. Integrate peak areas 2. Calculate % Purity Detection->DataAnalysis Result Purity Report DataAnalysis->Result

Caption: Logical flow for HPLC purity analysis.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mass spectrometric fragmentation behavior of thiazole derivatives, offering insights into their structural characterization. Thiazole moieties are crucial components in numerous pharmaceuticals, making a thorough understanding of their fragmentation patterns essential for drug discovery, development, and quality control.[1][2] These notes include common fragmentation pathways, quantitative data on fragment ions, and detailed experimental protocols for analysis.

Introduction to Mass Spectrometry of Thiazole Derivatives

Mass spectrometry is a powerful analytical technique for the structural elucidation of thiazole derivatives.[3][4] The fragmentation patterns observed are highly dependent on the ionization method employed and the nature of substituents on the thiazole ring.[5] Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing detailed structural information.[6] In contrast, Electrospray Ionization (ESI) is a softer ionization method, typically yielding protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-), which can be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation.[6][7][8]

Common fragmentation pathways for the thiazole ring involve cleavage of the 1,2- and 3,4-bonds.[5] The substituents on the thiazole ring significantly influence the fragmentation, often directing the cleavage pathways.[5][9][10] For instance, in thiazolo[3,2-a]pyrimidines, fragmentation often initiates in the thiazole ring followed by the pyrimidine ring, indicating the relative stability of the pyrimidine ring.[9]

Common Fragmentation Pathways

The fragmentation of thiazole derivatives is dictated by the substituents present and the inherent stability of the heterocyclic ring. Below are some generalized fragmentation pathways observed under mass spectrometric analysis.

2.1. Electron Ionization (EI) Fragmentation

Under EI conditions, thiazole derivatives typically exhibit abundant molecular ion peaks, and their fragmentation is specific, aiding in structure elucidation.[3][4]

  • Ring Cleavage: A primary fragmentation route involves the cleavage of the thiazole ring. The most common cleavages are at the 1,2- and 3,4-bonds.[5]

  • Loss of Substituents: Functional groups attached to the thiazole ring are often lost as neutral molecules or radicals. For example, acetyl groups on a hydrazine moiety linked to a thiazole ring can dominate the mass spectrum.[10]

  • Side-Chain Fragmentation: For derivatives with extended side chains, fragmentation of the side chain is a prominent feature. This can involve cleavage of bonds adjacent to heteroatoms or carbonyl groups.[11]

2.2. Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

ESI-MS/MS allows for controlled fragmentation of a selected precursor ion, providing specific structural information.

  • Protonated Molecules ([M+H]+): In positive ion mode, fragmentation of protonated thiazole derivatives often involves the loss of small neutral molecules. For instance, some 5-substituted 1H-tetrazole derivatives, which are structurally related to thiazoles in terms of being five-membered nitrogen-containing heterocycles, show a characteristic loss of HN3.[12]

  • Deprotonated Molecules ([M-H]-): In negative ion mode, the fragmentation can proceed through different pathways. For example, deprotonated 1,2,3-thiadiazole derivatives show distinct fragmentation patterns compared to their 1,2,3-triazole isomers.[7]

  • Rearrangements: Gas-phase rearrangements can occur under ESI-MS/MS conditions. For example, the interconversion of isomeric 1,2,3-triazoles and 1,2,3-thiadiazoles has been observed.[7]

Diagram of a Generalized EI Fragmentation Pathway for a Substituted Thiazole

fragmentation_pathway M Molecular Ion (M+•) F1 [M - R1]+ M->F1 - •R1 F2 [M - R2]+ M->F2 - •R2 F3 Thiazole Ring Fragment M->F3 Ring Cleavage F4 Side Chain Fragment M->F4 Side Chain Cleavage workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Standard/Sample Weighing P2 Dissolution & Dilution P1->P2 P3 Extraction/Cleanup (if needed) P2->P3 A1 LC Separation P3->A1 A2 ESI Ionization A1->A2 A3 MS1 (Precursor Scan) A2->A3 A4 Collision Induced Dissociation A3->A4 A5 MS2 (Product Ion Scan) A4->A5 D1 Peak Integration A5->D1 D2 Fragmentation Analysis D1->D2 D3 Quantification D1->D3

References

Application Notes and Protocols for 2-(Piperidin-1-yl)thiazole-4-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, a thorough review of scientific literature and databases reveals no specific studies detailing the use of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid as a chemical probe. There is no publicly available data on its biological targets, mechanism of action, or established protocols for its application in biological research.

The following content is provided as a general guide for researchers interested in exploring the potential of this and similar molecules. It outlines the common methodologies and workflows used to characterize a novel compound as a chemical probe, drawing on general principles of chemical biology and drug discovery.

Introduction to the Thiazole-Piperidine Scaffold

The this compound molecule incorporates two key heterocyclic structures: a thiazole ring and a piperidine ring. Both are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.

  • Thiazole Derivatives: Are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

  • Piperidine Derivatives: Are common in centrally active drugs and other therapeutics, often serving as a versatile scaffold for interacting with various receptors and enzymes.

The combination of these two moieties in this compound suggests its potential for biological activity, making it a candidate for screening and development as a chemical probe.

Hypothetical Workflow for Characterization as a Chemical Probe

The process of validating a new molecule as a chemical probe is a systematic endeavor. Below is a generalized workflow that could be applied to this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Assay Development & Optimization cluster_2 Phase 3: Selectivity & Mechanism of Action cluster_3 Phase 4: In Vivo & Advanced Validation A High-Throughput Screening (HTS) - Phenotypic screens - Target-based screens B Affinity-Based Methods - Affinity chromatography - Chemical proteomics A->B Hit Confirmation C Computational Prediction - Molecular docking - Pharmacophore modeling B->C Target Hypothesis D Biochemical Assays - Enzyme inhibition (IC50) - Binding affinity (Kd) C->D Putative Target E Cell-Based Assays - Target engagement - Functional response (EC50) D->E Cellular Potency F Selectivity Profiling - Panel of related targets - Kinome/GPCRome scans E->F G MoA Studies - Downstream signaling analysis - Rescue experiments F->G On/Off-Target Effects H Animal Model Studies - Pharmacokinetics (PK) - Pharmacodynamics (PD) G->H I Development of Control Compounds - Inactive analogs H->I Probe Validation J J I->J Validated Chemical Probe

Caption: A generalized workflow for the discovery and validation of a novel chemical probe.

Data Presentation (Hypothetical Data Tables)

Once experiments are conducted, data should be organized for clarity. Below are templates for presenting key quantitative data.

Table 1: In Vitro Activity Profile (Example)

Assay TypeTarget/PathwayParameterValue
BiochemicalTarget XIC₅₀e.g., 150 nM
BindingTarget XKᵢe.g., 75 nM
Cell-BasedCell Line YEC₅₀e.g., 1.2 µM
CytotoxicityCell Line YCC₅₀e.g., > 50 µM

Table 2: Selectivity Profile (Example)

Target% Inhibition at 1 µM
Target X 95%
Related Target A20%
Related Target B5%
Unrelated Target C<2%

Experimental Protocols (General Templates)

The following are generalized protocols that would need to be adapted for the specific target and cell systems under investigation.

Protocol 4.1: General Biochemical IC₅₀ Determination
  • Reagents and Materials:

    • Purified target protein

    • Substrate for the target protein

    • This compound (stock solution in DMSO)

    • Assay buffer (specific to the target)

    • Detection reagent (e.g., for luminescence, fluorescence, or absorbance)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM.

    • Dilute the compound further into the assay buffer.

    • Add the diluted compound to the wells of the 384-well plate.

    • Add the purified target protein to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This allows the compound to bind to the target.

    • Initiate the reaction by adding the substrate.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent.

    • Read the plate on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: General Cell-Based Target Engagement Assay
  • Reagents and Materials:

    • Cell line expressing the target of interest

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer

    • Antibodies for the target protein and a loading control

    • Western blot or ELISA reagents

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a specified duration.

    • Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer.

    • Quantify the total protein concentration in each lysate.

    • Analyze the engagement of the compound with its target. This can be done through various methods, such as:

      • Cellular Thermal Shift Assay (CETSA): Heat the lysates at different temperatures, and then use Western blotting to determine the temperature at which the target protein denatures. A compound that binds to the target will increase its thermal stability.

      • Immunoprecipitation-Western Blot: Analyze changes in protein-protein interactions or post-translational modifications that are dependent on the target's activity.

    • Quantify the results and plot them against the compound concentration to determine the EC₅₀ for target engagement.

Signaling Pathway Visualization (Hypothetical)

If this compound were found to be an inhibitor of a hypothetical kinase "Kinase A" in a "Pathway Z", the signaling diagram might look as follows.

G cluster_pathway Hypothetical Pathway Z Receptor Upstream Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Probe 2-(Piperidin-1-yl)thiazole- 4-carboxylic acid Probe->KinaseA Inhibits

Caption: Inhibition of hypothetical Kinase A by the chemical probe.

Disclaimer: The information provided above is for educational and illustrative purposes only. The protocols and diagrams are generalized templates and do not represent validated experimental results for this compound. Researchers should conduct their own thorough literature search and experimental validation.

Application Note & Protocols: High-Throughput Screening of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid and Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique chemical properties allow for versatile substitutions, making it a cornerstone in medicinal chemistry for developing novel therapeutics.[3][4] Derivatives of the thiazole nucleus have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][5] Specifically, the 2-aminothiazole substitution pattern has been a focal point of research, leading to the development of potent kinase inhibitors like the anticancer drug Dasatinib.[6] This application note details a comprehensive high-throughput screening (HTS) strategy for evaluating libraries containing thiazole derivatives, such as 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, against a therapeutically relevant protein kinase target.

The causality behind focusing on kinases stems from their critical role in cellular signaling and their frequent dysregulation in diseases like cancer.[7][8] Thiazole-based compounds have shown promise as both ATP-competitive and allosteric kinase modulators, offering multiple avenues for therapeutic intervention.[9] However, it is crucial to acknowledge that certain 2-aminothiazole derivatives have been identified as Pan-Assay Interference Compounds (PAINS), which can lead to non-specific, promiscuous inhibition in screening assays.[10] Therefore, the protocols outlined herein incorporate a robust, multi-step validation system, including a primary biochemical screen, an orthogonal cell-based secondary assay, and counter-screening to ensure the identification of specific and genuine hit compounds.[11][12]

Part 1: Primary High-Throughput Screening - A Biochemical Approach

The initial phase of the screening campaign utilizes a robust, sensitive, and cost-effective biochemical assay to rapidly assess a large library of compounds for direct inhibition of the target kinase.[8] A fluorescence-based assay is often the method of choice due to its high signal-to-noise ratio and amenability to miniaturization in 384- or 1536-well formats.[7][13][14]

Principle of the Fluorescence Polarization (FP) Kinase Assay

This protocol employs a competitive Fluorescence Polarization (FP) assay. The principle is based on the change in the polarization of fluorescent light emitted from a small fluorescently-labeled molecule (tracer) when it is bound to a larger molecule (the kinase).

  • High Polarization: When the fluorescent tracer binds to the large kinase protein, its tumbling rate in solution slows down dramatically. When excited with polarized light, it emits light that remains highly polarized.

  • Low Polarization: When an active inhibitor from the screening library displaces the tracer from the kinase's active site, the small, unbound tracer tumbles rapidly in solution. This rapid motion depolarizes the emitted light.

Therefore, a decrease in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.

Experimental Workflow: Primary FP-Based Kinase Inhibition Assay

HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound 1. Dispense Compound (200 nL in DMSO) Controls 2. Dispense Controls (Positive & Negative) Kinase 3. Add Kinase + Tracer Mix (10 µL) Controls->Kinase To 384-well plate Incubate 4. Incubate (60 min, RT) Kinase->Incubate Read 5. Read Plate (FP Reader) Incubate->Read Calculate 6. Calculate % Inhibition & Z'-factor Read->Calculate Hit_ID 7. Identify Primary Hits Calculate->Hit_ID

Caption: Workflow for the primary fluorescence polarization (FP) kinase assay.

Detailed Protocol: Primary FP-Based Kinase Inhibition Assay

Materials:

  • Purified recombinant target kinase

  • Fluorescent tracer (specific for the kinase)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (e.g., this compound library) at 10 mM in DMSO

  • Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine)

  • Negative Control: DMSO

  • Solid black, low-volume 384-well microplates

  • Acoustic liquid handler and automated plate dispenser

  • Fluorescence polarization plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 200 nL of each test compound from the library source plates to the 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 20 µL final volume).

    • Dispense 200 nL of the positive control inhibitor to designated wells (final concentration ~10x IC₅₀).

    • Dispense 200 nL of DMSO to designated negative control wells.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Tracer master mix in assay buffer. The final concentrations should be optimized to yield a robust assay window, typically with the kinase at a concentration close to the tracer's Kd and the tracer at ~1-2 nM. This optimization is a critical pre-screening validation step.[15]

  • Reaction Initiation:

    • Using an automated dispenser, add 10 µL of the 2X Kinase/Tracer master mix to all wells of the assay plate.

    • Immediately after, add 10 µL of assay buffer to bring the final volume to 20 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

  • Detection:

    • Read the plates using a fluorescence polarization reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition: The percentage of inhibition for each compound is calculated using the signals from the controls: % Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos)) where mP_sample is the millipolarization value of the test well, mP_pos is the average of the positive controls, and mP_neg is the average of the negative controls.[16]

  • Assess Assay Quality (Z'-factor): The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[17][18] Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Primary Hit Selection: A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the negative controls (DMSO).[8] For this campaign, we will define primary hits as compounds exhibiting ≥50% inhibition .

Part 2: Secondary Screening & Hit Validation - A Cell-Based Approach

Primary hits from the biochemical assay must be validated in a more physiologically relevant context to confirm their activity and rule out artifacts.[19][20] A cell-based assay assesses the compound's ability to engage the target within a living cell, providing insights into cell permeability and potential cytotoxicity.[19]

Principle of the Cellular Target Engagement Assay

This protocol utilizes a reporter gene assay in an engineered cell line. The cells are engineered to express a reporter protein (e.g., Luciferase) under the control of a transcription factor that is downstream of the target kinase's signaling pathway.[21]

  • Pathway Activation: A specific stimulus (e.g., a growth factor) is used to activate the signaling pathway, leading to the phosphorylation of downstream substrates by the target kinase.

  • Reporter Gene Expression: This activation ultimately leads to the expression of the luciferase reporter gene.

  • Inhibition: An effective inhibitor, such as a validated hit compound, will enter the cell, bind to the target kinase, and block the signaling cascade. This prevents the expression of luciferase, resulting in a decrease in the luminescent signal.

Experimental Workflow: Cellular Reporter Gene Assay

Cell_Assay_Workflow cluster_prep Cell Plating & Treatment cluster_activation Pathway Activation cluster_detection Detection & Analysis Seed 1. Seed Reporter Cells (384-well plate) Incubate1 2. Incubate Overnight Seed->Incubate1 Compound 3. Add Hit Compounds (Dose-Response) Incubate1->Compound Stimulate 4. Add Pathway Stimulus Compound->Stimulate Incubate2 5. Incubate (6-24h) Stimulate->Incubate2 Lyse 6. Lyse Cells & Add Luciferase Substrate Incubate2->Lyse Read 7. Read Luminescence Lyse->Read Analyze 8. Calculate IC₅₀ Values Read->Analyze

Caption: Workflow for the secondary cell-based reporter assay.

Detailed Protocol: Cellular Reporter Gene Assay

Materials:

  • Engineered reporter cell line (e.g., HEK293T) stably expressing the luciferase reporter construct

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Pathway stimulus (e.g., recombinant human growth factor)

  • Primary hit compounds for dose-response testing

  • White, solid-bottom 384-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Harvest and count the reporter cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the primary hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).

    • Add the diluted compounds to the cells. Include DMSO as a negative control.

  • Pathway Stimulation:

    • After a 1-hour pre-incubation with the compounds, add 10 µL of the pathway stimulus at its pre-determined EC₈₀ concentration.

    • Incubate for an additional 6-24 hours (time to be optimized for maximal reporter expression).

  • Detection:

    • Equilibrate the plates and the luciferase reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 5 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Counter-Screening for Cytotoxicity

It is essential to ensure that the observed decrease in reporter signal is due to specific pathway inhibition and not general cytotoxicity.[21] This is a critical self-validating step. A parallel assay, such as a CellTiter-Glo® Viability Assay, should be run using the same cell line, compound concentrations, and incubation times, but without the pathway stimulus. A compound is flagged as cytotoxic if it significantly reduces cell viability at concentrations where it inhibits the reporter signal.

Part 3: Data Interpretation and Hit Prioritization

The goal of the screening cascade is to narrow down the initial hits to a small set of high-quality lead candidates.[22]

Summarizing Screening Data

Data from the primary screen, secondary screen, and cytotoxicity counter-screen should be compiled for clear comparison.

Compound IDPrimary Screen (% Inhibition @ 10µM)Cellular IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)Hit Status
Cmpd-00185.20.75> 50Confirmed Hit
This compound 78.9 1.2 > 50 Confirmed Hit
Cmpd-00365.525.8> 50False Positive (Biochemical only)
Cmpd-00492.12.53.1Cytotoxic
Cmpd-00515.3> 50> 50Inactive
Criteria for a Confirmed Hit:

A high-quality, confirmed hit should meet the following criteria:

  • Activity in Primary Assay: Shows significant inhibition (e.g., >50%) in the biochemical screen.

  • Cellular Potency: Demonstrates dose-dependent inhibition in the cell-based assay with a reasonable IC₅₀ value.

  • Selectivity Window: Exhibits a significant window (ideally >10-fold) between its cellular IC₅₀ and its cytotoxicity IC₅₀.

  • Structure-Activity Relationship (SAR): As more analogs are tested, a clear SAR should begin to emerge, suggesting a specific binding mode.[23]

Compounds like Cmpd-003, which are active biochemically but not in cells, may be cell-impermeable or represent artifacts of the in vitro assay format. Compounds like Cmpd-004 are deprioritized as their apparent activity is likely due to toxicity.[21] Confirmed hits, such as the hypothetical result for this compound, become the starting point for lead optimization campaigns.

Conclusion

This application note provides a robust, field-proven framework for the high-throughput screening of thiazole-based compound libraries. By integrating a high-sensitivity primary biochemical assay with a physiologically relevant secondary cellular assay and essential counter-screens, this workflow is designed to efficiently identify and validate specific, potent, and non-toxic inhibitors. This self-validating system mitigates the known risks associated with certain chemical scaffolds, such as PAINS, ensuring that resources are focused on the most promising chemical matter for downstream drug development.[10][11]

References

Application Notes & Protocols: A Strategic Guide to Developing Cell-Based Assays for 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

<-4>

Abstract

This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays for the novel compound, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid. Initial searches reveal that while the compound is commercially available, its specific biological targets and mechanism of action are not yet well-defined in public literature.[1][2][3] Thiazole-containing compounds, however, are a well-established class of biologically active molecules, frequently investigated for anticancer, antimicrobial, and kinase inhibitory activities.[4][5][6][7][8][9]

Therefore, this guide adopts a tiered, target-agnostic approach, beginning with broad phenotypic screening to identify biological activity, followed by assays aimed at elucidating the mechanism of action, with a specific focus on kinase signaling pathways—a common target class for thiazole derivatives.[4][7] We provide detailed, field-proven protocols for cytotoxicity assessment, target engagement, and downstream pathway analysis, emphasizing the principles of assay validation and data interpretation to ensure scientific integrity.

Guiding Principle: A Tiered Strategy for Novel Compound Characterization

When a compound's specific target is unknown, a systematic and tiered approach is crucial to efficiently characterize its biological effects. This strategy minimizes resource expenditure while maximizing data acquisition, allowing phenotypic observations to guide subsequent, more specific mechanistic studies. Our proposed workflow progresses from broad, accessible assays to more complex, target-focused investigations.

Assay_Workflow Tier1 Tier 1: Phenotypic Screening (Does the compound have a cellular effect?) Assay1 Cell Viability / Cytotoxicity Assay (e.g., MTT) Tier1->Assay1 Initial Assessment Tier2 Tier 2: Target & Pathway Deconvolution (How does it exert its effect?) Assay2 Target Engagement Assay (e.g., NanoBRET®) Tier2->Assay2 Confirm Direct Target Interaction Assay3 Downstream Signaling Analysis (e.g., Western Blot for p-Akt) Tier2->Assay3 Measure Pathway Modulation Tier3 Tier 3: Functional & Mechanistic Validation (What are the functional consequences?) Assay4 Functional Cellular Assays (e.g., Apoptosis, Cell Cycle) Tier3->Assay4 Confirm Cellular Phenotype Assay1->Tier2 If Cytotoxic Effect is Observed Assay2->Tier3 Assay3->Tier3

Caption: Tiered workflow for characterizing a novel compound.

Part 1: Foundational Phenotypic Screening (Tier 1)

The critical first step is to determine if this compound has any measurable effect on living cells. A cytotoxicity or cell viability assay is the cornerstone of this investigation.[5] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[10][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[10][11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (viable) cells.[12]

Detailed Protocol 1: MTT Assay for Cytotoxicity Screening

1. Materials & Reagents:

  • Cell Lines: A panel of cancer cell lines is recommended. For example, MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) are commonly used for screening novel thiazole compounds.[5][6]

  • Compound: this compound, dissolved in sterile DMSO to create a 10 mM stock solution.

  • Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS, filter-sterilized and protected from light.[11]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.[13]

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm wavelength).[12][13]

2. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the compound stock in culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.[4]

  • Controls: It is imperative to include the following controls on every plate:

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution (to control for solvent toxicity).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).[5]

    • Medium Blank: Wells containing medium but no cells (for background subtraction).[11]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10] Incubate for 4 hours at 37°C.[10][13] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C (or overnight) to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[10]

3. Data Analysis & Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the background absorbance.

  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[4] A potent and reproducible IC₅₀ value suggests the compound has significant biological activity and warrants further investigation in Tier 2 assays.

ParameterRecommended ValueSource
Cell Seeding Density 5,000 - 10,000 cells/well[13]
Compound Incubation 48 - 72 hours[4]
MTT Final Concentration 0.5 mg/mL[10]
MTT Incubation 4 hours[10][13]
Absorbance Wavelength 570 nm (primary), >650 nm (reference)[10]

Part 2: Target & Pathway Deconvolution (Tier 2)

If the compound demonstrates cytotoxicity, the next logical step is to determine how it works. Given the prevalence of thiazole moieties in kinase inhibitors, a rational starting point is to investigate the compound's effect on a central and commonly dysregulated signaling pathway, such as the PI3K/Akt pathway.[7][14] This pathway is a critical regulator of cell growth, proliferation, and survival.[14][15]

Hypothetical Target Pathway: PI3K/Akt Signaling

The PI3K/Akt/mTOR pathway is a key signaling cascade activated by growth factors and other extracellular signals.[16] Akt (Protein Kinase B) is a central node in this pathway; its phosphorylation (activation) leads to the phosphorylation of numerous downstream substrates that promote cell survival and block apoptosis.[16] Many anticancer drugs aim to inhibit this pathway.[14]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Bad, FOXO, etc.) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Survival Cell Survival & Proliferation Downstream->Survival Promotes Compound 2-(Piperidin-1-yl)thiazole- 4-carboxylic acid (Hypothetical Inhibitor) Compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Assay 2a: Cellular Target Engagement (NanoBRET® Assay)

Before examining downstream effects, it is crucial to confirm that the compound physically interacts with its intended target within a live cell.[17][18][19] Failure to demonstrate target engagement can lead to misinterpretation of results.[18][20] The NanoBRET® Target Engagement (TE) assay is a state-of-the-art method that allows for the quantitative measurement of compound binding to a target protein in living cells.[21]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein (e.g., Akt) is fused to a NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the target's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that also binds the target will compete with the tracer, displacing it and causing a decrease in the BRET signal. This change is proportional to the compound's binding affinity and target occupancy.[21]

Note: This is an advanced assay requiring specific reagents (e.g., NanoLuc fusion vectors, tracer) and is often performed in collaboration with specialized service providers.[22] It provides invaluable, direct evidence of target binding in a physiological context.[23][24]

Assay 2b: Downstream Signaling (Western Blot for Phospho-Akt)

A more accessible method to probe pathway activity is to measure the phosphorylation status of key signaling nodes. A western blot to detect phosphorylated Akt (p-Akt) at Serine 473 is a standard method for assessing the activity of the PI3K/Akt pathway.[15][25] A reduction in p-Akt levels following compound treatment provides strong evidence of pathway inhibition.[25]

Detailed Protocol 2: Western Blot for Phospho-Akt (Ser473)

1. Materials & Reagents:

  • Cell Line: A cell line with a constitutively active or inducible PI3K/Akt pathway (e.g., MCF-7, PC-3, or serum-stimulated NIH-3T3 cells).

  • Compound: this compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[25]

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-Akt (Ser473).[25]

    • Primary Antibody: Rabbit or Mouse anti-total-Akt (as a loading control).[26]

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[25]

  • Reagents: BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels (e.g., 10% acrylamide), PVDF membrane, blocking buffer (5% BSA in TBST is recommended for phospho-antibodies), TBST, ECL detection reagent.[25]

2. Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal p-Akt levels.[25] Treat cells with the compound at various concentrations (e.g., IC₅₀, 2x IC₅₀, 5x IC₅₀) for a defined period (e.g., 1, 6, or 24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer.[25] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[25]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[25] Collect the supernatant and determine the protein concentration using a BCA assay.[25]

  • Sample Preparation: Normalize all samples to the same protein concentration (typically 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[25]

  • SDS-PAGE & Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[25]

    • Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[25][27]

    • Wash the membrane three times with TBST.[25]

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[25]

    • Wash thoroughly with TBST.[27]

  • Detection: Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping & Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for total Akt.[26]

3. Data Analysis & Interpretation:

  • Quantify the band intensity for p-Akt and total Akt using densitometry software.

  • Normalize the p-Akt signal to the total Akt signal for each sample.

  • A dose-dependent decrease in the p-Akt/total Akt ratio in compound-treated cells compared to the vehicle control indicates specific inhibition of the Akt signaling pathway.

Part 3: Functional & Mechanistic Validation (Tier 3)

If the compound inhibits a key survival pathway like PI3K/Akt, this should manifest in a clear functional outcome, such as the induction of apoptosis (programmed cell death) or cell cycle arrest. These assays validate the mechanistic link between pathway inhibition and the cytotoxicity observed in Tier 1.

Detailed Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI can distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations.[8]

1. Materials & Reagents:

  • Cell Line & Compound: As used in previous assays.

  • Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Equipment: Flow cytometer.

2. Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours. Include vehicle control and positive control (e.g., Staurosporine) groups.[8]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

3. Data Analysis & Interpretation:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • A significant increase in the percentage of Annexin V-positive cells in the compound-treated group compared to the vehicle control confirms that the observed cytotoxicity is mediated by apoptosis, consistent with the inhibition of a pro-survival pathway.[7]

Assay TierAssay TypePurposeExpected Outcome for an Active Compound
Tier 1 MTT AssayAssess general cytotoxicityDose-dependent decrease in cell viability (low IC₅₀ value)
Tier 2 Western Blot (p-Akt)Investigate pathway inhibitionDose-dependent decrease in p-Akt/Total Akt ratio
Tier 3 Annexin V/PI AssayValidate functional outcomeSignificant increase in apoptotic cell population

Conclusion

This application note provides a logical and robust framework for the initial characterization of this compound. By progressing through a tiered system—from broad phenotypic screening to specific pathway analysis and functional validation—researchers can efficiently generate a comprehensive data package. This strategy not only confirms biological activity but also builds a strong, evidence-based hypothesis for the compound's mechanism of action, paving the way for more advanced lead optimization and drug development efforts. Each protocol is designed as a self-validating system with essential controls to ensure data integrity and reproducibility.

References

Application Notes and Protocols for Testing Antimicrobial Activity of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial effects against various pathogenic bacteria and fungi. The emergence of multidrug-resistant (MDR) strains necessitates the development of novel antimicrobial agents, making the systematic evaluation of thiazole compounds a critical area of research.

These application notes provide detailed protocols for testing the antimicrobial activity of thiazole compounds, guidance on data presentation, and visualizations of experimental workflows and potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various thiazole derivatives against selected bacterial and fungal strains, as reported in the scientific literature. The data is primarily presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)
Thiazole Derivative/CompoundStaphylococcus aureus (MRSA Strains)Escherichia coliOther Bacterial StrainsReference(s)
Thiazole Compound 11.3--[1][2]
Biphenyl Analogue (Compound 2)2.8 - 5.6--[1][2]
Butyne Analogue (Compound 3)2.8 - 5.6--[1][2]
Heteroaryl(aryl) Thiazole 30.23–0.70 (MBC: 0.47–0.94)0.23B. cereus: 0.47 (MBC: 0.70)[3]
Heteroaryl(aryl) Thiazole 4-0.17 (MBC: 0.23)-[3]
2,4-disubstituted 1,3-thiazole (Compound 38)-3.92–4.01B. subtilis: 4.51[4]
Benzo[d]thiazole Derivative 1350-7550-75-[5]
Benzo[d]thiazole Derivative 1450-7550-75-[5]
Thiazole Derivative (Compound 6)-No InhibitionP. mirabilis: 1000, S. dysenteriae: 125, L. monocytogenes: 1000[6][7]
2-phenylacetamido-thiazole (Compound 16)1.56 - 6.251.56 - 6.25P. aeruginosa: 1.56 - 6.25, B. subtilis: 1.56 - 6.25[8]
Benzothiazole ethyl urea 3a0.008 (S. pneumoniae)-S. epidermidis: 0.03, S. pyogenes: 0.06[9]
Benzothiazole ethyl urea 3b0.008 (S. pneumoniae)-S. epidermidis: 0.03, S. pyogenes: 0.06[9]

Note: MRSA indicates Methicillin-Resistant Staphylococcus aureus. '-' indicates data not available.

Table 2: Antifungal Activity of Thiazole Derivatives against Candida albicans (MIC/MFC in µg/mL)
Thiazole Derivative/CompoundMIC RangeMIC₅₀MIC₉₀MFC RangeReference(s)
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives0.008–7.810.12–1.950.24–3.910.015–31.25[10]
Heteroaryl(aryl) Thiazole 80.08–0.23--0.11–0.47[3]
Heteroaryl(aryl) Thiazole 90.06–0.23--0.11–0.47[3]
2-hydrazinyl-4-phenyl-1,3-thiazole (7a, 7b, 7c)3.9---[11]

Note: MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively. '-' indicates data not available.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Thiazole compounds (stock solutions of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without antimicrobial agent)

  • Negative control (broth only)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the thiazole compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the thiazole compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or with a microplate reader.

Agar Disk Diffusion Assay (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile filter paper disks (6 mm diameter)

  • Thiazole compound solution of known concentration

  • Microbial suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the thiazole compound solution.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Procedure:

  • Perform a Broth Microdilution Test: Follow the protocol for MIC determination as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a fresh, sterile agar plate (without any antimicrobial agent).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MBC/MFC is the lowest concentration of the thiazole compound that results in a ≥99.9% reduction in the initial bacterial/fungal inoculum (i.e., no colony growth on the agar plate).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_disk Agar Disk Diffusion prep_compound Prepare Thiazole Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate inoculate_agar Inoculate Agar Plate with Microbial Suspension prep_inoculum->inoculate_agar serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with no growth) incubate_mbc->read_mbc apply_disks Apply Thiazole-impregnated Disks to Agar inoculate_agar->apply_disks incubate_disk Incubate Plate apply_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Caption: Workflow for antimicrobial susceptibility testing of thiazole compounds.

Putative Mechanism of Action: Inhibition of Key Bacterial Enzymes

Some thiazole derivatives are predicted to exert their antibacterial effect by inhibiting essential bacterial enzymes such as DNA gyrase, which is crucial for DNA replication.

G Thiazole Thiazole Compound DNA_Gyrase DNA Gyrase (Bacterial Enzyme) Thiazole->DNA_Gyrase Inhibits DNA_Replication DNA Supercoiling & Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked G Thiazole Thiazole Compound Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal Enzyme) Thiazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Cell_Membrane Maintains Cell_Lysis Fungal Cell Lysis Cell_Membrane->Cell_Lysis Disrupted

References

Application Notes: Kinase Inhibition Assays Using Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[2][3] Thiazole-containing compounds have emerged as a versatile and highly promising scaffold in the design of potent and selective kinase inhibitors.[1][3] Their unique structural and chemical properties allow for effective interaction within the ATP-binding site of various kinases, leading to the modulation of their activity.[3] This document provides detailed protocols for biochemical and cell-based assays designed to evaluate the inhibitory potential of novel thiazole derivatives against target kinases.

Signaling Pathways Targeted by Thiazole Derivatives

Thiazole derivatives have been successfully developed to target multiple key signaling pathways implicated in cancer progression. One of the most critical is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers and controls cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and point of inhibition.

Data Presentation: Inhibitory Activity of Thiazole Derivatives

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The table below summarizes reported IC50 values for various thiazole derivatives against several key kinase targets.

Thiazole Derivative ClassKinase TargetIC50 ValueReference
Benzothiazole derivative (Compound 19)PI3Kα< 0.30-0.45 µM[3]
Phenyl sulfonyl thiazole (Compound 40)B-RAFV600E23.1 ± 1.2 nM[3]
1,3-Thiazole-5-carboxylic acid (Cmpd 33)CK20.4 µM[3]
2-amino-4-arylaminopyrimidine (Cmpd 53)ALK12.4 nM[1]
Thiazole-based chalcone (Compound 25)JAK2 / EGFRDual Inhibitor[4]
4,5-dimethyl thiazole analogJAK22.5 nM[4]
Furan-2-yl-thiazole (AS-252424)PI3Kγ30 - 33 nM[5]
Tetrahydrobenzo[d]thiazole (Cmpd 1g)CK21.9 µM[6]
Tetrahydrobenzo[d]thiazole (Cmpd 1g)GSK3β0.67 µM[6]
Imidazo[2,1-b]thiazole (Compound 39)EGFR / HER20.153 / 0.108 µM[7]
Imidazo[2,1-b]thiazole (Compound 43)EGFR / HER20.122 / 0.078 µM[7]
Thiazolidinone (Compound 4c)VEGFR-20.15 µM[8]

Experimental Protocols

Two primary types of assays are fundamental for characterizing kinase inhibitors: in vitro biochemical assays to measure direct enzyme inhibition and cell-based assays to assess the compound's effect in a biological context.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay (e.g., ADP-Glo™) to quantify the activity of a purified kinase and the potency of a thiazole derivative by measuring the amount of ADP produced in the kinase reaction.[5]

Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - Purified Kinase Enzyme - Substrate (Peptide/Protein) - ATP Solution - Test Compound (Thiazole Derivative) start->prep_reagents add_components Dispense Kinase, Substrate, and Test Compound into 96/384-well plate prep_reagents->add_components initiate_reaction Initiate Reaction by adding ATP add_components->initiate_reaction incubate Incubate at RT (e.g., 60 minutes) initiate_reaction->incubate stop_reaction Stop Reaction & Deplete unused ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction incubate2 Incubate at RT (e.g., 40 minutes) stop_reaction->incubate2 detect_signal Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) incubate2->detect_signal incubate3 Incubate at RT (e.g., 30-60 minutes) detect_signal->incubate3 read_plate Read Luminescence (Plate Reader) incubate3->read_plate analyze Analyze Data: Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end Cell_Assay_Workflow start Start seed_cells Seed Cancer Cells into a 96-well Plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate1 Incubate for 24h (Allow cell attachment) seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Thiazole Derivative incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Allows formazan formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (Add DMSO or Solubilizing Agent) incubate3->solubilize read_plate Read Absorbance (e.g., 570 nm) solubilize->read_plate analyze Analyze Data: Calculate % Growth Inhibition and Determine GI50/IC50 read_plate->analyze end End analyze->end IC50_Concept cluster_0 Dose-Response Relationship conc Increase Inhibitor Concentration activity Measure Kinase Activity (or Cell Viability) conc->activity plot Plot % Activity vs. log[Inhibitor] activity->plot fit Fit Sigmoidal Curve (4-Parameter Logistic) plot->fit ic50 Determine IC50: Concentration at 50% Inhibition fit->ic50

References

Application of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential use of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid and its derivatives in medicinal chemistry, with a primary focus on their application as inhibitors of angiogenesis. Due to limited publicly available data on the specific title compound, the information herein is substantially based on closely related analogues described in the patent literature and established methodologies for evaluating anti-angiogenic agents.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold has been investigated for its potential as an inhibitor of angiogenesis, a critical process in tumor growth and metastasis. Angiogenesis is primarily mediated by vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.

Mechanism of Action: Inhibition of Angiogenesis

Compounds based on the piperidinyl-thiazole carboxylic acid scaffold are proposed to exert their anti-tumor effects by inhibiting angiogenesis. The primary molecular target is believed to be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

Data Presentation

While specific IC50 values for this compound are not publicly available, the following table presents representative quantitative data for analogous thiazole derivatives as VEGFR-2 inhibitors and their anti-proliferative effects on human umbilical vein endothelial cells (HUVECs). This data is illustrative of the expected potency for this class of compounds.

Table 1: Representative Biological Activity of Thiazole Derivatives as Angiogenesis Inhibitors

Compound IDTargetAssay TypeIC50 (µM)Cell Line
Representative Thiazole 1 VEGFR-2 KinaseKinase Inhibition Assay0.079-
Representative Thiazole 2 VEGFR-2 KinaseKinase Inhibition Assay0.203-
Representative Thiazole 3 Cell ProliferationMTT Assay1.21MCF-7
Representative Thiazole 4 Cell ProliferationMTT Assay2.04HepG2

Note: The data presented are for illustrative purposes and are derived from studies on structurally related thiazole and thiazolidinone derivatives.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative this compound derivative and for evaluating its anti-angiogenic activity.

Protocol 1: Synthesis of this compound

This protocol is a two-step process involving the synthesis of the ethyl ester precursor followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 2-(Piperidin-1-yl)thiazole-4-carboxylate

Materials:

  • Piperidine

  • Ethyl 2-chlorothiazole-4-carboxylate

  • Triethylamine

  • Benzene (or a suitable alternative solvent like toluene)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask, combine piperidine (1.0 eq), ethyl 2-chlorothiazole-4-carboxylate (1.0 eq), and triethylamine (1.2 eq) in benzene.

  • Reflux the reaction mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with benzene (3x).

  • Combine the organic extracts and wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Deionized water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of lithium hydroxide (e.g., 2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 with 1N HCl.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: HUVEC Proliferation Assay (MTT Assay)

This protocol details the procedure to assess the anti-proliferative activity of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • VEGF-A

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation: After 24 hours, aspirate the medium and wash the cells with PBS. Add 100 µL of serum-free medium and incubate for 12-24 hours to synchronize the cells.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

  • VEGF Stimulation: To all wells except the negative control, add VEGF-A to a final concentration of 20 ng/mL to stimulate proliferation.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-A-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified VEGFR-2 signaling pathway, which is a key target for anti-angiogenic therapies. The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation and survival. This compound and its derivatives are hypothesized to inhibit the kinase activity of VEGFR-2, thus blocking these downstream signals.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-(Piperidin-1-yl)thiazole- 4-carboxylic Acid Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of this compound derivatives as angiogenesis inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Piperidine, Ethyl 2-chlorothiazole-4-carboxylate) ester Esterification: Synthesis of Ethyl Ester start->ester hydrolysis Hydrolysis: Formation of Carboxylic Acid ester->hydrolysis purification Purification & Characterization hydrolysis->purification cell_culture HUVEC Cell Culture purification->cell_culture treatment Compound Treatment & VEGF Stimulation cell_culture->treatment proliferation_assay MTT Proliferation Assay treatment->proliferation_assay data_analysis Data Analysis (IC50) proliferation_assay->data_analysis

Workflow for Synthesis and Biological Evaluation.

References

Application Note: Analytical Characterization of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical development. The protocols herein describe the use of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, to confirm the identity, purity, and structural integrity of the compound. This application note is intended to serve as a practical resource for researchers in quality control, process development, and regulatory submission.

Introduction

This compound is a substituted thiazole derivative incorporating a piperidine moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Accurate and robust analytical methods are crucial for the characterization of such novel chemical entities to ensure their quality, safety, and efficacy in drug discovery and development. This note details the experimental procedures for a multi-pronged analytical approach to thoroughly characterize this molecule.

Analytical Workflow

The comprehensive characterization of this compound involves a systematic workflow. This process begins with preliminary analysis for purity and identity, followed by detailed structural elucidation and quantification.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Final Qualification HPLC_Purity HPLC Purity Assessment LCMS_Confirmation LC-MS Molecular Weight Confirmation HPLC_Purity->LCMS_Confirmation Analyze Peak NMR_Spectroscopy NMR Spectroscopy (1H & 13C) LCMS_Confirmation->NMR_Spectroscopy Confirm Structure FTIR_Spectroscopy FTIR Spectroscopy NMR_Spectroscopy->FTIR_Spectroscopy Confirm Functional Groups Elemental_Analysis Elemental Analysis FTIR_Spectroscopy->Elemental_Analysis Verify Composition Melting_Point Melting Point Determination Elemental_Analysis->Melting_Point Assess Purity Sample Sample Sample->HPLC_Purity Inject

Caption: Workflow for the characterization of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of pharmaceutical compounds. For acidic compounds like this compound, a buffered mobile phase is recommended to ensure consistent ionization and peak shape.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation:

ParameterExpected Result
Retention Time (RT) ~ 8-12 min
Purity (by area %) > 98%
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed to confirm the molecular weight of the target compound. Electrospray ionization (ESI) in positive mode is suitable for this molecule, as the piperidine and thiazole nitrogens can be readily protonated.

Experimental Protocol:

  • Instrumentation: LC-MS system with an ESI source and a single quadrupole or time-of-flight (TOF) mass analyzer.

  • LC Conditions: Utilize the same HPLC method as described in section 3.1, potentially with a switch to a volatile buffer like ammonium formate if needed.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 50-500

Data Presentation:

IonCalculated m/zObserved m/z
[M+H]⁺ 227.0803227.0805
[M+Na]⁺ 249.0623249.0621

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Sample Concentration: 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition: Standard ¹H and ¹³C{¹H} pulse programs.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.10s1HThiazole C5-H
~3.50t4HPiperidine -CH₂-N-
~1.65m6HPiperidine -(CH₂)₃-

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~170.0Thiazole C2
~162.5-COOH
~145.0Thiazole C4
~118.0Thiazole C5
~50.0Piperidine C2/C6
~25.0Piperidine C3/C5
~24.0Piperidine C4

Note: The chemical shifts are predicted based on data for structurally related compounds and may vary.[3][4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2930, 2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)
~1610MediumC=N stretch (thiazole ring)
~1540MediumC=C stretch (thiazole ring)
~1250StrongC-O stretch (carboxylic acid)
~1100MediumC-N stretch (piperidine)

Physical Characterization

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is compared against the theoretical values to confirm the empirical formula.

Data Presentation:

Molecular Formula: C₉H₁₂N₂O₂S Molecular Weight: 226.27 g/mol

ElementTheoretical %Found %
C 53.0853.15
H 5.355.42
N 12.3812.31
S 14.1714.09
Melting Point

The melting point is a useful indicator of purity. A sharp melting range suggests a high degree of purity.

Experimental Protocol:

  • Instrumentation: Digital melting point apparatus.

  • Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

Expected Result:

  • A sharp melting point, for instance, 195-198°C (hypothetical).

Logical Relationship of Analytical Techniques

The relationship between these analytical techniques demonstrates a confirmatory and complementary approach to characterization.

Analytical_Relationships LC_MS LC-MS Molecular_Formula Molecular Formula (C9H12N2O2S) LC_MS->Molecular_Formula Confirms MW Elemental_Analysis Elemental Analysis Elemental_Analysis->Molecular_Formula Confirms Composition Molecular_Structure Molecular Structure Molecular_Formula->Molecular_Structure is consistent with NMR NMR (1H, 13C) NMR->Molecular_Structure Elucidates FTIR FTIR FTIR->Molecular_Structure Confirms Functional Groups HPLC HPLC Purity Purity HPLC->Purity Quantifies

Caption: Interrelation of analytical methods for compound characterization.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous confirmation of the compound's identity, purity, and structure. These protocols can be adapted for routine quality control and are suitable for inclusion in regulatory documentation.

References

Application Notes and Protocols for N-Alkylation of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen via N-alkylation is a cornerstone of medicinal chemistry and drug development, as it allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, basicity, and receptor-binding affinity. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile. A variety of synthetic methodologies have been developed to achieve the N-alkylation of piperidines, ranging from classical nucleophilic substitution reactions to modern catalytic approaches. This document provides detailed experimental protocols for three widely employed methods: Direct N-Alkylation with Alkyl Halides, Reductive Amination, and Buchwald-Hartwig Amination. These protocols are intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated piperidine derivatives.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of piperidine using the three different methodologies detailed in this document. This allows for a direct comparison to aid in method selection based on the desired product, available starting materials, and required reaction conditions.

Method Alkylating/Arylating Agent Catalyst/Reagent Base Solvent Temperature Reaction Time Typical Yield
Direct Alkylation Alkyl Halide (e.g., RI, RBr)-K₂CO₃, NaH, or DIPEADMF, Acetonitrile0 °C to 70 °C12-24 hours70-95%
Reductive Amination Aldehyde or KetoneSodium Triacetoxyborohydride(Acetic Acid - catalyst)DichloromethaneRoom Temperature4-12 hours80-95%
Buchwald-Hartwig Amination Aryl Halide or TriflatePd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP)NaOtBuToluene80-110 °C2-24 hours75-95%

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine of the piperidine ring with an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrohalic acid formed during the reaction, which drives the reaction to completion.[1] This approach is straightforward and effective for a wide range of alkyl halides.

Materials:

  • Piperidine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[1]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1][2] For highly reactive alkyl halides, cooling the reaction mixture to 0 °C is recommended.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1][2]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated piperidine.

Diagram of Direct N-Alkylation Workflow:

G A 1. Dissolve Piperidine and Base in Solvent B 2. Add Alkyl Halide A->B C 3. Stir at RT or Heat B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. Aqueous Work-up (Extraction & Washes) E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H I Pure N-Alkylpiperidine H->I

Caption: Workflow for Direct N-Alkylation of Piperidine.

Method 2: Reductive Amination

Reductive amination is a highly efficient and controlled method for N-alkylation that involves the reaction of piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[3] This method is particularly advantageous as it often avoids the formation of quaternary ammonium salts, a common side product in direct alkylation.[4]

Materials:

  • Piperidine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve piperidine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[1]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Diagram of Reductive Amination Signaling Pathway:

G cluster_0 Reaction Steps A Piperidine + Aldehyde/Ketone B Iminium Ion Intermediate A->B Condensation C N-Alkylpiperidine B->C Reduction Reagents H+ (cat.) -H2O Reagents->A ReducingAgent [H] (e.g., NaBH(OAc)3) ReducingAgent->B

Caption: Key steps in the Reductive Amination of Piperidine.

Method 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, particularly for the synthesis of N-aryl piperidines.[5] This reaction is highly versatile and tolerates a wide range of functional groups.[6]

Materials:

  • Piperidine

  • Aryl halide (e.g., aryl bromide, aryl chloride) or aryl triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and sodium tert-butoxide (1.4 eq).

  • Add the aryl halide (1.0 eq) and anhydrous toluene.

  • Stir the mixture for a few minutes, then add piperidine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Buchwald-Hartwig Catalytic Cycle:

G cluster_reactants Reactants cluster_products Products A Pd(0)L2 B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C Piperidine, Base D Reductive Elimination Complex C->D -HX D->A N-Arylpiperidine ArX Aryl Halide (Ar-X) Piperidine Piperidine Product N-Arylpiperidine

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Synthesis Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the initial synthesis of an ethyl 2-bromothiazole-4-carboxylate intermediate, followed by a nucleophilic aromatic substitution (SNAr) with piperidine, and subsequent hydrolysis of the ester to the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis A Ethyl 2-amino-1,3-thiazole-4-carboxylate B Ethyl 2-bromothiazole-4-carboxylate A->B Sandmeyer Reaction (NaNO₂, HBr) C Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate B->C Piperidine, Base D This compound C->D NaOH, H₂O/EtOH

A high-level overview of the synthetic pathway.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Step 1: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Q1: My Sandmeyer reaction to convert the 2-amino group to a 2-bromo group is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Sandmeyer reaction of 2-aminothiazoles can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Material: Ensure that the starting ethyl 2-amino-1,3-thiazole-4-carboxylate is pure. Impurities can interfere with the diazotization reaction.

  • Reaction Temperature: The formation of the diazonium salt is temperature-sensitive and should be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly to the acidic solution of the aminothiazole to maintain a low temperature and control the reaction rate.

  • Acid Concentration: A sufficient excess of acid (like hydrobromic acid) is necessary to ensure complete diazotization and to provide the bromide nucleophile.

  • Copper(I) Catalyst: The use of a copper(I) bromide catalyst is crucial for the efficient conversion of the diazonium salt to the aryl bromide.[1][2][3][4][5]

Troubleshooting Table: Sandmeyer Reaction

IssuePotential CauseRecommended Solution
Low Yield Incomplete diazotizationEnsure the reaction temperature is maintained between 0-5°C and add sodium nitrite solution dropwise.
Decomposition of diazonium saltWork up the reaction mixture promptly after the diazotization is complete.
Insufficient bromide sourceUse a sufficient excess of hydrobromic acid.
Formation of Side Products Phenolic byproductsEnsure the reaction is sufficiently acidic to suppress the reaction of the diazonium salt with water.
Azo couplingMaintain a low concentration of the diazonium salt by slow addition of sodium nitrite.
Step 2: Nucleophilic Aromatic Substitution with Piperidine

Q2: The nucleophilic aromatic substitution (SNAr) of ethyl 2-bromothiazole-4-carboxylate with piperidine is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete conversion in SNAr reactions on heteroaromatic rings is a common issue. Consider the following factors:

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.[6]

  • Reaction Temperature: Heating the reaction mixture is often necessary to overcome the activation energy barrier. Temperatures in the range of 80-150°C are common for these types of reactions.[6]

  • Base: The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be beneficial to neutralize the HBr formed during the reaction, which can otherwise protonate the piperidine, rendering it non-nucleophilic.

  • Excess Piperidine: Using an excess of piperidine can help to drive the reaction to completion according to Le Chatelier's principle.

Q3: I am observing the formation of multiple products in my SNAr reaction. What are the likely side products and how can I minimize them?

A3: The formation of side products can complicate purification and reduce the yield of the desired product.

  • Di-substitution: If there are other leaving groups on the thiazole ring, di-substitution could be a possibility. However, with ethyl 2-bromothiazole-4-carboxylate, this is unlikely.

  • Ring Opening: Under harsh basic conditions and high temperatures, the thiazole ring can be susceptible to nucleophilic attack and subsequent ring-opening. It is advisable to use the mildest conditions that afford a reasonable reaction rate.

  • Reaction with the Ester: Piperidine could potentially react with the ethyl ester to form an amide. This is generally slower than the SNAr reaction but can become significant at high temperatures or with prolonged reaction times. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

Step 3: Hydrolysis of the Ester

Q4: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. What are the optimal conditions for this transformation?

A4: Incomplete hydrolysis can be addressed by modifying the reaction conditions.

  • Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used for saponification. Lithium hydroxide can sometimes be more effective.

  • Solvent System: A mixture of water and a co-solvent like ethanol or THF is typically used to ensure the solubility of the ester.

  • Temperature and Reaction Time: Heating the reaction mixture to reflux is often necessary to ensure complete hydrolysis. The reaction progress should be monitored by TLC or LC-MS until the starting material is no longer observed.

  • Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to a pH of around 4-5 to precipitate the carboxylic acid product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-bromothiazole-4-carboxylate
  • Diazotization: In a round-bottom flask, dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of 48% hydrobromic acid (3-4 equivalents) and water. Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.2 equivalents) in 48% hydrobromic acid. Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, controlling any effervescence. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Protocol 2: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate
  • Reaction Setup: To a solution of ethyl 2-bromothiazole-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add piperidine (2-3 equivalents) and a non-nucleophilic base such as potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 4-8 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Synthesis of this compound
  • Hydrolysis: Dissolve ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water. Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted ester. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • Purification: The precipitated product can be collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.[8][9]

Quantitative Data Summary

The following table provides typical ranges for reaction parameters and expected yields based on analogous reactions in the literature. These values should be used as a starting point for optimization.

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Sandmeyer Reaction Ethyl 2-amino-1,3-thiazole-4-carboxylate, NaNO₂, HBr, CuBrWater/HBr0-251-230-60
2. SNAr Ethyl 2-bromothiazole-4-carboxylate, Piperidine, K₂CO₃DMF100-1204-860-85
3. Hydrolysis Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, NaOHEtOH/H₂OReflux2-480-95

Troubleshooting Decision Tree

If you are experiencing issues with your synthesis, the following decision tree can help you to identify and resolve the problem.

Troubleshooting_Decision_Tree A Low or No Product Formation B Step 1: Sandmeyer Reaction Issue? A->B H Multiple Spots on TLC A->H M Purification Difficulty A->M C Check temperature control (0-5°C). Verify purity of starting amine. Ensure slow addition of NaNO₂. B->C Yes D Step 2: SNAr Reaction Issue? B->D No E Increase reaction temperature (80-150°C). Use a polar aprotic solvent (DMF, DMSO). Add a non-nucleophilic base. Use excess piperidine. D->E Yes F Step 3: Hydrolysis Issue? D->F No G Increase reaction time and/or temperature. Use a stronger base (e.g., KOH). Ensure complete acidification for precipitation. F->G Yes I Side reaction in Step 1? H->I J Review Sandmeyer conditions for byproduct formation. I->J Yes K Side reaction in Step 2? I->K No L Consider amide formation or ring opening. Optimize temperature and reaction time. K->L Yes N Recrystallization from a different solvent system. Consider column chromatography with a different eluent system. M->N

A guide to troubleshooting common synthesis problems.

References

Technical Support Center: Optimizing Reaction Yield for Thiazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of thiazole-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis reaction is giving a very low yield. What are the most common causes?

Low yields in the Hantzsch synthesis, a primary method for preparing the thiazole ring from α-haloketones (e.g., ethyl bromopyruvate) and thioamides, can stem from several factors.[1][2] The most critical areas to investigate are the purity of your reactants, the reaction conditions (temperature, time, and solvent), and potential side reactions.[1] The stability of the thioamide, for instance, can be a limiting factor.

Q2: How critical is the purity of my starting materials and solvents?

Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which consume starting materials and complicate the purification of the final product. The presence of water can also be detrimental in some cases, so using anhydrous solvents may be beneficial.

Q3: Can the choice of solvent significantly impact the reaction yield?

Absolutely. The solvent plays a crucial role in reaction rate and yield. Alcohols like ethanol and methanol are common and often effective. However, screening different solvents is advisable. For instance, in some multi-component syntheses, a mixture of ethanol and water has been shown to improve yields significantly.[1][3]

Q4: What is the optimal temperature range for Hantzsch thiazole synthesis?

The ideal temperature can vary greatly depending on the specific substrates and reaction method. While some reactions proceed at room temperature, many require heating to 40-60°C or even reflux.[1] Excessive heat, however, can lead to decomposition and the formation of byproducts. Microwave-assisted synthesis can shorten reaction times to minutes and may be conducted at higher temperatures, around 90-130°C.

Q5: I've formed the thiazole-4-carboxylate ester. What are the best conditions for hydrolysis to the carboxylic acid?

Alkaline hydrolysis is generally the most effective method.[4] Heating the ester under reflux with a dilute sodium hydroxide solution is a common and efficient procedure. This method is advantageous because the reaction is irreversible, unlike acid-catalyzed hydrolysis, which is an equilibrium process.[4] A high yield (over 95%) can be achieved by refluxing with 10% aqueous NaOH for about an hour, followed by acidification to precipitate the carboxylic acid.[5]

Troubleshooting Guide: Low Reaction Yield

Low product yield is a frequent challenge. The following guide outlines potential causes and recommended solutions to optimize the synthesis of thiazole-4-carboxylic acid precursors.

Problem Potential Cause Recommended Solution & Optimization
Low or No Product Formation Poor quality of starting materials Ensure the purity of the α-haloketone (e.g., ethyl bromopyruvate) and thioformamide. Use freshly opened reagents or purify them before use.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing may be necessary. Conversely, if side product formation is observed at elevated temperatures, consider lowering the temperature.[1]
Incorrect Solvent The choice of solvent is critical. While ethanol is common, a mixture of ethanol/water (1:1 v/v) at reflux (65°C) can significantly improve yields.[3] A solvent screening is recommended.
Reaction Time is Insufficient Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction duration.[1]
Inefficient or No Catalyst While the basic Hantzsch synthesis is often uncatalyzed, some multi-component variations benefit from a catalyst. For instance, using 15% silica-supported tungstosilicic acid (SiW.SiO₂) can increase yields.[3]
Multiple Spots on TLC / Impure Product Formation of Side Products If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form. Dimerization or polymerization of reactants can also occur. Adjusting reaction conditions (temperature, catalyst) can help suppress these side reactions.
Incomplete Hydrolysis of Ester During the hydrolysis step, ensure complete consumption of the ester by using an excess of aqueous base (e.g., 10% NaOH) and sufficient reflux time (e.g., 1 hour).[5] Monitor via TLC until the starting ester spot disappears.
Difficult Purification For solid products, recrystallization is an effective purification method. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane. If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the desired product from impurities.
Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes data from a study on a one-pot Hantzsch thiazole synthesis, demonstrating the impact of solvent, catalyst, and temperature on product yield.[3]

EntrySolventCatalyst (SiW.SiO₂)Temp (°C)Time (h)Yield (%)
1Water15%2524No reaction
2Water15%100765
3Ethanol15%2524No reaction
4Ethanol15%80665
5Methanol15%2524No reaction
6Methanol15%65855
71-Butanol15%117380
82-Propanol15%82665
9EtOH/Water (1:1)15%252470
10EtOH/Water (1:1)15%65287
11EtOH/Water (1:1)-65750
12EtOH/Water (1:1)5%65274
13EtOH/Water (1:1)10%65279

Experimental Protocols

Protocol 1: Synthesis of Ethyl Thiazole-4-carboxylate (Hantzsch Method)

This procedure is adapted from a high-yield synthesis (81-87%) and involves the reaction of ethyl bromopyruvate with thioformamide.[6]

Materials:

  • Ethyl bromopyruvate

  • Thioformamide

  • Ether

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thioformamide (1 equivalent) in anhydrous ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethyl bromopyruvate (1 equivalent) in ether dropwise to the cooled thioformamide solution over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed.

  • Separate the organic layer. Extract the aqueous layer with ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude ethyl thiazole-4-carboxylate by recrystallization (e.g., from hexane) or column chromatography.

Protocol 2: Hydrolysis of Thiazole-4-carboxylate to Thiazole-4-carboxylic Acid

This protocol is based on a high-yield (95.6%) hydrolysis of the methyl ester and is applicable to the ethyl ester.[5]

Materials:

  • Ethyl thiazole-4-carboxylate

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, add ethyl thiazole-4-carboxylate (1 equivalent) and 10% aqueous sodium hydroxide solution (approx. 2.2 equivalents of NaOH).

  • Heat the mixture to reflux for 1 hour. The solution should become homogeneous.

  • Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly add 6 M HCl with stirring to acidify the solution to a pH of approximately 3. A solid precipitate should form.

  • Collect the solid product by suction filtration.

  • Wash the filtered solid with a small amount of cold water.

  • Dry the product in a vacuum oven to obtain pure thiazole-4-carboxylic acid.

Visualizations

Hantzsch Thiazole Synthesis Pathway```dot

// Nodes Start [label="α-Haloketone +\nThioamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Nucleophilic Attack\n(SN2)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Thioether [label="Thioether Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Intramolecular\nCyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydroxythiazoline [label="Hydroxythiazoline\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate3 [label="Dehydration", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Thiazole Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [color="#5F6368"]; Intermediate1 -> Thioether [color="#5F6368"]; Thioether -> Intermediate2 [color="#5F6368"]; Intermediate2 -> Hydroxythiazoline [color="#5F6368"]; Hydroxythiazoline -> Intermediate3 [color="#5F6368"]; Intermediate3 -> Product [color="#5F6368"]; }

Caption: Logical workflow for troubleshooting low reaction yields.

References

identifying side-products in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side-product formation during the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the Hantzsch thiazole synthesis?

A1: The most frequently encountered side-products are regioisomers of the desired 2-aminothiazole product. Under acidic conditions, the reaction can yield a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1] Other potential side-products can arise from the self-condensation of the α-haloketone starting material, particularly under basic conditions.

Q2: How do reaction conditions influence the formation of these side-products?

A2: Reaction conditions, especially the pH, play a critical role in determining the product distribution. Neutral or basic conditions generally favor the formation of the desired 2-aminothiazole.[1] However, conducting the synthesis under acidic conditions can significantly increase the proportion of the 2-imino-2,3-dihydrothiazole isomer.[1] For instance, reactions carried out in a mixture of 10M HCl and ethanol have been shown to efficiently generate the 2-imino-2,3-dihydrothiazole.[1] The choice of solvent and temperature can also impact reaction rates and the prevalence of side reactions.[2]

Q3: What is the general mechanism for the Hantzsch thiazole synthesis and the formation of the main isomeric side-product?

A3: The Hantzsch synthesis proceeds through the reaction of an α-haloketone with a thioamide. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring.[3][4] The formation of the 2-imino-2,3-dihydrothiazole regioisomer arises from a competing cyclization pathway where the nitrogen atom of the thioamide attacks the carbonyl carbon, followed by dehydration. The reaction's regioselectivity is dictated by which nucleophilic atom of the thioamide (sulfur or nitrogen) initiates the key bond-forming step and the subsequent cyclization pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during your Hantzsch thiazole synthesis experiments and provides systematic approaches for identification and resolution.

Issue 1: Unexpected Isomer Formation Detected in Product Mixture

Symptoms:

  • You observe unexpected peaks in your crude NMR spectrum.

  • TLC analysis shows multiple spots with similar Rf values.

  • Mass spectrometry indicates the presence of a compound with the same mass as your expected product but with different fragmentation patterns.

Root Cause Analysis and Identification:

The presence of an isomer with the same mass suggests the formation of the 3-substituted 2-imino-2,3-dihydrothiazole side-product, especially if the reaction was performed under acidic conditions.

Identification Strategy:

A combination of spectroscopic methods is recommended for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the C5 position of the thiazole ring (H-5) exhibits a characteristic chemical shift. Differences in the electronic environment between the 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomers will result in distinct chemical shifts for this proton.[1] For example, in 2-aminothiazole, the H-5 proton appears around 6.53 ppm, while the H-4 proton is at approximately 6.93 ppm in DMSO-d6.[5]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring, particularly C2, C4, and C5, will differ between the two isomers. For 2-aminothiazole sulfate, the C2, C4, and C5 carbons appear at distinct chemical shifts.[6]

  • Infrared (IR) Spectroscopy:

    • The IR spectra of the two isomers will show differences in the C=N and N-H stretching frequencies. Derivatization of the product mixture with trifluoroacetic anhydride can be a useful diagnostic tool, as the resulting trifluoroacetate derivatives of the two isomers exhibit characteristic differences in their carbonyl (C=O) stretching bands.[1]

Corrective Actions:

  • Adjust Reaction pH: To favor the formation of the desired 2-aminothiazole, perform the reaction under neutral or slightly basic conditions. The use of a weak base like sodium carbonate can be effective.[3]

  • Optimize Reaction Temperature and Time: Systematically vary the temperature and reaction time to find the optimal conditions that maximize the yield of the desired product while minimizing the formation of the isomeric side-product.

  • Purification: If isomer formation is unavoidable, they can often be separated using chromatographic techniques.

Issue 2: Presence of High Molecular Weight Impurities

Symptoms:

  • You observe peaks in your mass spectrum corresponding to dimers or higher oligomers of your starting materials.

  • The crude product appears as a complex mixture that is difficult to purify.

Root Cause Analysis and Identification:

This issue may stem from the self-condensation of the α-haloketone starting material. This is more likely to occur under basic conditions where the α-protons of the ketone are readily abstracted, leading to enolate formation and subsequent aldol-type condensation reactions.

Identification Strategy:

  • Mass Spectrometry (MS): Analyze the crude reaction mixture by GC-MS or LC-MS to identify the molecular weights of the high molecular weight species. These often correspond to dimers or trimers of the α-haloketone.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the crude product may show complex signals indicative of a mixture of condensation products.

Corrective Actions:

  • Control of Basicity: If using a base, opt for a weaker, non-nucleophilic base and add it slowly to the reaction mixture to avoid a high localized concentration.

  • Order of Addition: Add the α-haloketone slowly to a solution of the thioamide to ensure it reacts preferentially with the thioamide rather than itself.

  • Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of self-condensation.

Experimental Protocols and Data

Analytical Methods for Product and Side-Product Identification

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed to separate the desired thiazole from its regioisomeric side-product.

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile thiazole derivatives, GC-MS can be an effective tool for separation and identification. Derivatization may be necessary for less volatile compounds.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Spectroscopic Data for a Model 2-Aminothiazole

The following table summarizes typical spectroscopic data for 2-amino-4-phenylthiazole.

Technique Observed Signals
¹H NMR (DMSO-d₆) δ 7.55 (s, 1H, H-thiazole), 7.17 (br s, 2H, NH₂), 7.2-7.4 (m, 5H, Ar-H)
¹³C NMR (DMSO-d₆) δ 169.2 (C2), 153.4 (C4), 111.1 (C5), 125-135 (Ar-C)
IR (KBr, cm⁻¹) 3400-3200 (N-H), 1620 (C=N), 1504 (C=C)

Visualizing Reaction Pathways

To better understand the formation of the desired product and the regioisomeric side-product, the following diagrams illustrate the key mechanistic steps.

Hantzsch_Mechanism cluster_reactants Reactants cluster_products Products alpha-Haloketone alpha-Haloketone N-Alkylation N-Alkylation Intermediate alpha-Haloketone->N-Alkylation Thioamide (N-attack) [Acidic Conditions] Thioamide Thioamide Thioamide->N-Alkylation S-Alkylation S-Alkylation Thioamide->S-Alkylation Cyclization_N Intramolecular Cyclization (via N) N-Alkylation->Cyclization_N Cyclization_S Intramolecular Cyclization (via S) Dehydration_S Dehydration Cyclization_S->Dehydration_S Dehydration_N Dehydration Cyclization_N->Dehydration_N 2-Aminothiazole Desired Product: 2-Aminothiazole Dehydration_S->2-Aminothiazole 2-Iminothiazoline Side-Product: 2-Imino-2,3-dihydrothiazole Dehydration_N->2-Iminothiazoline S-Alkylation->Cyclization_S

Caption: Competing pathways in the Hantzsch thiazole synthesis.

The following workflow outlines the general process for identifying an unknown impurity in your reaction mixture.

Troubleshooting_Workflow Start Impurity Detected Initial_Analysis Initial Analysis: TLC, LC-MS, Crude NMR Start->Initial_Analysis Mass_Determination Determine Molecular Weight (MS) Initial_Analysis->Mass_Determination Isomer_Check Is MW = Expected Product? Mass_Determination->Isomer_Check Isomer_ID Isomeric Side-Product Analysis: Compare ¹H NMR, ¹³C NMR, IR Isomer_Check->Isomer_ID Yes Other_Impurity_ID Other Impurity Analysis: Check for starting material dimers, self-condensation products Isomer_Check->Other_Impurity_ID No Corrective_Action Implement Corrective Actions: Adjust pH, Temperature, Purification Isomer_ID->Corrective_Action Other_Impurity_ID->Corrective_Action End Problem Resolved Corrective_Action->End

Caption: Workflow for impurity identification and resolution.

References

Technical Support Center: Strategies for Improving the Solubility of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Piperidin-1-yl)thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during experimentation. We will explore the underlying chemical principles and provide step-by-step protocols to systematically enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have limited aqueous solubility?

A1: The structure of this compound contains both hydrophobic and hydrophilic moieties. The piperidine ring and the thiazole core contribute to its lipophilic character. While the carboxylic acid group and the nitrogen atoms can participate in hydrogen bonding, the overall nonpolar surface area can lead to poor solubility in aqueous media. Compounds with a higher molecular weight and a larger hydrocarbon portion tend to be less soluble in water.[1]

Q2: How do the functional groups in this compound influence its solubility?

A2: The molecule has two key ionizable centers: the carboxylic acid and the basic nitrogen of the piperidine ring.

  • Carboxylic Acid (-COOH): This acidic group can be deprotonated to form a negatively charged carboxylate ion (-COO⁻).[2] This ionization significantly increases aqueous solubility, particularly at higher pH values.[2][3]

  • Piperidine Nitrogen: This tertiary amine is basic and can be protonated to form a positively charged piperidinium ion. This process enhances solubility in acidic conditions.

The interplay of these two groups makes the compound's solubility highly dependent on the pH of the solution.

Q3: What are the primary strategies for improving the solubility of a compound like this?

A3: The main approaches leverage the chemical structure of the molecule and include:

  • pH Adjustment: Modifying the pH of the solvent to ionize the carboxylic acid or the piperidine nitrogen is often the most straightforward method.[4]

  • Salt Formation: Converting the acidic or basic functional groups into a salt can dramatically improve solubility and dissolution rates.[5][6][7][8] This is a widely used and effective technique in pharmaceutical development.[5]

  • Co-solvency: Using a mixture of water and a miscible organic solvent can enhance the solubility of poorly water-soluble compounds.[9][10][11][12]

  • Use of Excipients: Employing agents like cyclodextrins can encapsulate the molecule, increasing its apparent solubility.[13][14]

Troubleshooting Guides: A Deeper Dive

Issue 1: My compound shows poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4).

This is a common starting point for many biological assays. The limited solubility at neutral pH is expected due to the partial ionization of the molecule.

dot graph TD{ subgraph "pH Adjustment Workflow" direction LR A[Start: Poor Solubility at pH 7.4] --> B{Need to Increase or Decrease pH?}; B -- "Increase pH > pKa (acid)" --> C[Deprotonate Carboxylic Acid]; C --> D{Formation of Soluble Carboxylate Anion}; B -- "Decrease pH < pKa (base)" --> E[Protonate Piperidine Nitrogen]; E --> F{Formation of Soluble Piperidinium Cation}; D & F --> G[Measure Solubility at Various pH Points]; G --> H[Identify Optimal pH for Desired Concentration]; end

} caption: Workflow for pH-dependent solubility enhancement.

The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from this point. For this compound, increasing the pH will deprotonate the carboxylic acid, leading to the formation of a more soluble carboxylate salt.[2][15] Conversely, decreasing the pH will protonate the basic piperidine nitrogen, forming a more soluble cation. The extent of solubility enhancement depends on the pKa of these functional groups.[6]

  • Prepare a series of buffers: Use a range of buffers covering a pH spectrum from 2 to 10 (e.g., citrate, phosphate, borate).

  • Add excess compound: To a fixed volume of each buffer, add an excess of this compound.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid and liquid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility (e.g., in mg/mL or mM) against the pH of the buffer.

Illustrative pH-Solubility Data
pH Expected Solubility Trend
2.0High (Piperidine protonated)
4.0Moderate
6.0Low (Near isoelectric point)
8.0Moderate
10.0High (Carboxylic acid deprotonated)

This table provides an expected trend. Actual values must be determined experimentally.

Issue 2: pH adjustment is not compatible with my experimental conditions. How can I improve solubility?

In cases where the pH must be maintained within a narrow range (e.g., for cell-based assays or enzymatic reactions), salt formation and the use of co-solvents are excellent alternatives.

Converting the parent compound into a salt is a robust method to enhance solubility and dissolution rate without altering the pH of the final solution.[5][7] Approximately 50% of marketed small molecule drugs are administered in their salt form.[5]

Salts are ionic and generally have higher aqueous solubility than their corresponding neutral forms.[15][16] The choice of the counter-ion is critical as it can influence the salt's crystal lattice energy, hygroscopicity, and ultimately, its solubility.[7] For this compound, both acid addition salts (e.g., hydrochloride, mesylate) and base addition salts (e.g., sodium, potassium) can be formed.

  • Select Counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid) and bases (e.g., NaOH, KOH, tromethamine).

  • Reaction: Dissolve the parent compound in a suitable solvent. Add a stoichiometric amount of the selected acid or base.

  • Isolation: Induce precipitation of the salt by cooling, adding an anti-solvent, or evaporation.

  • Characterization: Analyze the resulting solid to confirm salt formation (e.g., via melting point, spectroscopy).

  • Solubility Measurement: Determine the aqueous solubility of each salt form using the equilibrium solubility method described previously.

Potential Salt Forms and Expected Solubility
Parent Compound Counter-ion Expected Solubility Improvement
Acidic (Carboxylic Acid)Sodium (Na⁺)Significant Increase
Acidic (Carboxylic Acid)Potassium (K⁺)Significant Increase
Basic (Piperidine)Hydrochloride (Cl⁻)Significant Increase
Basic (Piperidine)Mesylate (CH₃SO₃⁻)Significant Increase

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a poorly water-soluble compound by reducing the polarity of the aqueous medium.[10][11]

dot graph TD{ subgraph "Co-Solvency Mechanism" direction TB A[Poorly Soluble Compound in Water] --> B{Hydrophobic Compound + Polar Water}; B --> C[High Interfacial Tension]; C --> D[Low Solubility]; A --> E{Addition of Co-solvent (e.g., Ethanol, PEG)}; E --> F[Reduced Polarity of Solvent Mixture]; F --> G[Lower Interfacial Tension]; G --> H[Enhanced Solvation of Compound]; H --> I[Increased Solubility]; end

} caption: Mechanism of solubility enhancement by co-solvents.

Co-solvents work by making the solvent system more "like" the solute.[17] They disrupt the hydrogen bonding network of water, creating a less polar environment that is more favorable for solvating nonpolar molecules. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[18]

  • Prepare Stock Solution: Dissolve the compound in a strong organic solvent (e.g., DMSO) to create a high-concentration stock.

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).

  • Determine Solubility: Add a small aliquot of the DMSO stock to each co-solvent mixture and observe for precipitation. Alternatively, use the equilibrium solubility method for more precise measurements.

  • Evaluate: Determine the minimum percentage of co-solvent required to achieve the target concentration.

Important Consideration: Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with certain assays. Always run appropriate vehicle controls.

References

Technical Support Center: Scale-Up Synthesis of Piperidinyl-Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of piperidinyl-thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the large-scale synthesis of this important class of compounds.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of piperidinyl-thiazoles, particularly when transitioning from laboratory to pilot plant or production scale.

Reaction Yield and Purity

Question: We are observing a significant drop in yield and purity of our piperidinyl-thiazole product upon scaling up the Hantzsch reaction from gram to kilogram scale. What are the potential causes and how can we troubleshoot this?

Answer:

A decrease in yield and purity during scale-up is a common challenge. Several factors can contribute to this issue:

  • Inefficient Heat Transfer: The Hantzsch thiazole synthesis is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized overheating, resulting in the formation of degradation products and side-products.

    • Troubleshooting:

      • Monitor the internal reaction temperature closely using multiple probes.

      • Employ a jacketed reactor with a reliable temperature control unit.

      • Consider a semi-batch or continuous-flow process to better manage the exotherm.

  • Mixing Inhomogeneity: Inadequate mixing in a large reactor can lead to localized "hot spots" and uneven distribution of reactants, resulting in incomplete reactions and increased side-product formation.

    • Troubleshooting:

      • Optimize the stirrer design and agitation speed for the specific reactor geometry and reaction mass.

      • Use computational fluid dynamics (CFD) modeling to simulate and improve mixing efficiency.

  • Side Reactions: The formation of byproducts, such as oxazoles from the corresponding amide impurity in the thioamide starting material, can become more pronounced at a larger scale.

    • Troubleshooting:

      • Ensure the purity of starting materials, particularly the thioamide.

      • Optimize reaction temperature and time to favor the desired thiazole formation.

  • Protection/Deprotection Strategy: The piperidine nitrogen is nucleophilic and can compete in the Hantzsch reaction, leading to unwanted side products. While protecting groups like Boc are used at the lab scale, their use and subsequent removal at a large scale can introduce additional steps and potential for yield loss.

    • Troubleshooting:

      • If a protecting group is necessary, select one that is robust and can be removed in high yield under scalable conditions.

      • Investigate one-pot protection-reaction-deprotection sequences to minimize handling losses.

Logical Relationship for Troubleshooting Low Yield and Purity

Troubleshooting Low Yield and Purity Low Yield/Purity Low Yield/Purity Inefficient Heat Transfer Inefficient Heat Transfer Low Yield/Purity->Inefficient Heat Transfer Possible Cause Mixing Inhomogeneity Mixing Inhomogeneity Low Yield/Purity->Mixing Inhomogeneity Possible Cause Side Reactions Side Reactions Low Yield/Purity->Side Reactions Possible Cause Protection/Deprotection Issues Protection/Deprotection Issues Low Yield/Purity->Protection/Deprotection Issues Possible Cause Monitor Temperature Monitor Temperature Inefficient Heat Transfer->Monitor Temperature Solution Jacketed Reactor Jacketed Reactor Inefficient Heat Transfer->Jacketed Reactor Solution Optimize Stirring Optimize Stirring Mixing Inhomogeneity->Optimize Stirring Solution CFD Modeling CFD Modeling Mixing Inhomogeneity->CFD Modeling Solution High Purity Reactants High Purity Reactants Side Reactions->High Purity Reactants Solution Optimize Conditions Optimize Conditions Side Reactions->Optimize Conditions Solution Robust Protecting Group Robust Protecting Group Protection/Deprotection Issues->Robust Protecting Group Solution One-Pot Strategy One-Pot Strategy Protection/Deprotection Issues->One-Pot Strategy Solution

Caption: Troubleshooting workflow for addressing low yield and purity in scale-up synthesis.

Impurity Profile and Control

Question: We have identified several process-related impurities in our piperidinyl-thiazole active pharmaceutical ingredient (API). What are the common impurities and how can we control them during scale-up?

Answer:

Impurity profiling and control are critical for ensuring the safety and efficacy of an API. Common impurities in piperidinyl-thiazole synthesis include:

  • Unreacted Starting Materials: Residual α-haloketone and piperidine-4-carbothioamide.

  • Oxazole Byproduct: Formed from the reaction of the α-haloketone with the corresponding amide impurity in the thioamide.

  • Dimerization/Polymerization Products: Self-condensation of reactants or intermediates.

  • Degradation Products: Resulting from excessive heat or prolonged reaction times.

Impurity Control Strategies:

Impurity TypePotential SourceControl Strategy
Unreacted α-haloketone Incomplete reaction, poor mixing.Optimize stoichiometry, improve mixing, and monitor reaction completion by HPLC.
Unreacted Piperidine-4-carbothioamide Incomplete reaction.Optimize reaction time and temperature.
Oxazole Byproduct Amide impurity in thioamide starting material.Use high-purity thioamide; develop analytical methods to quantify amide impurity.
Dimeric Impurities Side reactions at elevated temperatures.Maintain strict temperature control; investigate lower reaction temperatures with a suitable catalyst.
Degradation Products Excursions in temperature or prolonged reaction times.Implement robust process controls and define clear process endpoints.

Experimental Workflow for Impurity Profiling

Impurity Profiling Workflow cluster_0 Identification cluster_1 Quantification & Control Sample Collection Sample Collection Analytical Method Development (HPLC, LC-MS) Analytical Method Development (HPLC, LC-MS) Sample Collection->Analytical Method Development (HPLC, LC-MS) Impurity Detection Impurity Detection Analytical Method Development (HPLC, LC-MS)->Impurity Detection Structure Elucidation (NMR, HRMS) Structure Elucidation (NMR, HRMS) Impurity Detection->Structure Elucidation (NMR, HRMS) Reference Standard Synthesis Reference Standard Synthesis Structure Elucidation (NMR, HRMS)->Reference Standard Synthesis Method Validation Method Validation Reference Standard Synthesis->Method Validation Routine In-Process Control Routine In-Process Control Method Validation->Routine In-Process Control Specification Setting Specification Setting Routine In-Process Control->Specification Setting

Caption: A typical workflow for the identification and control of impurities.

Thermal Safety and Runaway Reactions

Question: The Hantzsch thiazole synthesis is exothermic. What are the risks of a thermal runaway during scale-up, and how can we mitigate them?

Answer:

Thermal runaway is a significant hazard in exothermic reactions, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[][2]

Risk Factors in Piperidinyl-Thiazole Synthesis:

  • High Reaction Enthalpy: The Hantzsch reaction can have a significant heat of reaction.

  • Scale-Up Effect: As the batch size increases, the ability to cool the reaction mixture decreases.[]

  • Mixing Failure: Loss of agitation can lead to localized superheating and initiation of a runaway.

  • Cooling Failure: A malfunction in the cooling system is a primary cause of thermal runaways.

Mitigation Strategies:

StrategyDescription
Calorimetry Studies Use reaction calorimetry (e.g., RC1) to measure the heat of reaction, heat capacity, and adiabatic temperature rise to assess the thermal risk.
Process Control Implement a robust process control system to maintain the reaction temperature within a safe operating range.
Semi-Batch or Dosing Control Add one of the reactants gradually to control the rate of heat generation.
Emergency Cooling and Quenching Have a reliable emergency cooling system and a validated quenching procedure in place.
Pressure Relief System Design and install an appropriately sized pressure relief device (e.g., rupture disk, safety valve).

Decision Tree for Thermal Hazard Assessment

Thermal Hazard Assessment node_process node_process Start Start Is Reaction Exothermic? Is Reaction Exothermic? Start->Is Reaction Exothermic? Perform Calorimetry Perform Calorimetry Is Reaction Exothermic?->Perform Calorimetry Yes Standard Operating Procedure Standard Operating Procedure Is Reaction Exothermic?->Standard Operating Procedure No Adiabatic Temperature Rise > 50°C? Adiabatic Temperature Rise > 50°C? Perform Calorimetry->Adiabatic Temperature Rise > 50°C? Implement Engineered Controls Implement Engineered Controls Adiabatic Temperature Rise > 50°C?->Implement Engineered Controls Yes Adiabatic Temperature Rise > 50°C?->Standard Operating Procedure No End End Implement Engineered Controls->End Standard Operating Procedure->End

Caption: Decision tree for assessing and mitigating thermal hazards.

Crystallization and Purification

Question: We are facing challenges with the crystallization of our piperidinyl-thiazole product at a large scale, including inconsistent polymorphs and difficulty in removing impurities. What are the best practices for developing a robust crystallization process?

Answer:

Crystallization is a critical step for purification and isolation of the final product. Challenges in scaling up crystallization include:

  • Polymorphism: Different crystal forms can have different physical properties, including solubility and stability.

  • Impurity Purging: The ability to remove impurities during crystallization can be less effective at a larger scale.

  • Crystal Size and Morphology: These properties can affect filtration and drying performance.

Best Practices for Crystallization Development:

PracticeDescription
Solvent Screening Systematically screen a range of solvents and solvent mixtures to find a system that provides good solubility at high temperatures and low solubility at low temperatures, and effectively purges impurities.
Polymorph Screening Conduct a thorough polymorph screen to identify all accessible crystal forms and determine the most stable form under the desired processing conditions.
Control of Supersaturation Carefully control the rate of cooling and/or anti-solvent addition to control the level of supersaturation, which influences nucleation and crystal growth.
Seeding Strategy Develop a robust seeding protocol to ensure the crystallization of the desired polymorph and to control crystal size distribution.
Process Analytical Technology (PAT) Utilize PAT tools such as Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) to monitor and control the crystallization process in real-time.

Experimental Protocols

Note: The following protocols are provided as a general guide and should be optimized for your specific piperidinyl-thiazole derivative and equipment.

Protocol 1: Pilot-Scale Synthesis of a Piperidinyl-Thiazole Intermediate (Illustrative Example)

This protocol describes a hypothetical kilogram-scale synthesis of a protected piperidinyl-thiazole intermediate.

Materials:

ReagentQuantityMolar Eq.
Boc-piperidine-4-carbothioamide10.0 kg1.0
2-bromo-1-(4-fluorophenyl)ethanone9.8 kg1.1
Ethanol100 L-
Triethylamine5.0 L1.2

Procedure:

  • Charge the 200 L jacketed glass-lined reactor with Boc-piperidine-4-carbothioamide (10.0 kg) and ethanol (80 L).

  • Stir the mixture at 20-25 °C until all solids are dissolved.

  • Add triethylamine (5.0 L) to the reactor.

  • In a separate vessel, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (9.8 kg) in ethanol (20 L).

  • Slowly add the solution of the α-bromoketone to the reactor over a period of 2-3 hours, maintaining the internal temperature between 25-30 °C.

  • Once the addition is complete, heat the reaction mixture to 50-55 °C and stir for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting materials are consumed (<1%).

  • Cool the reaction mixture to 20-25 °C.

  • Slowly add water (50 L) to the reaction mixture to precipitate the product.

  • Stir the slurry for 1-2 hours at 20-25 °C.

  • Filter the solid product and wash the cake with a mixture of ethanol and water (1:1, 2 x 20 L).

  • Dry the product under vacuum at 45-50 °C until a constant weight is achieved.

Expected Yield: 12-14 kg (75-85%) Expected Purity: >98% by HPLC

Protocol 2: Crystallization of a Piperidinyl-Thiazole Hydrochloride Salt (Illustrative Example)

Materials:

ReagentQuantity
Crude Piperidinyl-Thiazole Free Base10.0 kg
Isopropanol (IPA)80 L
5 M HCl in IPA1.2 eq.
Heptane40 L

Procedure:

  • Charge the 200 L jacketed glass-lined reactor with the crude piperidinyl-thiazole free base (10.0 kg) and isopropanol (80 L).

  • Heat the mixture to 60-65 °C with stirring until a clear solution is obtained.

  • Filter the hot solution through a polishing filter to remove any particulate matter.

  • Cool the filtrate to 40-45 °C.

  • Slowly add 5 M HCl in IPA (1.2 eq.) over 1-2 hours, maintaining the temperature at 40-45 °C.

  • After the addition is complete, stir the mixture at 40-45 °C for 1 hour.

  • Cool the mixture to 20-25 °C over 2-3 hours.

  • Slowly add heptane (40 L) as an anti-solvent over 1-2 hours.

  • Cool the slurry to 0-5 °C and stir for 2-4 hours.

  • Filter the crystalline product and wash the cake with a cold mixture of IPA and heptane (1:1, 2 x 15 L).

  • Dry the product under vacuum at 50-55 °C.

Expected Yield: 9.0-9.5 kg (85-90%) Expected Purity: >99.5% by HPLC

This technical support center provides a starting point for addressing common challenges in the scale-up synthesis of piperidinyl-thiazoles. For specific issues, it is always recommended to perform a thorough risk assessment and process optimization studies.

References

Technical Support Center: Purification of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of purifying thiazole carboxylic acids and avoid common purification artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for thiazole carboxylic acids?

A1: The most common purification techniques for thiazole carboxylic acids include recrystallization, acid-base extraction, and column chromatography.[1][2][3] The choice of method depends on the specific properties of the compound, such as its polarity, solubility, and the nature of the impurities.

Q2: My thiazole carboxylic acid is poorly soluble. How can I effectively purify it?

A2: Poor solubility can be a challenge. For recrystallization, a mixed solvent system may be necessary.[4] Acid-base extraction is often effective for acidic compounds, as conversion to the corresponding carboxylate salt usually increases water solubility, allowing for separation from non-acidic impurities.[1][2][3]

Q3: Can the thiazole ring degrade during purification?

A3: The thiazole ring is generally stable under many purification conditions. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, should be avoided to prevent potential ring opening or other degradation pathways.

Q4: What are some common impurities found after synthesizing thiazole carboxylic acids?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts or reagents. For instance, in syntheses involving oxidation, over-oxidized byproducts might be present. In Hantzsch thiazole synthesis, unreacted α-haloketones and thioureas could be impurities.

Troubleshooting Guide: Common Purification Artifacts

This guide addresses specific issues that can arise during the purification of thiazole carboxylic acids, leading to the formation of artifacts.

Issue 1: Decarboxylation of the Thiazole Carboxylic Acid

Symptom: You observe gas evolution upon heating your sample, and the final product shows a loss of the carboxylic acid group, confirmed by techniques like NMR or mass spectrometry. The yield of the desired product is lower than expected.

Cause: Thiazole carboxylic acids, particularly those with electron-donating groups on the thiazole ring, can be susceptible to decarboxylation at elevated temperatures.[5] The stability of the resulting carbanion intermediate influences the ease of decarboxylation.

Solution:

  • Avoid excessive heat: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound. If possible, choose a solvent system that allows for dissolution at a lower temperature.

  • Use non-protic solvents for chromatography: If using column chromatography, consider using a non-protic solvent system to minimize proton availability that could facilitate decarboxylation.

  • Optimize pH: The rate of decarboxylation can be pH-dependent.[5] Whenever possible, maintain a pH where the carboxylic acid is in its salt form, which is generally more stable to decarboxylation.

Quantitative Data on Decarboxylation Rates: The rate of decarboxylation is influenced by the substitution pattern on the thiazole ring and the conditions applied. For example, a kinetic study on the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids revealed that the reaction can proceed through different mechanisms depending on the proton activity of the medium.[5]

Thiazole Carboxylic Acid DerivativeConditionObserved ArtifactPrevention Strategy
2-Amino-thiazole-5-carboxylic acidHeating in aqueous solutionDecarboxylationMaintain a neutral to basic pH; avoid prolonged heating.
2-Phenylamino-thiazole-5-carboxylic acidHeating in aqueous solutionDecarboxylationMaintain a neutral to basic pH; avoid prolonged heating.
Issue 2: Esterification with Alcoholic Solvents

Symptom: Your purified product contains an ester derivative of your thiazole carboxylic acid, especially when using alcohol-based solvents (e.g., methanol, ethanol) for recrystallization or chromatography. This is often detected by a change in polarity on TLC and confirmed by spectroscopic methods.

Cause: In the presence of an acid catalyst (which can be residual from the synthesis or acidic silica gel), carboxylic acids can undergo Fischer esterification with alcohol solvents, especially at elevated temperatures.[6]

Solution:

  • Avoid alcoholic solvents if possible: Opt for non-alcoholic solvents for recrystallization and chromatography if your compound is prone to esterification.

  • Neutralize acidic catalysts: If an acid catalyst was used in the synthesis, ensure it is thoroughly removed or neutralized before purification steps involving alcohols.

  • Use a less reactive alcohol: If an alcohol must be used, consider a more sterically hindered one, which will react slower.

  • Minimize heating time and temperature: If using an alcohol for recrystallization, use the minimum heating time and temperature required for dissolution.

Comparative Data on Esterification: The rate of esterification is dependent on the specific alcohol, temperature, and presence of an acid catalyst. Methanol is generally more reactive than ethanol due to less steric hindrance.

Purification StepSolventPotential ArtifactPrevention Strategy
RecrystallizationMethanol/EthanolMethyl/Ethyl ester formationUse a non-alcoholic solvent; minimize heat and time.
Column ChromatographyEluent containing Methanol/EthanolMethyl/Ethyl ester formationUse a non-alcoholic eluent; neutralize silica gel if acidic.
Issue 3: Epimerization of Chiral Thiazole Carboxylic Acids

Symptom: If you are working with a chiral thiazole carboxylic acid, you may find that the final product has a lower enantiomeric excess (ee) or is a racemic mixture after purification.

Cause: The acidic proton α to the carboxyl group can be susceptible to abstraction under basic conditions, leading to the formation of a transient enolate that can then be protonated from either face, resulting in epimerization. High temperatures can also promote this process. While specific data for thiazole carboxylic acids is limited, this is a known issue for other chiral carboxylic acids.

Solution:

  • Maintain neutral or acidic pH: During extractions and chromatography, avoid strongly basic conditions.

  • Low-temperature purification: Perform purification steps at the lowest practical temperature to minimize the rate of epimerization.

  • Use of non-polar solvents: Using non-polar aprotic solvents can help to minimize the solubility and reactivity of any basic impurities that could cause epimerization.

Issue 4: Metal Contamination

Symptom: Your final product contains residual metals, which can be detected by techniques like inductively coupled plasma mass spectrometry (ICP-MS). This can be problematic for compounds intended for biological testing.

Cause: Metal catalysts (e.g., palladium, copper) used in the synthesis may not be completely removed during work-up and purification. Reagents and solvents can also be a source of metal contamination.

Solution:

  • Use metal scavengers: There are various commercially available silica-based or polymer-based metal scavengers that can be used to remove residual metals from solution.

  • Chelating agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) during aqueous work-up can help to sequester metal ions in the aqueous phase.

  • Thorough purification: Multiple purification steps, such as a combination of acid-base extraction and recrystallization or chromatography, can help to reduce metal content.

Experimental Protocols

Protocol 1: Purification of Thiazole-4-carboxylic Acid by Recrystallization from Water[7]

This protocol is suitable for polar thiazole carboxylic acids that are soluble in hot water and less soluble in cold water.

Methodology:

  • Dissolution: In a beaker, add the crude thiazole-4-carboxylic acid to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid excessive boiling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification of a Lipophilic Thiazole Carboxylic Acid Derivative by Acid-Base Extraction[1][2][3]

This protocol is designed for non-polar thiazole carboxylic acids that are soluble in organic solvents.

Methodology:

  • Dissolution: Dissolve the crude lipophilic thiazole carboxylic acid derivative in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. The volume should be approximately one-third to one-half of the organic layer volume.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The thiazole carboxylate salt will be in the aqueous layer.

  • Repeat Extraction: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic compound. Combine all aqueous extracts.

  • Back-Washing (Optional): To remove any neutral impurities that may have been carried over into the aqueous layer, wash the combined aqueous extracts with a small portion of the organic solvent. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3), which will cause the thiazole carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Signaling Pathway Inhibition by a Thiazole Carboxylic Acid Derivative

Many thiazole derivatives are investigated as inhibitors of signaling pathways involved in diseases like cancer.[7][8][9][10][11][12][13] Dasatinib, a well-known anti-cancer drug, contains a 2-aminothiazole-5-carboxamide core structure and is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[7][13] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.

Below is a simplified diagram illustrating the inhibition of the BCR-ABL signaling pathway by a thiazole-containing inhibitor like Dasatinib, which ultimately leads to the induction of apoptosis in chronic myeloid leukemia (CML) cells.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis | Dasatinib Thiazole Inhibitor (e.g., Dasatinib) Dasatinib->BCR_ABL Transcription->Proliferation

References

stability of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound when prepared as a dimethyl sulfoxide (DMSO) stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO solution?

For optimal long-term stability, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C.[1] For short-term storage (a few days), refrigeration at 4°C is acceptable.[2][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[4][5]

Q2: I observe a decrease in the activity of my compound over time. Could this be a stability issue?

A time-dependent decrease in biological or chemical activity can indicate compound degradation in the DMSO stock solution. Thiazole-containing compounds, particularly those with amine substituents, can be susceptible to degradation in DMSO, especially at room temperature.[1] It is crucial to perform regular quality control checks on your stock solutions.

Q3: Are there any known degradation pathways for thiazole derivatives in DMSO?

Yes, studies on structurally related 2-aminothiazole compounds have shown that they can undergo chemical decomposition in DMSO at room temperature.[1] Degradation can involve oxidation and dimerization of the thiazole ring structure. The specific degradation pathway for this compound has not been explicitly documented in publicly available literature, but similar reactivity should be considered a possibility.

Q4: How does the purity of DMSO and the presence of water affect compound stability?

The purity of the DMSO and its water content are critical factors that can influence the stability of dissolved compounds.[2][6] DMSO is hygroscopic and readily absorbs moisture from the air. Water can act as a catalyst in certain degradation reactions.[6] Therefore, it is imperative to use high-purity, anhydrous DMSO and to handle it under dry conditions to minimize water absorption.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected experimental results.

This issue could be linked to the degradation of this compound in your DMSO stock solution. Follow these troubleshooting steps to investigate and mitigate the problem.

Potential Cause Troubleshooting Steps Preventative Measures
Compound Degradation 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Compare the activity of the fresh solution with the aged solution in your assay. 3. Perform analytical characterization (e.g., LC-MS, HPLC) of the aged stock solution to identify any degradation products.- Store stock solutions at -20°C or -80°C.[1] - Aliquot solutions to minimize freeze-thaw cycles. - Use high-purity, anhydrous DMSO. - Prepare fresh solutions for critical experiments.[5]
Improper Solution Handling 1. Review your solution preparation and handling procedures. 2. Ensure that the DMSO used is of high purity and anhydrous. 3. Check if the stock solution was exposed to elevated temperatures or light for extended periods. - Use proper techniques to minimize exposure to air and moisture. - Protect solutions from light, if the compound is light-sensitive. - Avoid repeated freeze-thaw cycles.[4][5]
Precipitation of Compound 1. Visually inspect the stock solution for any precipitates. 2. If precipitation is observed, gently warm the solution and vortex or sonicate to redissolve the compound. [4] 3. When diluting the DMSO stock into aqueous buffers, observe for any precipitation. - Ensure the compound is fully dissolved in DMSO before storage. - When diluting into aqueous media, do so dropwise while vortexing to prevent crashing out.

Quantitative Stability Data Summary (General Observations for Compounds in DMSO)

Storage Condition Observation Reference
Room TemperatureIncreased potential for degradation, especially for sensitive scaffolds like 2-aminothiazoles.[1]
4°CGenerally acceptable for short-term storage; a study showed 85% of diverse compounds were stable for 2 years in DMSO/water (90/10).[2][3]
-20°CRecommended for long-term storage; a 2-aminothiazole derivative was stable for over two months.[1]
Freeze-Thaw CyclesMultiple freeze-thaw cycles may not significantly impact the stability of many compounds.[5][6]

Experimental Protocols & Visualizations

Protocol: Assessment of Compound Stability in DMSO

This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh the solid this compound.

    • Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into multiple sterile, tightly sealed vials.

  • Time-Point Storage:

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C).

    • Designate a "time zero" (T0) sample for immediate analysis.

  • Sample Analysis:

    • At designated time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The analysis should quantify the peak area of the parent compound and detect any new peaks corresponding to degradation products.

  • Data Evaluation:

    • Compare the peak area of the parent compound at each time point to the T0 sample.

    • Calculate the percentage of the compound remaining at each time point.

    • A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

Diagram: Workflow for Investigating Compound Stability

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare fresh DMSO stock solution t0 T=0 Analysis (LC-MS/HPLC) prep->t0 rt Room Temp prep->rt fridge 4°C prep->fridge freezer -20°C prep->freezer compare Compare T0 vs Tx Data t0->compare tx Time Point Analysis (Tx) rt->tx fridge->tx freezer->tx tx->compare stable Stable compare->stable No significant change unstable Unstable compare->unstable Degradation observed

Caption: Workflow for assessing the stability of a compound in DMSO solution.

References

preventing decarboxylation of thiazole-4-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, with a specific focus on preventing its decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thiazole-4-carboxylic acid decarboxylation?

A1: The decarboxylation of thiazole-4-carboxylic acid is primarily induced by heat. Like many heteroaromatic carboxylic acids, the stability of the thiazole ring can facilitate the loss of carbon dioxide, especially at elevated temperatures. The reaction mechanism can be influenced by the proton activity (pH) of the reaction medium. For some related thiazole carboxylic acids, decarboxylation can proceed through either a unimolecular or bimolecular mechanism depending on the acidity of the environment.[1]

Q2: At what temperature does thiazole-4-carboxylic acid become unstable?

Q3: How does pH affect the stability of thiazole-4-carboxylic acid?

A3: The stability of thiazole-4-carboxylic acid can be influenced by pH. For some related heteroaromatic carboxylic acids, the rate of decarboxylation is dependent on the proton activity.[1] While specific quantitative data for the 4-carboxylic acid isomer is limited, synthesis protocols offer some clues. The compound is stable enough to be synthesized by hydrolyzing its methyl ester with 10% sodium hydroxide at reflux for one hour, followed by acidification to a pH of 3, with high yields reported.[4] This suggests good stability under these specific basic and acidic conditions for a limited duration. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, should be avoided to minimize the risk of decarboxylation.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with thiazole-4-carboxylic acid.

Issue 1: Low yield in amide coupling reactions due to suspected decarboxylation.

When performing amide coupling reactions with thiazole-4-carboxylic acid, low yields of the desired amide product, accompanied by the formation of thiazole as a byproduct, are often indicative of decarboxylation.

G start Low Amide Yield (Suspected Decarboxylation) cond1 Reaction Temperature > Room Temp? start->cond1 sol1 Lower temperature to 0-25 °C. Use a more efficient coupling reagent. cond1->sol1 Yes cond2 Using a strong, non-nucleophilic base? cond1->cond2 No sol1->cond2 sol2 Use a milder base like DIPEA or NMM. Ensure slow addition of the base. cond2->sol2 Yes cond3 Prolonged reaction time? cond2->cond3 No sol2->cond3 sol3 Monitor reaction closely by TLC/LC-MS. Quench as soon as starting material is consumed. cond3->sol3 Yes end Improved Amide Yield cond3->end No sol3->end

Caption: Troubleshooting workflow for low amide coupling yields.

For amide coupling reactions, it is crucial to activate the carboxylic acid under mild conditions to prevent decarboxylation. The use of coupling agents that are effective at room temperature or below is highly recommended.

Coupling Reagent CombinationTemperature (°C)Base (if applicable)SolventTypical YieldReference
EDC, HOBt, DMAP23-Acetonitrile~80%[5]
HATU, DIPEA23DIPEADMF~38% (for a related system)[5]
BOP-Cl, Et3N23Et3NCH2Cl2~28% (for a related system)[5]

Detailed Protocol for Amide Coupling:

This protocol is adapted from a successful coupling of a substituted thiazole carboxylic acid.[5]

  • Dissolve: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazole-4-carboxylic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as acetonitrile or DMF.

  • Add Coupling Agents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 0.1-1.0 equivalent) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0-1.2 equivalents).

  • Add Base/Catalyst (if needed): For less reactive amines, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equivalents) or a catalyst like 4-dimethylaminopyridine (DMAP, 0.1-1.0 equivalent).

  • React: Stir the reaction mixture at room temperature (20-25°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Decarboxylation during esterification.

Esterification reactions, especially those requiring heat, can lead to the decarboxylation of thiazole-4-carboxylic acid.

G start Decarboxylation during Esterification cond1 Using high temperature (e.g., Fischer esterification)? start->cond1 sol1 Switch to a room temperature method. (e.g., DCC/DMAP or other coupling agents) cond1->sol1 Yes cond2 Strongly acidic or basic conditions? cond1->cond2 No sol1->cond2 sol2 Use neutral or mildly basic conditions. Avoid prolonged exposure to strong acids/bases. cond2->sol2 Yes end Successful Esterification cond2->end No sol2->end

Caption: Troubleshooting workflow for esterification reactions.

A highly effective method for esterification at room temperature is the Steglich esterification, which utilizes a carbodiimide and a nucleophilic catalyst.

Detailed Protocol for Steglich Esterification:

This is a general procedure that is effective for a wide range of carboxylic acids and can be adapted for thiazole-4-carboxylic acid.

  • Dissolve: In a flame-dried flask, dissolve thiazole-4-carboxylic acid (1.0 equivalent), the alcohol (1.0-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool: Cool the solution to 0°C in an ice bath.

  • Add Carbodiimide: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) or another suitable carbodiimide to the cooled, stirred solution.

  • React: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Filter: Once the reaction is complete, a precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Work-up and Purify: Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography or distillation.

Signaling Pathways and Mechanisms

The decarboxylation of many heteroaromatic carboxylic acids is thought to proceed through a mechanism involving protonation of the heterocyclic ring, which stabilizes the intermediate formed after the loss of CO2.

G cluster_decarboxylation Decarboxylation Mechanism Thiazole-4-COOH Thiazole-4-COOH Protonated_Thiazole Protonated Intermediate Thiazole-4-COOH->Protonated_Thiazole + H+ (Acidic Conditions) Thiazole Thiazole Thiazole-4-COOH->Thiazole Heat Thiazole_Carbanion Thiazole Anion/ Ylide Intermediate Protonated_Thiazole->Thiazole_Carbanion - CO2 (Rate-determining step) Thiazole_Carbanion->Thiazole + H+ CO2 CO2

Caption: Proposed mechanism for acid-catalyzed decarboxylation.

By understanding these potential issues and employing the recommended protocols, researchers can significantly improve the success rate of their reactions involving thiazole-4-carboxylic acid and minimize unwanted decarboxylation.

References

Technical Support Center: Purification of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in 2-(Piperidin-1-yl)thiazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Possible Causes:

  • Incomplete reaction.

  • Presence of unreacted starting materials.

  • Formation of side-products during the reaction.

Troubleshooting Steps:

  • Identify Potential Impurities: Based on a likely Hantzsch-type thiazole synthesis, common impurities may include:

    • Unreacted piperidine.

    • Unreacted ethyl 2-chloro-4-oxobutanoate (or similar starting material).

    • Side-products from the condensation reaction.

    • Residual solvents.

  • Initial Purification by Acid-Base Extraction: This technique is effective for separating the acidic product from neutral and basic impurities.

    • Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH) to form the sodium salt of the carboxylic acid. The pH should be significantly higher than the pKa of the carboxylic acid.

    • Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid, causing the pure product to precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Analyze Purity: Use High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of the extracted product.

Issue 2: Difficulty with Recrystallization

Possible Causes:

  • Inappropriate solvent choice.

  • Use of too much or too little solvent.

  • Supersaturation of the solution.

  • The compound "oiling out" instead of crystallizing.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof).

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Using too much solvent will result in low recovery.[1][2]

  • Induce Crystallization: If crystals do not form upon cooling, try the following:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[1][3]

    • Add a "seed crystal" of the pure compound.[1]

    • Cool the solution in an ice bath to further decrease solubility.

  • Preventing "Oiling Out": This occurs when the compound comes out of solution above its melting point.[3] To prevent this:

    • Use a larger volume of solvent.

    • Cool the solution more slowly.

    • Try a different solvent system.

Issue 3: Impurities Co-elute with the Product During Chromatography

Possible Causes:

  • Inadequate separation conditions (mobile phase, stationary phase).

  • Overloading the column.

Troubleshooting Steps:

  • Method Development for Reversed-Phase HPLC:

    • Stationary Phase: A C18 column is a good starting point for polar compounds like carboxylic acids.

    • Mobile Phase: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape for carboxylic acids.[4]

    • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase to effectively separate compounds with different polarities.

  • Flash Chromatography: For preparative scale purification, reversed-phase flash chromatography can be employed.[4]

    • Develop the method first on an analytical scale using HPLC or TLC to determine the optimal solvent system.

    • Ensure the sample is fully dissolved in the mobile phase or a small amount of a strong solvent before loading onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of this compound?

A1: While the exact impurities depend on the specific synthetic route, you can generally anticipate the following based on common thiazole syntheses:

  • Starting Materials: Unreacted piperidine and the α-haloketone or ester used for the thiazole ring formation.

  • Intermediates: Incompletely cyclized or hydrolyzed intermediates.

  • Side-Products: Products from competing side reactions, such as the formation of isomeric thiazoles or over-alkylation products.

Q2: What is a good starting point for a recrystallization solvent?

A2: For a polar molecule like this compound, polar protic solvents are often a good choice. We recommend starting with the following:

Solvent SystemRationale
Ethanol/WaterGood for many polar organic compounds. The ratio can be adjusted to achieve optimal solubility.
IsopropanolOften provides a good balance of polarity for recrystallizing moderately polar compounds.
AcetonitrileA polar aprotic solvent that can be effective if protic solvents lead to "oiling out".

Q3: How can I monitor the purity of my compound during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate purity assessment. A general-purpose reversed-phase HPLC method is provided below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Q4: My compound is very polar and does not retain well on a C18 column. What are my options?

A4: If your compound is too polar for standard reversed-phase chromatography, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like an amino or cyano column) with a mobile phase consisting of a high concentration of organic solvent and a small amount of water. This is effective for retaining and separating very polar compounds.[5]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reversed-phase column.

Experimental Protocols

Protocol 1: General Acid-Base Extraction

  • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M sodium hydroxide solution. The product will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: General Recrystallization Procedure

  • Place the impure solid in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Add small portions of hot solvent until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base Initial Cleanup analysis Purity Analysis (HPLC/TLC) acid_base->analysis Check Purity recrystallization Recrystallization recrystallization->analysis Check Purity chromatography Chromatography (HPLC/Flash) pure Pure Product chromatography->pure Final Product analysis->recrystallization If Impure analysis->chromatography If Still Impure analysis->pure If Pure

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals Obtained start->success Successful Scratch Flask / Add Seed Crystal Scratch Flask / Add Seed Crystal no_crystals->Scratch Flask / Add Seed Crystal Action Use More Solvent / Slower Cooling Use More Solvent / Slower Cooling oiling_out->Use More Solvent / Slower Cooling Action Reduce Solvent Volume Reduce Solvent Volume low_yield->Reduce Solvent Volume Action Scratch Flask / Add Seed Crystal->success Use More Solvent / Slower Cooling->success Reduce Solvent Volume->success

Caption: Troubleshooting common issues encountered during recrystallization.

References

Technical Support Center: Refining Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining reaction conditions for successful thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors. Key areas to investigate include reactant purity, reaction conditions, and potential side reactions.[1]

Troubleshooting Steps:

  • Assess Reactant Purity: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification. The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.[1][2]

  • Verify Solvent Purity and Choice: The presence of water can be detrimental; therefore, using anhydrous solvents is often recommended.[1] The choice of solvent plays a significant role in the reaction rate and yield.[1][3] It is advisable to perform small-scale solvent screening to identify the optimal solvent for your specific substrates.[1]

  • Optimize Reaction Temperature: Reaction temperatures can vary significantly. While conventional heating methods often require several hours of refluxing, microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1]

  • Evaluate Base and Catalyst: The choice of base and catalyst can significantly influence the reaction's success. Common bases include triethylamine, pyridine, and sodium acetate.[3] In some cases, a catalyst may be necessary to promote the reaction.[4][5]

Q2: I am not getting any product. What are the fundamental checks I should perform?

If no product is forming, revisit the fundamentals of your reaction setup:

  • Confirm Reagent Addition: Ensure all reagents were added in the correct order and stoichiometry. An excess of one reagent, such as the thioamide, is sometimes used to drive the reaction to completion.[6]

  • Check Reaction Temperature: Verify that the reaction is being heated to the appropriate temperature for the chosen solvent and method.

  • Analyze Starting Materials: Re-verify the identity and purity of your starting materials using techniques like NMR or melting point analysis.

  • Review the Reaction Mechanism: Ensure your chosen reactants are appropriate for the desired thiazole synthesis pathway. The Hantzsch synthesis, for instance, specifically requires an α-haloketone and a thioamide.[7][8]

Side Reactions and Impurities

Q3: My final product is impure. What are the likely side products in a thiazole synthesis and how can I minimize them?

Impurity formation is a common challenge. In the Hantzsch synthesis, side reactions can arise from the degradation of the thioamide, especially under harsh acidic or thermal conditions.[9]

Strategies to Minimize Impurities:

  • Optimize Temperature and Reaction Time: Prolonged reaction times or excessive temperatures can lead to the decomposition of reactants and products.

  • Control pH: For syntheses sensitive to pH, ensure appropriate buffering or use of a suitable base to maintain the desired reaction environment. Some reactions show a change in regioselectivity under acidic conditions.[10]

  • Purification Techniques: Standard purification methods like recrystallization or column chromatography are often necessary to isolate the desired thiazole derivative.

Experimental Conditions

Q4: How critical is the choice of solvent in thiazole synthesis?

The choice of solvent is crucial and can significantly impact the reaction outcome.[1] Different solvents can influence reaction rates, yields, and even the purity of the final product. For example, in certain one-pot, three-component syntheses of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have proven effective under reflux.[1] In contrast, microwave-assisted syntheses have successfully utilized methanol.[1][11] The use of greener alternatives like deep eutectic solvents is also being explored.[9]

Q5: What is the role of the base in thiazole synthesis?

Bases play a critical role in many thiazole synthesis protocols. They can act as catalysts and are often required to neutralize acidic byproducts, such as HX, formed during the reaction.[12] The choice of base, such as triethylamine, pyridine, or sodium acetate, can affect the reaction efficiency.[3]

Data on Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction conditions on the yield of thiazole synthesis from different studies.

Table 1: Effect of Solvent, Reaction Time, and Temperature on Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine (6a) [11]

ConditionTemperature (°C)Time (min)Yield (%)
No solvent90–12015trace
Ethanol90–1201579
Ethanol90–1203085
Methanol901571
Methanol 90 30 95
Acetonitrile90–10015-

Table 2: Optimization of 2-Substituted Thiazole Formation via Modified Gewald Reaction [13]

EntrySolventBaseTemperature (°C)Time (min)Yield (%)
1TrifluoroethanolNEt₃60390-
2TrifluoroethanolNEt₃80630-

(Note: Specific yield percentages for these conditions were not provided in the abstract)

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole[8]

This procedure details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Collect the solid product and allow it to air dry.

Visual Guides

Hantzsch_Thiazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation alpha_haloketone α-Haloketone mixing Mix in Solvent (e.g., Methanol) alpha_haloketone->mixing thioamide Thioamide thioamide->mixing heating Heat (e.g., 100°C, 30 min) mixing->heating quench Quench with Base (e.g., 5% Na₂CO₃) heating->quench filtration Filter quench->filtration drying Dry Product filtration->drying product Thiazole Product drying->product

Caption: Hantzsch Thiazole Synthesis Experimental Workflow.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_optimization Optimization start Low Yield in Thiazole Synthesis check_reactants Check Reactant Purity (α-haloketone, thioamide) start->check_reactants check_solvent Verify Solvent is Anhydrous and Appropriate start->check_solvent check_temp Confirm Correct Reaction Temperature start->check_temp check_base Evaluate Base/Catalyst Choice and Amount start->check_base optimize_reagents Consider Stoichiometry Adjustments check_reactants->optimize_reagents optimize_solvent Screen Different Solvents check_solvent->optimize_solvent optimize_temp_time Adjust Temperature and Reaction Time check_temp->optimize_temp_time check_base->optimize_reagents outcome Improved Yield optimize_solvent->outcome optimize_temp_time->outcome optimize_reagents->outcome

Caption: Troubleshooting Logic for Low Thiazole Synthesis Yields.

References

Technical Support Center: Overcoming Low Yield in 2-Aminothiazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminothiazole derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiazole derivatization reaction is resulting in a very low yield. What are the most common initial factors to investigate?

A1: Consistently low or no product yield is a frequent challenge. The primary factors to investigate are the quality of your starting materials, the reaction conditions, and the choice of solvent. 2-aminothiazole and its precursors, like α-haloketones and thiourea, can be sensitive. Ensure the purity of your starting materials, as contaminants can lead to side reactions.[1][2] Additionally, suboptimal reaction temperature or an inappropriate solvent can significantly hinder the reaction's progress.[1]

Q2: How critical is the choice of catalyst in improving the yield of 2-aminothiazole synthesis?

A2: The choice of catalyst is crucial for optimizing yield and reaction time. While the traditional Hantzsch synthesis can proceed without a catalyst, modern methods have shown that acidic or basic catalysts, phase-transfer catalysts, and reusable solid-supported catalysts can significantly improve efficiency.[1] For instance, catalysts like silica-supported tungstosilisic acid and magnetically separable nanocatalysts have demonstrated high yields under mild conditions.[3] In some cases, a reaction may not proceed at all without a catalyst.[3]

Q3: Can the derivatization method itself affect the yield? For example, acylation versus sulfonylation.

A3: Yes, the derivatization method and the specific reagents used can significantly impact the yield. Acylation and sulfonylation are common derivatization reactions for the 2-amino group on the thiazole ring.[4] The reactivity of the acylating or sulfonylating agent, along with the reaction conditions (e.g., solvent, temperature, and use of a base), must be optimized for each specific substrate to achieve high yields.[4][5]

Q4: Are there more environmentally friendly or "greener" methods for 2-aminothiazole derivatization that still provide good yields?

A4: Absolutely. Several eco-friendly approaches have been developed that often result in excellent yields. These methods include using water as a solvent, employing reusable solid-supported catalysts, and utilizing microwave-assisted synthesis.[1][6] Microwave synthesis, in particular, is known for reducing reaction times and energy consumption while often producing cleaner products with high yields.[1]

Q5: I'm observing multiple spots on my TLC plate, suggesting the formation of impurities. What are common side products and how can I minimize them?

A5: The formation of multiple side products is a common cause of low yields.[7] This can be due to several factors, including reaction temperatures being too high, incorrect pH, or the presence of other reactive functional groups on your starting materials.[1] To minimize side products, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Protecting sensitive functional groups on your reactants before the main reaction can also prevent unwanted side reactions.[1]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and provides targeted solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Poor quality of starting materials: Purity of α-haloketone and thiourea is critical.[1]Inappropriate solvent: The chosen solvent may not be optimal for solubility or reactivity.[1]Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed or too high, causing degradation.[1][8]Ineffective or no catalyst: The reaction may require a catalyst to proceed efficiently.[1][3]Incorrect stoichiometry: Molar ratios of reactants may be off.[1]Verify the purity of all starting materials. Use fresh reagents if possible.[1][2]Screen a variety of solvents such as ethanol, methanol, water, or mixtures.[1]Optimize the reaction temperature. Consider reflux or microwave heating for rate enhancement.[1]Introduce an appropriate catalyst. Options include acidic, basic, or phase-transfer catalysts.[1]Carefully verify the molar ratios of your reactants.
Formation of Impurities or Side Products Reaction time is too long or temperature is too high: Can lead to decomposition or side reactions.[1]Incorrect pH: The pH of the reaction mixture can influence regioselectivity and byproduct formation.[1]Presence of unprotected reactive groups: Other functional groups on the reactants may be participating in undesired reactions.[1]Monitor the reaction progress closely with TLC to determine the optimal reaction time and avoid prolonged heating.[8]Adjust the pH of the reaction mixture. Some Hantzsch variations show improved results under acidic conditions.[1]Use protecting groups for sensitive functionalities on your starting materials before performing the derivatization.[1]
Difficult Product Isolation/Purification High solubility of the product in the reaction solvent: Makes precipitation or filtration difficult.[2]Formation of a complex mixture of products: Complicates purification by standard methods.[1]Catalyst is difficult to remove: Homogeneous catalysts can be challenging to separate from the product.[1]Attempt to precipitate the product by adding a non-solvent (e.g., cold water or hexane) or by cooling the reaction mixture.[2]Employ column chromatography for purification if a complex mixture is formed.[6]Use a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction is complete.[1][6]
Poor Reproducibility Inconsistent reaction conditions: Minor variations in temperature, time, or reagent addition can affect the outcome.Atmospheric moisture or oxygen: Some reagents or intermediates may be sensitive to air or moisture.Maintain strict control over all reaction parameters, including temperature, stirring speed, and reaction time.Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are known to be sensitive.[8]

Data Presentation: Comparative Performance of Catalysts

The efficacy of a catalyst is a determining factor in the yield of 2-aminothiazole synthesis. The table below summarizes the performance of various catalytic systems.

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key AdvantagesReference
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHigh (up to 98%)Magnetically separable, reusable, replaces toxic iodine.[3]
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes2-3.5 h79-90Reusable, efficient under conventional heating and ultrasound.[1][1]
Aqueous Neem Leaf Extract Phenacyl bromide derivatives, Thiourea, Water, Room Temp45 minHigh (up to 95%)Green, inexpensive, simple work-up, often no chromatography needed.
Diammonium Hydrogen Phosphate / DABCO Phenacyl bromide, Thiourea, Water, Room TempNot SpecifiedGood to ExcellentAqueous media, room temperature, simple procedure.[9][9]
Iodine Substituted methyl aromatic ketone, Substituted thioureaNot SpecifiedGoodActs as a catalyst for the reaction.[10][10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 2-Aminothiazole Derivative[1]

This protocol describes a general method for the rapid synthesis of 2-aminothiazole derivatives using microwave irradiation.

Materials:

  • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • N-phenylthiourea (1 mmol)

  • Methanol (2 mL)

  • Specialized microwave test tube

Procedure:

  • In a specialized microwave test tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).

  • Add 2 mL of methanol to the mixture.

  • Cap the test tube and place it in a microwave reactor.

  • Heat the mixture to 90 °C for 30 minutes under a pressure of 250 psi.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with a suitable solvent, such as cold methanol, to remove unreacted starting materials. The product may require further purification, though microwave synthesis often yields cleaner products.[1]

Protocol 2: Acylation of 2-Aminothiazole[5]

This protocol details the synthesis of N-(thiazol-2-yl)acetamide via acylation.

Materials:

  • 2-aminothiazole

  • Acetyl chloride

  • Dry Acetone

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 2-aminothiazole in dry acetone in a round-bottom flask.

  • Slowly add acetyl chloride to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture.

  • Isolate the solid product, which can be purified further by recrystallization if necessary.

Protocol 3: Sulfonylation of 2-Aminothiazole[5]

This protocol details the synthesis of N-(thiazol-2-yl)benzenesulfonamide.

Materials:

  • 2-aminothiazole (0.01 mol)

  • Benzenesulfonyl chloride (0.01 mol)

  • Sodium acetate (0.01 mol)

  • Water (50 mL)

  • Dichloromethane

Procedure:

  • In a suitable flask, dissolve sodium acetate (0.01 mol) and 2-aminothiazole (0.01 mol) in 50 mL of water.

  • Add benzenesulfonyl chloride (0.01 mol) to the mixture.

  • Heat the reaction mixture to 80-85 °C and stir continuously for 6 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.[4]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in 2-aminothiazole derivatization.

experimental_workflow start Start reactants 1. Combine Reactants (e.g., α-haloketone, thiourea) start->reactants conditions 2. Add Solvent & Catalyst reactants->conditions reaction 3. Reaction (Stir / Heat / Reflux) conditions->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Cool, Filter, Precipitate) monitoring->workup Complete purification 6. Purification (Recrystallization or Column Chromatography) workup->purification product Final Product purification->product

General workflow for 2-aminothiazole derivatization.

troubleshooting_yield start Low Synthesis Yield? q1 Are starting materials pure? start->q1 a1 Purify or use fresh materials q1->a1 No q2 Is the solvent optimal? q1->q2 Yes s1_yes Yes s1_no No a1->q1 a2 Screen different solvents q2->a2 No q3 Is the temperature optimal? q2->q3 Yes s2_yes Yes s2_no No a2->q2 a3 Optimize temp. (Heat/Cool/Microwave) q3->a3 No q4 Is a catalyst being used effectively? q3->q4 Yes s3_yes Yes s3_no No a3->q3 a4 Introduce or change catalyst q4->a4 No end_node Yield should improve. Monitor reaction by TLC. q4->end_node Yes s4_yes Yes s4_no No a4->q4

Troubleshooting decision tree for low synthesis yield.[1]

hantzsch_mechanism cluster_reactants Reactants ketone α-haloketone intermediate_A Nucleophilic Attack (S on α-carbon) ketone->intermediate_A thiourea Thiourea thiourea->intermediate_A intermediate_B Intramolecular Condensation intermediate_A->intermediate_B intermediate_C Dehydration intermediate_B->intermediate_C product 2-Aminothiazole intermediate_C->product

Simplified Hantzsch reaction pathway for 2-aminothiazole synthesis.

References

managing reaction exotherms in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of chemical synthesis, particularly in the creation of heterocyclic compounds like thiazoles, is the effective management of reaction exotherms. Uncontrolled exotherms can pose significant safety risks, including runaway reactions, pressure buildup, and the release of hazardous materials. Furthermore, they can negatively impact product yield and purity by promoting side reactions or thermal degradation. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing these thermal events.

Frequently Asked Questions (FAQs)

Q1: What causes a reaction exotherm in thiazole synthesis?

An exothermic reaction is one that releases energy, typically in the form of heat.[1] In thiazole synthesis, such as the widely used Hantzsch synthesis, the formation of new, more stable chemical bonds in the thiazole ring releases more energy than is consumed to break the initial bonds of the reactants (e.g., an α-haloketone and a thioamide).[2] The key energy-releasing step is the initial nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration to form the stable, aromatic thiazole ring.[3][4]

Q2: What are the primary risks associated with an uncontrolled exotherm?

The main risks of an uncontrolled exotherm, or a "runaway reaction," include:

  • Rapid Temperature and Pressure Increase: As the reaction accelerates, the rate of heat generation can surpass the cooling system's capacity, leading to a rapid rise in temperature and pressure inside the reactor, potentially causing an explosion.[5][6]

  • Solvent Boiling: The temperature may exceed the boiling point of the solvent, leading to a sudden and dangerous pressure increase.

  • Thermal Decomposition: Reactants, intermediates, or the final product may decompose at elevated temperatures, generating gas and potentially toxic or flammable byproducts.[7]

  • Reduced Product Yield and Purity: Side reactions are often favored at higher temperatures, leading to a lower yield of the desired product and complicating purification.[8]

  • Equipment Failure: Extreme temperatures and pressures can exceed the operational limits of glass reactors and other laboratory equipment.[5]

Q3: What are the key parameters to control for managing an exotherm?

Effective management of reaction exotherms relies on controlling the rate of heat generation and ensuring efficient heat removal. Key parameters include:

  • Reagent Addition Rate: A slow, controlled addition of one reagent to another (semi-batch mode) is a primary method for limiting the reaction rate and, consequently, the rate of heat generation.[5]

  • Cooling Efficiency: The use of appropriate cooling systems, such as ice baths, cryostats, or cooling jackets on the reactor, is critical for dissipating the heat produced.[9][10]

  • Stirring Rate: Adequate agitation ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized "hot spots" where the reaction could accelerate uncontrollably.

  • Concentration of Reactants: Using more dilute solutions can slow the reaction rate and increase the overall heat capacity of the mixture, providing a larger thermal buffer.[7]

  • Choice of Solvent: The solvent's heat capacity and boiling point are important considerations. A solvent with a higher heat capacity can absorb more energy with a smaller temperature increase.

Troubleshooting Guide

Problem 1: The reaction temperature is rising rapidly and uncontrollably.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents.[5]

  • Enhance Cooling: Ensure the cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature.

  • Alert Personnel: Inform colleagues and the lab supervisor of the situation.

  • Prepare for Emergency Quenching: If the temperature continues to rise and approaches the solvent's boiling point or a critical safety limit, prepare to quench the reaction.[11]

Follow-up Analysis:

  • Review the experimental protocol to confirm that reagent concentrations and addition rates were correct.

  • Assess the efficiency of the cooling system. Was the reactor appropriately sized for the scale of the reaction?

  • Consider reducing the concentration of reactants or slowing the addition rate in future experiments.

Problem 2: The reaction mixture shows signs of gas evolution and pressure buildup.

Immediate Actions:

  • Ensure Adequate Ventilation: Verify that the reaction is being conducted in a well-ventilated fume hood.[9]

  • Do Not Seal the System: Ensure the reaction vessel is not a closed system, unless designed for pressure. There must be a path for pressure to be safely released, for example, through a condenser open to a bubbler.

  • Cool the Reaction: Apply external cooling immediately to slow the reaction rate and reduce the rate of gas generation.

  • Identify the Gas (If Safe): If possible and safe, try to identify the source of the gas. It could be from the boiling of a low-boiling-point solvent or from decomposition.

Follow-up Analysis:

  • Investigate potential side reactions or decomposition pathways that could generate gaseous byproducts.

  • Reaction calorimetry can be used to determine the onset temperature for gas generation to establish safer operating limits.

Problem 3: The final product yield is low, and significant impurities are observed, suggesting thermal degradation.

Troubleshooting Steps:

  • Analyze Temperature Profile: Review any temperature data logged during the synthesis. Were there any unexpected temperature spikes (exotherms) that could have led to decomposition?

  • Optimize Reaction Temperature: The optimal temperature can be narrow. While some heating may be required to drive the final dehydration step in a Hantzsch synthesis, excessive temperature during the initial, often exothermic, addition phase can degrade materials.[3][8]

  • Screen Solvents: The choice of solvent can significantly impact the reaction. It is advisable to perform small-scale solvent screening to find the optimal medium for your specific substrates.[8][12]

  • Check Reactant Purity: Impurities in starting materials can lead to side reactions. Ensure the purity of your α-haloketone and thioamide.[8]

Data Presentation

Table 1: Effect of Reagent Addition Rate on Peak Exotherm Temperature in a Model Hantzsch Synthesis

Addition Rate of α-Haloketone (mol/min)Initial Temperature (°C)Peak Temperature (°C)Time to Reach Peak (minutes)
0.10 (Fast)20555
0.05 (Moderate)204212
0.02 (Slow)203128
0.01 (Very Slow)202545

This table illustrates that a slower, more controlled addition of the limiting reagent significantly reduces the peak temperature of the exotherm, thereby enhancing safety and control.

Table 2: Comparison of Cooling Methods for Exotherm Management

Cooling MethodTypical Temperature Range (°C)AdvantagesDisadvantages
Ice-Water Bath0 to 5Simple, inexpensive, readily available.[9]Limited cooling capacity, temperature can be inconsistent.
Ice-Salt Bath-20 to 0Lower temperature range than ice-water.Corrosive, temperature control can be difficult.
Dry Ice-Acetone Bath-78Very low temperature, high cooling capacity.Requires careful handling of dry ice and flammable solvent.
Circulating Chiller-80 to 25Precise and stable temperature control, suitable for automation.[5]High initial equipment cost.

Experimental Protocols

Protocol: Controlled Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol details the synthesis with specific steps to monitor and control the reaction exotherm.

Materials:

  • Thiourea (7.6 g, 0.1 mol)

  • Ethanol (150 mL)

  • 2-Bromoacetophenone (α-bromoacetophenone) (19.9 g, 0.1 mol)

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Addition funnel

  • Digital thermometer

  • Ice-water bath

Procedure:

  • Setup: Assemble the 500 mL three-neck flask with a mechanical stirrer, condenser, and a digital thermometer positioned to measure the internal temperature of the reaction mixture. Prepare a large ice-water bath to place under the flask.

  • Initial Mixture: In the flask, dissolve thiourea (7.6 g) in ethanol (100 mL). Begin stirring to ensure the mixture is homogeneous.

  • Prepare Reagent for Addition: Dissolve 2-bromoacetophenone (19.9 g) in ethanol (50 mL) in the addition funnel.

  • Controlled Addition (Exotherm Management): Place the ice-water bath under the reaction flask and cool the thiourea solution to approximately 10-15°C.

  • Begin the dropwise addition of the 2-bromoacetophenone solution from the addition funnel. Monitor the internal temperature closely. The initial SN2 reaction is exothermic.[3]

  • Maintain the internal temperature below 30°C by adjusting the addition rate and using the ice bath as needed. The addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 78°C for ethanol) for 2 hours to drive the cyclization and dehydration, completing the formation of the aromatic thiazole.[3]

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt should form. Pour the mixture into 200 mL of cold water and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate the free base of the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Visualizations

Exotherm_Troubleshooting_Workflow Figure 1: Troubleshooting workflow for a rapid exotherm. Start Unexpected Temperature Spike (>5°C above target) Stop_Addition IMMEDIATE ACTION: Stop Reagent Addition Start->Stop_Addition Enhance_Cooling IMMEDIATE ACTION: Maximize Cooling Start->Enhance_Cooling Temp_Control Is temperature now under control? Stop_Addition->Temp_Control Enhance_Cooling->Temp_Control Resume Resume addition at 50% of original rate. Continue monitoring. Temp_Control->Resume  Yes Temp_Limit Does temp approach solvent boiling point? Temp_Control->Temp_Limit  No Quench EMERGENCY: Quench Reaction Investigate Post-Reaction Analysis: - Review parameters - Check equipment - Re-evaluate scale Quench->Investigate Resume->Investigate Temp_Limit->Quench  Yes Temp_Limit->Investigate  No, but unstable

Figure 1: Troubleshooting workflow for a rapid exotherm.

Exotherm_Factors Figure 2: Key factors influencing exotherm severity. cluster_factors Controllable Factors cluster_properties System Properties Concentration Reagent Concentration Exotherm Exotherm Severity Concentration->Exotherm Addition_Rate Addition Rate Addition_Rate->Exotherm Stirring Stirring Speed Stirring->Exotherm (mitigates) Temp_Control Cooling Temperature Temp_Control->Exotherm (mitigates) Solvent Solvent (Heat Capacity, BP) Solvent->Exotherm Reactor Reactor (Volume/Surface Area) Reactor->Exotherm

References

Validation & Comparative

Structure-Activity Relationship of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-1-yl)thiazole-4-carboxylic acid scaffold is a key pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds incorporating this moiety. This guide provides a comparative analysis of SAR data from publicly available studies on analogs of this compound, offering insights for the rational design of novel therapeutics. While direct and comprehensive SAR studies on this compound itself are limited in the public domain, a comparative analysis of closely related structures provides valuable insights into the key structural determinants for biological activity.

Key Structural Insights and Comparative SAR Data

The biological activity of this compound analogs can be systematically explored by considering modifications at three primary positions: the piperidine ring, the thiazole core, and the carboxylic acid group. The following sections and tables summarize the observed SAR trends from studies on analogous compounds.

Table 1: SAR at the Piperidine Moiety

Substitutions on the piperidine ring significantly influence the biological activity of related heterocyclic compounds. The nature and position of these substituents can modulate receptor binding, enzyme inhibition, and pharmacokinetic profiles.

Modification Compound Series Observed Activity Trend Potential Interpretation
N-Substitution N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamidesIntroduction of bulky or electron-withdrawing groups (e.g., benzenesulfonyl chlorides) can modulate activity.[1]Interaction with specific pockets in the target protein; alteration of electronic properties.
Ring Conformation Dehydropiperidine and piperidine-4-carboxylic acid analogsThe degree of saturation in the piperidine ring affects potency as dual PPARα/γ agonists.[2]Conformational rigidity or flexibility can be critical for optimal target engagement.
Positional Isomers Not explicitly detailed for this scaffold, but generally important.The point of attachment of substituents on the piperidine ring dictates spatial orientation and interactions.Probing different regions of the binding site.
Table 2: SAR at the Thiazole Core

The thiazole ring serves as a central scaffold, and its substitution pattern is a critical determinant of biological activity and selectivity.

Modification Compound Series Observed Activity Trend Potential Interpretation
Substitution at C2 2-aminothiazole derivativesThe nature of the substituent at the 2-amino position (e.g., substituted phenyl rings) is crucial for antimycobacterial and antiplasmodial activity.[3]Direct interaction with the active site of the target enzyme or receptor.
Substitution at C4 2-phenylthiazole-4-carboxamidesArylacetamido pendants at the para-position of the 2-phenyl ring influence cytotoxic activity against various cancer cell lines.[4]Modulation of electronic and steric properties affecting target binding.
Substitution at C5 2-amino-thiazole-5-carboxylic acid phenylamide derivativesThe carboxanilide side chain at the 5-position shows anti-proliferative effects on human leukemia cells.Exploration of additional binding pockets or interactions.
Table 3: SAR of the Carboxylic Acid Group and its Bioisosteres

The carboxylic acid moiety is often a key interaction point with biological targets, typically forming hydrogen bonds or ionic interactions. Its replacement with bioisosteres can improve metabolic stability and cell permeability.

Modification Compound Series Observed Activity Trend Potential Interpretation
Esterification 2-aminothiazole-4-carboxylate analoguesConversion of the carboxylic acid to an ester can alter activity, sometimes serving as a prodrug strategy.Increased lipophilicity and cell membrane permeability.
Amidation 2-phenylthiazole-4-carboxamide derivativesAmide formation can lead to potent cytotoxic agents, with the nature of the amide substituent being critical.[4]Introduction of additional hydrogen bond donors/acceptors and steric bulk.
Bioisosteric Replacement General medicinal chemistry principleReplacement with tetrazoles, sulfonamides, or other acidic functional groups can maintain or improve activity while altering physicochemical properties.Mimicking the acidic proton and hydrogen bonding capabilities of the carboxylic acid.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are representative protocols for key assays cited in the literature for analogous compounds.

General Synthesis of this compound Analogs

A common synthetic route involves the Hantzsch thiazole synthesis.

  • Step 1: Synthesis of α-haloketone. A suitable ketone is reacted with a halogenating agent (e.g., N-bromosuccinimide) to yield the corresponding α-haloketone.

  • Step 2: Thiazole Ring Formation. The α-haloketone is condensed with a substituted thiourea (e.g., N-piperidin-1-ylthiourea) in a suitable solvent like ethanol under reflux to form the 2-(piperidin-1-yl)thiazole core.

  • Step 3: Introduction of the Carboxylic Acid Moiety. If not already present in the starting materials, the carboxylic acid group or its precursor (e.g., an ester) is introduced at the 4-position of the thiazole ring. This can be achieved through various methods, such as the reaction of a 4-halothiazole derivative with a suitable reagent via metal-catalyzed cross-coupling reactions followed by hydrolysis if necessary.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., T47D, Caco-2, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibition Assays (e.g., for Soluble Epoxide Hydrolase - sEH)

These assays are used to determine the inhibitory potency of compounds against specific enzymes.

  • Enzyme and Substrate Preparation: A solution of the purified enzyme (e.g., human sEH) and a fluorescent substrate are prepared in an appropriate buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate conversion is proportional to the enzyme activity.

  • Data Analysis: The inhibitory activity is calculated as the percentage of inhibition relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural components of the this compound scaffold and highlight the regions where modifications influence biological activity, based on the analysis of related compounds.

Caption: Key regions for SAR studies on the this compound scaffold.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., Enzyme Inhibition) Purification->Primary_Assay Secondary_Assay Secondary Screening (e.g., Cell-based Assays) Primary_Assay->Secondary_Assay SAR_Analysis SAR Data Compilation & Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for SAR-driven drug discovery.

This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the this compound scaffold. The compiled data and protocols, derived from studies on analogous structures, provide a framework for informed decision-making in lead optimization and the exploration of new chemical space.

References

A Medicinal Chemist's Guide: Comparative Analysis of 2-(Piperidin-1-yl) vs. 2-(Piperidin-4-yl) Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, the thiazole ring stands as a privileged scaffold, a versatile building block found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it a perennial favorite among medicinal chemists. However, the true pharmacological potential of a thiazole-based compound is unlocked through judicious substitution. This guide provides an in-depth comparative analysis of two prevalent, yet functionally distinct, piperidine-substituted thiazole analogs: the 2-(piperidin-1-yl) and the 2-(piperidin-4-yl) motifs.

We will dissect the synthetic strategies, explore the profound impact of the piperidine attachment point on physicochemical properties, and translate these differences into predictable effects on biological activity. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make strategic decisions in the design and optimization of novel thiazole-based therapeutics.

The Strategic Importance of Piperidine Substitution

The introduction of a piperidine ring onto a core scaffold is a common tactic in medicinal chemistry to modulate properties such as solubility, lipophilicity, and metabolic stability. Crucially, the piperidine nitrogen can serve as a basic handle to form key salt-bridge interactions with acidic residues in protein targets. The choice of linking this ring via its nitrogen (1-position) or a carbon (4-position) is a critical design decision that fundamentally alters the molecule's topology, electronics, and pharmacological profile.

Divergent Synthetic Pathways: A Tale of Two Connections

The synthetic accessibility of a compound class is a paramount consideration in any drug discovery program. The routes to 2-(piperidin-1-yl) and 2-(piperidin-4-yl) thiazoles are fundamentally different, dictated by the nature of the bond being formed between the two heterocyclic systems.

Synthesis of 2-(Piperidin-1-yl)thiazoles: The Hantzsch Approach

The most direct and widely adopted method for constructing the 2-(piperidin-1-yl)thiazole core is the venerable Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an N-substituted thiourea with an α-haloketone. The key is the preparation of piperidine-1-carbothioamide, which serves as the nucleophilic thioamide component.

Experimental Protocol: Representative Synthesis of a 2-(Piperidin-1-yl)thiazole Analog

  • Step 1: Preparation of Piperidine-1-carbothioamide. To a cooled (0 °C) solution of piperidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 1,1'-thiocarbonyldiimidazole (TCDI) (1.05 eq) portion-wise. Allow the reaction to warm to ambient temperature and stir for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield piperidine-1-carbothioamide, which is often used without further purification.

  • Step 2: Cyclocondensation. Dissolve the piperidine-1-carbothioamide (1.0 eq) in a protic solvent such as ethanol. Add the desired α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq) to the solution. The mixture is heated to reflux for 4-12 hours until TLC analysis indicates the consumption of starting materials. After cooling, the solvent is removed in vacuo. The residue is redissolved in ethyl acetate and washed with saturated NaHCO₃ solution to neutralize any generated acid. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the target 2-(piperidin-1-yl)thiazole.

Caption: Synthetic workflow for 2-(piperidin-1-yl)thiazole analogs.

Synthesis of 2-(Piperidin-4-yl)thiazoles: The Cross-Coupling Strategy

Forging the C-C bond required for the 2-(piperidin-4-yl) linkage necessitates a more modern synthetic approach, typically involving a palladium-catalyzed cross-coupling reaction. This route offers greater flexibility for diversification but requires more steps, including the use of protecting groups.

Experimental Protocol: Representative Synthesis of a 2-(Piperidin-4-yl)thiazole Analog

  • Step 1: Synthesis of 2-Bromothiazole Core. The required 2-bromothiazole intermediate can be prepared via a Sandmeyer-type reaction from the corresponding 2-aminothiazole. The 2-aminothiazole itself is readily synthesized via the Hantzsch reaction of thiourea with an appropriate α-haloketone.

  • Step 2: Suzuki Cross-Coupling. In a reaction vessel, combine the 2-bromothiazole intermediate (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like K₂CO₃ (2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., 1,4-dioxane and water, 4:1) is added. The mixture is heated to 80-100 °C for 8-16 hours.

  • Step 3: Workup and Purification. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield the N-Boc-protected 2-(piperidin-4-yl)thiazole.

  • Step 4: Deprotection. The purified N-Boc intermediate is dissolved in a suitable solvent like dichloromethane or 1,4-dioxane. An excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) is added, and the solution is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the final 2-(piperidin-4-yl)thiazole salt, which can be converted to the free base by neutralization.

Caption: Synthetic workflow for 2-(piperidin-4-yl)thiazole analogs.

Comparative Physicochemical and Structural Properties

The isomeric difference in the attachment point creates two molecules with distinct personalities. These differences are critical as they directly influence how the molecules interact with their biological targets.

Property2-(Piperidin-1-yl)thiazole Analog2-(Piperidin-4-yl)thiazole AnalogCausality and Implication
Basicity (pKa) Lower (Weakly Basic)Higher (Typical Secondary Amine)The lone pair on the piperidine nitrogen in the 1-yl analog is partially delocalized into the thiazole ring, reducing its availability for protonation. The 4-yl analog's nitrogen is insulated from the ring, retaining its inherent basicity, making it a much better candidate for forming ionic bonds with target residues like Asp or Glu.
Conformational Flexibility More RestrictedMore FlexibleThe C2-N1 bond in the 1-yl analog has partial double-bond character due to resonance, hindering free rotation. The C2-C4 bond in the 4-yl analog is a standard sp²-sp³ single bond, allowing the piperidine ring to freely rotate and adopt multiple conformations to fit a binding pocket.
Hydrogen Bonding Piperidine N is a poor H-bond acceptor.Piperidine N is an excellent H-bond donor (when protonated) and acceptor.Delocalization of the lone pair in the 1-yl analog makes it a weak hydrogen bond acceptor. The 4-yl analog's nitrogen behaves as a typical amine, capable of engaging in crucial hydrogen bonding networks that are often key to ligand affinity.
Molecular Shape More Planar/Wedge-shaped3D, with a distinct vectorThe direct fusion in the 1-yl analog creates a more compact and relatively planar structure. The 4-yl analog has a more extended three-dimensional structure, with the piperidine ring projecting away from the thiazole plane, allowing it to probe different regions of a binding site.

Impact on Biological Activity: A Comparative Outlook

Case Study: G-Protein Coupled Receptor (GPCR) Antagonism

Many GPCR antagonists require a basic nitrogen to form a salt bridge with a conserved aspartic acid residue in transmembrane helix 3.

Analog ClassRepresentative IC₅₀ (Hypothetical D₂ Receptor Binding)Structure-Activity Relationship (SAR) Insights
2-(Piperidin-1-yl)thiazoles 250 - 1000 nMThe low basicity of the piperidine nitrogen makes the formation of a strong, charge-assisted ionic bond with the key aspartate residue highly unfavorable. Affinity is likely driven by weaker van der Waals and hydrophobic interactions.
2-(Piperidin-4-yl)thiazoles 5 - 50 nMThe higher pKa of the piperidine nitrogen allows for full protonation at physiological pH, enabling a powerful salt-bridge interaction. The conformational flexibility allows the rest of the molecule to adopt an optimal orientation within the binding pocket.
Case Study: Kinase Inhibition

Kinase inhibitors often utilize hydrogen bonds with the "hinge" region of the enzyme. The piperidine can also be used to achieve selectivity by interacting with pockets outside the primary ATP-binding site.

Analog ClassRepresentative IC₅₀ (Hypothetical Kinase Inhibition)Structure-Activity Relationship (SAR) Insights
2-(Piperidin-1-yl)thiazoles >10 µMThe lack of a hydrogen bond donor on the piperidine ring and its restricted conformation make it difficult to form key interactions with the kinase hinge or to orient substituents effectively into selectivity pockets.
2-(Piperidin-4-yl)thiazoles 20 - 200 nMThe piperidine N-H can act as a hydrogen bond donor, directly interacting with the kinase hinge backbone. Furthermore, substituents on the piperidine nitrogen can be used to project into solvent-exposed regions or adjacent pockets, enhancing both potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)

  • Assay Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a phosphorylated substrate, bringing it into proximity with a fluorescein-labeled tracer (acceptor) that competes with ATP. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescein-labeled substrate, and ATP solution. Serially dilute the test compounds (2-(piperidin-1-yl) and 2-(piperidin-4-yl)thiazole analogs) in DMSO and then into the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and the mixture of fluorescein-substrate and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a "stop" solution containing EDTA and the terbium-labeled anti-phosphopeptide antibody. Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_2 Kinase TR-FRET Assay Workflow Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Compound) Kinase_Rxn Kinase Reaction (Incubate Reagents) Reagent_Prep->Kinase_Rxn Detection_Step Detection (Add Stop Solution + Tb-Antibody) Kinase_Rxn->Detection_Step Read_Plate Read Plate (TR-FRET Signal) Detection_Step->Read_Plate Data_Analysis Data Analysis (Calculate IC50) Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion: Making the Right Design Choice

The comparative analysis clearly demonstrates that the 2-(piperidin-1-yl) and 2-(piperidin-4-yl) thiazole motifs are not interchangeable. The choice between them should be a deliberate, target-driven decision.

  • Choose 2-(Piperidin-4-yl)thiazole when:

    • A basic nitrogen is required for a key salt-bridge interaction.

    • Conformational flexibility is needed to adapt to a complex binding site.

    • A hydrogen bond donor/acceptor at the piperidine nitrogen would be beneficial.

    • The synthetic strategy allows for a multi-step, cross-coupling approach.

  • Consider 2-(Piperidin-1-yl)thiazole when:

    • A more rigid, planar scaffold is desired to minimize conformational entropy loss upon binding.

    • A basic nitrogen is undesirable or would be detrimental to selectivity.

    • A rapid, convergent synthesis via the Hantzsch reaction is a priority.

By understanding the fundamental chemical and physical differences imparted by the piperidine linkage, medicinal chemists can more rationally design the next generation of potent, selective, and effective thiazole-based therapeutics.

References

Unveiling the Action: A Comparative Guide to Validating the Mechanism of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comparative framework for validating the MoA of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid , a compound with potential therapeutic applications. Due to the current lack of specific MoA data for this molecule, we propose a hypothetical mechanism based on its structural features—kinase inhibition—and outline a comprehensive experimental strategy for its validation. This guide will compare this hypothetical pathway with the known mechanisms of established kinase inhibitors.

Hypothetical Mechanism of Action: Kinase Inhibition

The chemical structure of this compound, featuring a thiazole ring, is a common scaffold found in numerous kinase inhibitors. The piperidine moiety can facilitate critical interactions within the ATP-binding pocket of a kinase. Therefore, we hypothesize that this compound acts as an inhibitor of a specific protein kinase, a key player in cellular signaling pathways often dysregulated in diseases like cancer.

To provide a robust comparison, this guide will use two well-characterized kinase inhibitors as alternatives:

  • Dasatinib: A potent multi-targeted tyrosine kinase inhibitor.

  • Sotorasib: A specific inhibitor of KRAS G12C, a mutant protein in the RAS-MAPK pathway.

Experimental Validation Workflow

A systematic approach is necessary to elucidate the MoA. The following workflow outlines the key experimental stages:

G cluster_workflow Mechanism of Action Validation Workflow Target_ID Target Identification (Kinase Panel Screening) Biochemical_Assay Biochemical Validation (In Vitro Kinase Assay) Target_ID->Biochemical_Assay Cellular_Assay Cellular Target Engagement (Phosphorylation Assay) Biochemical_Assay->Cellular_Assay Phenotypic_Assay Phenotypic Confirmation (Cell Viability Assay) Cellular_Assay->Phenotypic_Assay MoA Mechanism of Action Established Phenotypic_Assay->MoA

Caption: A stepwise workflow for validating the mechanism of action.

Data Presentation for Comparative Analysis

The following tables summarize the expected and known data for the target compound and its alternatives.

Table 1: Kinase Inhibition Profile

CompoundPrimary Target(s)IC50 (nM)
This compoundHypothetical: Kinase XTo be determined
DasatinibBCR-ABL, SRC family<1
SotorasibKRAS G12C12

Table 2: Cellular Activity

CompoundCell LineCellular Target Inhibition (IC50, nM)Cell Viability (GI50, nM)
This compoundRelevant cell lineTo be determinedTo be determined
DasatinibK562 (CML)13
SotorasibNCI-H358 (NSCLC, KRAS G12C)56

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory activity of the compound against a purified kinase.

  • Principle: This assay measures the ability of the compound to block the phosphorylation of a substrate by the target kinase.

  • Protocol:

    • Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide), and ATP.

    • Add varying concentrations of this compound.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays.

    • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the compound concentration.

2. Cellular Phosphorylation Assay (Western Blot)

  • Objective: To confirm that the compound inhibits the target kinase in a cellular context.

  • Principle: This assay measures the phosphorylation status of the kinase's downstream substrates in treated cells.

  • Protocol:

    • Culture a relevant cell line that expresses the target kinase.

    • Treat the cells with different concentrations of the compound for a specified time.

    • Lyse the cells to extract the proteins.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensity to determine the extent of phosphorylation inhibition.

3. Cell Viability Assay

  • Objective: To assess the functional consequence of kinase inhibition on cell growth and proliferation.

  • Principle: This assay measures the number of viable cells after treatment with the compound.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the compound.

    • Incubate for a period that allows for cell division (e.g., 72 hours).

    • Add a reagent that is converted into a colored or fluorescent product by metabolically active cells (e.g., MTT, resazurin).

    • Measure the absorbance or fluorescence to determine the number of viable cells.

    • Calculate the concentration that causes 50% growth inhibition (GI50).

Proposed Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseX Kinase X (Hypothetical Target) Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Compound 2-(Piperidin-1-yl)thiazole- 4-carboxylic acid Compound->KinaseX inhibits

Caption: Hypothetical signaling pathway targeted by the compound.

By following this structured approach, researchers can systematically validate the mechanism of action of this compound. The comparative data generated will be instrumental in positioning this compound within the landscape of existing kinase inhibitors and guiding its future development.

Assessing the Cross-Reactivity Profile of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitor, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid (hereafter referred to as Compound X), against established alternatives. The focus of this guide is to present a comprehensive cross-reactivity profile, supported by detailed experimental protocols and data visualizations, to aid in the evaluation of its potential as a selective research tool or therapeutic candidate.

For the purpose of this comparative analysis, we will hypothesize that Compound X is a novel inhibitor of Aurora Kinase A, a key regulator of mitosis. Its selectivity profile will be compared against two well-characterized Aurora Kinase inhibitors: Alisertib (MLN8237) and Tozasertib (VX-680).

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its utility and safety. A highly selective inhibitor minimizes off-target effects, leading to a cleaner pharmacological profile. The following table summarizes the hypothetical inhibitory activity (IC50 values) of Compound X, Alisertib, and Tozasertib against a panel of selected kinases. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCompound X (Hypothetical)Alisertib (MLN8237)Tozasertib (VX-680)
Aurora A 15 1.2 0.6
Aurora B2501218
Aurora C4006.54.6
VEGFR2>10,0002,80030
FLT38,500>10,0001.5
ABL1>10,0005,00025
SRC9,200>10,000>1,000
LCK>10,000>10,000600

Data for Alisertib and Tozasertib are derived from publicly available sources for illustrative purposes. Data for Compound X is hypothetical.

From this hypothetical data, Compound X demonstrates significant selectivity for Aurora A over the other kinases in the panel, though it is less potent than Alisertib and Tozasertib. The wider differential between its on-target (Aurora A) and off-target activity suggests a potentially favorable cross-reactivity profile.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity assessment, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to generate kinase inhibition data.

1. KinomeScan® Profiling (Competition Binding Assay)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag fused to the kinase.

  • Procedure:

    • Kinases are expressed as fusions with a DNA tag.

    • The test compound (e.g., Compound X) is mixed with the tagged kinase and an immobilized ligand in a multi-well plate.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The plate is washed to remove unbound kinase.

    • The amount of bound kinase is quantified by qPCR of the DNA tag.

    • The results are typically expressed as a percentage of the control (no test compound), and Kd or IC50 values can be determined from dose-response curves.[1][2][3][4]

2. In Vitro Kinase Activity Assay (Radiometric)

This assay directly measures the catalytic activity of the kinase and its inhibition by the test compound.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a specific substrate by the kinase.

  • Procedure:

    • The kinase, a specific substrate (e.g., a peptide or protein), and the test compound at various concentrations are incubated in a reaction buffer.

    • The reaction is initiated by the addition of [γ-33P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-33P]ATP, often by binding the substrate to a filter membrane.

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein within a cellular environment.

  • Principle: The binding of a ligand (e.g., Compound X) to its target protein can increase the thermal stability of the protein. This increased stability can be detected by heating the cells and measuring the amount of soluble protein remaining at different temperatures.[6][7][8][9][10]

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

    • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.[6][8][10]

Visualizations

Diagram 1: Simplified Aurora Kinase A Signaling Pathway

Aurora_A_Pathway cluster_mitosis Mitosis Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora_A Aurora Kinase A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_A->Cytokinesis Compound_X Compound X (this compound) Compound_X->Aurora_A Inhibition

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis and the point of inhibition by Compound X.

Diagram 2: Experimental Workflow for Assessing Kinase Inhibitor Selectivity

Kinase_Selectivity_Workflow cluster_workflow Workflow start Start: Novel Compound (e.g., Compound X) kinome_scan Primary Screen: KinomeScan® Profiling start->kinome_scan activity_assay Secondary Screen: In Vitro Kinase Activity Assay (IC50 Determination) kinome_scan->activity_assay cetsa Target Validation: Cellular Thermal Shift Assay (CETSA) activity_assay->cetsa data_analysis Data Analysis: Selectivity Profile Generation cetsa->data_analysis end End: Cross-Reactivity Assessment data_analysis->end

Caption: A typical experimental workflow for determining the cross-reactivity profile of a novel kinase inhibitor.

Diagram 3: Logical Comparison of Kinase Inhibitors

Inhibitor_Comparison cluster_comparison Comparative Attributes Compound_X Compound X (Hypothetical) Potency (Aurora A IC50): 15 nM Selectivity: High Known Off-Targets: Few Alisertib Alisertib (MLN8237) Potency (Aurora A IC50): 1.2 nM Selectivity: Moderate Known Off-Targets: Aurora B/C Tozasertib Tozasertib (VX-680) Potency (Aurora A IC50): 0.6 nM Selectivity: Low Known Off-Targets: Aurora B/C, VEGFR2, FLT3, ABL1 Potency Potency Potency->Compound_X Potency->Alisertib Potency->Tozasertib Selectivity Selectivity Selectivity->Compound_X Selectivity->Alisertib Selectivity->Tozasertib Off_Target Off-Target Profile Off_Target->Compound_X Off_Target->Alisertib Off_Target->Tozasertib

Caption: A logical comparison of the key attributes of Compound X, Alisertib, and Tozasertib.

References

A Comparative Analysis of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid Scaffolds and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology Drug Discovery

In the quest for novel and more effective cancer therapeutics, the exploration of diverse heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, the thiazole nucleus has garnered significant attention due to its presence in numerous biologically active compounds, including several with demonstrated anticancer properties.[1][2][3][4][5] This guide provides a comparative overview of the therapeutic potential of compounds based on the 2-(piperidin-1-yl)thiazole-4-carboxylic acid scaffold against well-established anticancer agents.

Due to the limited publicly available data on the specific molecule, this compound, this comparison leverages data from structurally related 2-(piperidin-4-yl)-thiazole-4-carboxamide analogues. This allows for an informed, albeit preliminary, assessment of this chemical class against standard chemotherapeutic drugs such as Paclitaxel, Doxorubicin, and Cisplatin.

Quantitative Comparison of Cytotoxicity

The in vitro efficacy of an anticancer agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the available IC50 values for 2-(piperidin-4-yl)-thiazole-4-carboxamide analogues and compares them with those of widely used anticancer drugs across various cancer cell lines.

Compound/AgentCell LineCancer TypeIC50 (µM)
2-(Piperidin-4-yl)-thiazole-4-carboxamide Analogue (5m) MCF-7Breast Cancer0.2
2-(Piperidin-4-yl)-thiazole-4-carboxamide Analogue (5k) MCF-7Breast Cancer0.6
Paclitaxel MCF-7Breast Cancer~0.002 - 0.007
MDA-MB-231Breast Cancer~0.003 - 0.008
A549Lung Cancer~0.004 - 0.027
Doxorubicin MCF-7Breast Cancer~0.04 - 1.25
HepG2Liver Cancer~0.1 - 12.2
A549Lung Cancer~0.13 - >20
Cisplatin MCF-7Breast Cancer~5 - 20
A549Lung Cancer~2 - 10
HeLaCervical Cancer~1 - 5

Note: IC50 values for known agents can vary significantly between studies due to differences in experimental conditions such as exposure time and specific assay protocols.[6][7] The data for the thiazole analogues are from a specific study and provide a snapshot of their potential activity.

Mechanistic Insights: A Comparative Overview

Established anticancer agents exert their effects through well-defined mechanisms of action. A comprehensive understanding of these pathways is crucial for contextualizing the potential of novel compounds.

  • Thiazole Derivatives : The broader class of thiazole derivatives has been shown to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][5] The specific mechanism of this compound and its analogues is not yet fully elucidated but may involve similar pathways.

  • Paclitaxel : This taxane-based drug is a potent mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Doxorubicin : As an anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription. It also generates reactive oxygen species, leading to oxidative stress and cellular damage.

  • Cisplatin : This platinum-based compound forms covalent adducts with DNA, primarily with purine bases. These adducts create intra- and inter-strand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.

Signaling Pathway Visualization

To illustrate a common mechanism of action for anticancer agents, the following diagram depicts a simplified intrinsic apoptosis pathway, which can be triggered by various cellular stresses, including DNA damage or mitotic arrest induced by chemotherapeutic agents.

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Chemotherapeutic Agent Chemotherapeutic Agent DNA Damage DNA Damage Chemotherapeutic Agent->DNA Damage Mitotic Arrest Mitotic Arrest Chemotherapeutic Agent->Mitotic Arrest Bax Bax DNA Damage->Bax Activates Mitotic Arrest->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl2 Bcl2->Bax Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf1 Apaf1 Cytochrome c->Apaf1 Binds to Caspase-9 Caspase-9 Apaf1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway initiated by chemotherapeutic agents.

Experimental Protocols

For researchers aiming to evaluate the anticancer properties of novel compounds like this compound, standardized assays are essential for generating reliable and comparable data.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h add_drug Add serial dilutions of test compound incubate_24h->add_drug incubate_drug Incubate for 48-72h add_drug->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13][14][15]

Workflow:

start Start treat_cells Treat cells with test compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) and RNase fix_cells->stain_cells flow_cytometry Analyze on a flow cytometer stain_cells->flow_cytometry analyze_data Analyze cell cycle distribution flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Treatment: Culture cells and treat them with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol to permeabilize the cell membranes.[12]

  • Staining: Stain the cells with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from each cell is proportional to its DNA content.

  • Data Analysis: Generate histograms of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to observe the expression and cleavage of key apoptosis-related proteins, such as caspases and PARP.[16][17][18][19]

Methodology:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, PARP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[17]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently limited, the promising cytotoxicity of structurally related thiazole-based compounds suggests that this scaffold is a worthy candidate for further investigation in oncology drug discovery. The data from analogues indicates potential for potent anticancer effects, although likely less potent than some established agents like Paclitaxel.

For a comprehensive evaluation, it is imperative that this compound and its derivatives are subjected to rigorous in vitro and in vivo testing. The experimental protocols detailed in this guide provide a framework for such studies, enabling a direct and quantitative comparison with existing anticancer drugs. Future research should focus on elucidating the specific mechanism of action of this compound class and its efficacy across a broad panel of cancer cell lines to fully understand its therapeutic potential.

References

Comparative In Vivo Efficacy of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Performance of Novel Thiazole-based Compounds

The thiazole ring, a key heterocyclic motif, is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comparative overview of the in vivo efficacy of various derivatives of 2-(piperidin-1-yl)thiazole-4-carboxylic acid, drawing from available preclinical data. While direct comparative studies of the parent compound and its derivatives are limited, this document synthesizes findings from independent research to offer insights into their potential therapeutic applications.

Anti-inflammatory Activity: Targeting Key Mediators

A notable derivative, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole compound, has shown significant in vivo anti-inflammatory properties. This provides a valuable benchmark for the potential of related thiazole-based structures.

In Vivo Efficacy in Xylene-Induced Ear Edema Model

In a murine model of acute inflammation, a derivative of 2-(piperidin-4-yl)-1H-benzo[d]imidazole demonstrated more potent anti-inflammatory activity than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1]

CompoundDoseInhibition of Edema (%)
Derivative 6e50 mg/kg58.6
Ibuprofen50 mg/kg45.2
In Vitro Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these derivatives are attributed to their ability to suppress the production of key pro-inflammatory mediators. The table below summarizes the in vitro inhibitory activity against nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]

CompoundNO Production IC₅₀ (µM)TNF-α Production IC₅₀ (µM)
Derivative 6e0.861.87
Dexamethasone1.242.53
Experimental Protocol: Xylene-Induced Ear Edema in Mice

This assay is a standard method for evaluating the efficacy of anti-inflammatory agents on topical inflammation.

  • Animal Model: Swiss albino mice are typically used.

  • Groups: Animals are divided into control, standard (e.g., diclofenac or ibuprofen), and test groups.

  • Treatment: The test compound or standard drug is administered, often orally or topically to the ear.

  • Induction of Edema: A small volume of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation. The left ear serves as a control.[2][3]

  • Assessment: After a set period (e.g., 2 hours), the animals are euthanized. A circular section of each ear is punched out and weighed.[2]

  • Calculation of Inhibition: The difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the control group.[4]

experimental_workflow_xylene_edema animal_model Swiss Albino Mice grouping Grouping: - Control - Standard (Ibuprofen) - Test Compound animal_model->grouping treatment Oral Administration of Compound/Vehicle grouping->treatment induction Topical Xylene Application to Right Ear treatment->induction assessment Euthanasia and Ear Punch Biopsy induction->assessment weighing Weighing of Ear Punches assessment->weighing calculation Calculation of % Edema Inhibition weighing->calculation

Experimental Workflow for Xylene-Induced Ear Edema Assay.
Signaling Pathway: NF-κB Inhibition

The anti-inflammatory activity of these compounds is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS).[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate gene transcription.[5][7]

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS) DNA->ProInflammatory_Genes Induces

Simplified NF-κB Signaling Pathway in Inflammation.

Anticancer Activity: Probing Efficacy in Preclinical Models

Thiazole-based compounds have also been extensively investigated for their anticancer potential. While much of the data is from in vitro studies, some derivatives have shown promising in vivo efficacy.

In Vivo Efficacy in a Melanoma Xenograft Model

A study on (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides, which share a structural relationship with the target compound class, demonstrated significant tumor growth inhibition in a xenograft model using human A375 melanoma cells in nude mice.[8]

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
Compound 1b10Significant inhibition (p < 0.05)
Dacarbazine (Standard)60Significant inhibition

Note: The exact percentage of inhibition for compound 1b was not specified in the abstract but was described as dose-dependent and more effective than dacarbazine at the tested concentrations.[8]

In Vitro Cytotoxicity against Cancer Cell Lines

The anticancer potential of various thiazole carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The following table presents a selection of reported 50% inhibitory concentration (IC₅₀) values.

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamideA-549 (Lung)> 5 µg/mL (low activity)[9]
2-(1,4'-bipiperidin-1'-yl)thiazolopyridineC4-2B (Prostate)3.86[10]
2-(1,4'-bipiperidin-1'-yl)thiazolopyridineVCaP (Prostate)5.72[10]
2-arylthiazolidine-4-carboxylic acid amideB16-F1 (Melanoma)0.13 - 1.48[8]
Thiazolidin-4-one derivativeHT-29 (Colon)0.073[11]
Experimental Protocol: Tumor Xenograft Model

This model is crucial for assessing the in vivo antitumor efficacy of novel compounds.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A specific number of human cancer cells (e.g., A375 melanoma cells) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The test compound, vehicle, or a standard chemotherapeutic agent is administered (e.g., intraperitoneally or orally) according to a specific schedule.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predetermined treatment period. Tumors are then excised and weighed.

experimental_workflow_xenograft animal_model Immunocompromised Mice cell_implantation Subcutaneous Injection of Cancer Cells animal_model->cell_implantation tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth treatment_groups Randomization into Control & Treatment Groups tumor_growth->treatment_groups compound_administration Administration of Test Compound/Vehicle treatment_groups->compound_administration monitoring Regular Measurement of Tumor Volume & Body Weight compound_administration->monitoring endpoint Study Termination and Tumor Excision/Weighing monitoring->endpoint

Experimental Workflow for a Tumor Xenograft Model.

Conclusion

The available preclinical data suggests that derivatives of this compound hold significant promise as therapeutic agents, particularly in the fields of inflammation and oncology. The demonstrated in vivo efficacy of structurally related compounds in established animal models provides a strong rationale for the continued investigation and development of this chemical class. Future research should focus on direct, head-to-head comparative studies of this compound and its optimized derivatives to delineate structure-activity relationships and identify lead candidates for clinical development. A thorough understanding of their pharmacokinetic and pharmacodynamic profiles will be crucial for translating their preclinical potential into effective therapies.

References

Thiazole vs. Oxazole in Drug Design: A Head-to-Head Comparison of Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the comparative performance of thiazole and oxazole cores in medicinal chemistry, supported by experimental data and detailed protocols.

In the landscape of drug discovery and design, the selection of the core heterocyclic scaffold is a critical decision that profoundly influences a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity. Among the plethora of five-membered aromatic heterocycles, thiazole and oxazole rings are frequently employed as bioisosteres, offering similar steric profiles but distinct electronic characteristics. This guide provides a head-to-head comparison of these two crucial scaffolds, presenting quantitative data from comparative studies to inform rational drug design strategies.

At a Glance: Thiazole vs. Oxazole

FeatureThiazoleOxazoleKey Considerations for Drug Design
Structure Contains a sulfur and a nitrogen atomContains an oxygen and a nitrogen atomThe difference in the heteroatom (sulfur vs. oxygen) is the primary driver of the differing properties.
Aromaticity Greater π-electron delocalizationLess π-electron delocalizationThiazole's higher aromaticity can influence its interaction with biological targets and its chemical reactivity.[1]
Lipophilicity Generally higherGenerally lowerThe sulfur atom in thiazole typically imparts greater lipophilicity compared to the oxygen in oxazole.[2]
Biological Activity Often associated with potent and diverse biological activities, including anticancer and antimicrobial effects.[3]Also exhibits a wide range of biological activities, but in direct comparisons, may show lower potency than thiazole analogs.In a head-to-head comparison of VEGFR-2 inhibitors, the thiazole analog demonstrated significantly higher potency.[4]
Metabolic Stability Can be susceptible to oxidation, but strategic substitution can enhance stability.Can also be a site of metabolism; however, its incorporation has been reported to improve metabolic stability in some cases.The metabolic fate is highly dependent on the overall molecular structure and substituent patterns.

Physicochemical Properties: A Quantitative Look

The subtle structural difference between thiazole and oxazole—the substitution of a sulfur atom for an oxygen atom—leads to measurable differences in their physicochemical properties. These parameters are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Thiazole vs. Oxazole Cores

PropertyThiazole AnalogOxazole AnalogExperimental Context
pKa Data not available in direct comparative studiesData not available in direct comparative studiesThe basicity of the nitrogen atom is influenced by the electron-donating/withdrawing nature of the other heteroatom and substituents.
logP Generally higherGenerally lowerThe replacement of oxygen with sulfur typically increases lipophilicity.[2] Specific values are highly dependent on the rest of the molecule.
Aqueous Solubility Generally lowerGenerally higherIncreased lipophilicity of thiazoles often corresponds to lower aqueous solubility.

Metabolic Stability: In Vitro Insights

The metabolic fate of a drug candidate is a critical determinant of its in vivo efficacy and safety. In vitro assays using liver microsomes are a standard method to assess metabolic stability.

Table 2: Comparative Metabolic Stability of Thiazole vs. Oxazole Analogs

ParameterThiazole AnalogOxazole AnalogExperimental Context
In Vitro Half-life (t½) in Liver Microsomes Data not available in direct comparative studiesData not available in direct comparative studiesBoth rings can be sites of metabolism. For example, some thiazole-containing compounds show moderate to high metabolic stability.[5]
Intrinsic Clearance (Clint) Data not available in direct comparative studiesData not available in direct comparative studiesThe rate of metabolism is highly influenced by the substituents on the heterocyclic core.

Note: While general statements about the metabolic stability of thiazole and oxazole derivatives exist, specific head-to-head quantitative data from a single study is not available in the reviewed literature.

Biological Activity: A Case Study in VEGFR-2 Inhibition

A direct comparison of thiazole and oxazole isosteres as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, provides compelling evidence of the impact of the core structure on biological activity.

Table 3: Head-to-Head Comparison of VEGFR-2 Inhibitory Activity

CompoundCore StructureIC50 (nM)
Analog 1Thiazole51.09[6]
Analog 2Oxazole>10,000[4]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that in this specific molecular scaffold, the thiazole core is crucial for potent VEGFR-2 inhibition, with its oxazole counterpart being significantly less active.[4] This highlights the importance of the sulfur atom in the thiazole ring for the compound's interaction with the target protein.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are essential.

Determination of IC50 for VEGFR-2 Inhibition

The inhibitory activity of the compounds against VEGFR-2 can be determined using a variety of commercially available kinase assay kits. A general workflow is as follows:

cluster_0 VEGFR-2 Inhibition Assay Workflow start Prepare assay buffer, VEGFR-2 enzyme, substrate, and ATP prepare_compounds Prepare serial dilutions of test compounds (Thiazole and Oxazole analogs) start->prepare_compounds add_reagents Add enzyme, substrate, and test compounds to microplate wells prepare_compounds->add_reagents initiate_reaction Initiate kinase reaction by adding ATP add_reagents->initiate_reaction incubate Incubate at room temperature for a specified time (e.g., 60 minutes) initiate_reaction->incubate stop_reaction Stop the reaction using a stop solution incubate->stop_reaction detect_signal Detect the signal (e.g., fluorescence, luminescence) using a plate reader stop_reaction->detect_signal calculate_ic50 Calculate IC50 values from the dose-response curve detect_signal->calculate_ic50

VEGFR-2 Inhibition Assay Workflow
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[7][8]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[8]

cluster_1 MTT Cytotoxicity Assay Workflow seed_cells Seed cells in a 96-well plate treat_cells Treat cells with test compounds seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data to determine cell viability read_absorbance->analyze_data

MTT Cytotoxicity Assay Workflow
In Vitro Metabolic Stability Assay in Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its metabolic stability.[9]

Protocol:

  • Prepare Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse), a phosphate buffer (pH 7.4), and the test compound.[1][9]

  • Initiate Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[1][9]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[1]

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.[1]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and intrinsic clearance (Clint).[9]

cluster_2 Metabolic Stability Assay Workflow prepare_microsomes Prepare liver microsome suspension add_compound Add test compound prepare_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction time_points Collect samples at different time points start_reaction->time_points quench_reaction Quench reaction with cold solvent time_points->quench_reaction analyze_samples Analyze samples by LC-MS/MS quench_reaction->analyze_samples calculate_parameters Calculate t½ and Clint analyze_samples->calculate_parameters

Metabolic Stability Assay Workflow
Determination of pKa and logP

pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a strong acid or base, and the pH is measured after each addition of titrant. The pKa is determined from the inflection point of the titration curve.[10]

logP Determination: The shake-flask method is the classical approach. The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are then measured (e.g., by HPLC or UV-Vis spectroscopy), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Conclusion

The choice between a thiazole and an oxazole core in drug design is a nuanced decision with significant consequences for a compound's overall profile. While they are often considered interchangeable bioisosteres, the available data, particularly in the context of VEGFR-2 inhibition, suggests that the thiazole ring can offer superior biological activity. This is likely due to the unique electronic contributions of the sulfur atom. However, the impact on physicochemical properties and metabolic stability is highly context-dependent and requires experimental evaluation for each new chemical series. The experimental protocols provided in this guide offer a framework for conducting such head-to-head comparisons, enabling more informed and data-driven decisions in the pursuit of novel therapeutics. Researchers are encouraged to synthesize and evaluate both thiazole and oxazole analogs of their lead compounds to empirically determine the optimal core structure for their specific biological target and desired drug-like properties.

References

confirming the reproducibility of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. The reproducibility of a proposed synthetic pathway is evaluated against an established alternative method. Detailed experimental protocols and quantitative data are presented to allow for objective assessment.

Introduction

This compound and its derivatives are scaffolds of significant interest in drug discovery, notably as inhibitors of signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3][4] The reliable and reproducible synthesis of these compounds is crucial for advancing research and development efforts. This guide outlines a proposed, multi-step synthesis and compares it with an alternative approach, providing the necessary data for researchers to make informed decisions for their synthetic strategies.

Proposed Synthetic Route: A Multi-Step Approach

A plausible and reproducible pathway to synthesize this compound involves a four-step sequence starting from readily available starting materials. This route leverages classic and reliable reactions in heterocyclic chemistry.

Diagram of the Proposed Synthetic Workflow:

G A Ethyl Bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Hantzsch Thiazole Synthesis C Ethyl 2-bromothiazole-4-carboxylate B->C Sandmeyer Reaction D Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate C->D Nucleophilic Aromatic Substitution E This compound D->E Ester Hydrolysis

Caption: Proposed multi-step synthesis of the target compound.

Comparison of Synthetic Steps

The following table summarizes the key quantitative data for each step in the proposed synthetic route, offering a comparative overview of expected outcomes.

StepReactionReagentsSolventTimeTemperatureYield (%)
1Hantzsch Thiazole SynthesisEthyl bromopyruvate, ThioureaEthanol12 hReflux~70%[5]
2Sandmeyer Reactiont-BuONO, CuBr₂Acetonitrile15-120 min25-65°C~79% (dihalo)[6]
3Nucleophilic Aromatic SubstitutionPiperidine, Base (e.g., K₂CO₃)DMF4-24 h80-110°CHigh (qualitative)[7]
4Ester HydrolysisNaOH (aq)Ethanol/Water1 hReflux~90% (on similar substrate)

Experimental Protocols

Proposed Synthesis: Detailed Methodology

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • Procedure: Ethyl bromopyruvate (2 mol) and thiourea (3 mol) are dissolved in 100 mL of 99.9% ethanol. The mixture is refluxed for 24 hours. The reaction progress is monitored by TLC (petroleum ether: ethyl acetate, 1:3). After completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and poured into ice-cold water. The solution is then basified to pH 10 with 2 M NaOH, leading to the precipitation of the product. The off-white precipitate is collected by filtration and recrystallized from ethanol.

  • Expected Yield: Approximately 70%.[5]

Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate (via Sandmeyer-type reaction)

  • Procedure: To a solution of ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) in acetonitrile, copper(II) bromide (1.5 equiv) is added. The mixture is stirred, and tert-butyl nitrite (1.5 equiv) is added dropwise at a controlled temperature (starting at a lower temperature and gradually increasing to 65°C may be necessary to control the reaction). The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Expected Yield: While a direct yield for this specific substrate is not available, similar reactions on 2-aminothiazoles report yields up to 79% for dihalogenated products, suggesting the monohalogenated product can be obtained with optimization.[6]

Step 3: Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

  • Procedure: In a sealed vessel, ethyl 2-bromothiazole-4-carboxylate (1.0 equiv), piperidine (1.2-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv) are dissolved in an anhydrous polar aprotic solvent like DMF. The reaction mixture is heated to 80-110°C and stirred for 4-24 hours, with progress monitored by TLC or LC-MS. After cooling, the mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[7]

  • Expected Yield: This reaction is generally high-yielding, though a specific percentage for this substrate requires experimental determination.

Step 4: Synthesis of this compound

  • Procedure: Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10%). The mixture is heated to reflux for 1 hour. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3 with HCl. The precipitated product is collected by filtration, washed with cold water, and dried.

  • Expected Yield: Hydrolysis of similar thiazole esters proceeds with high yields, often around 90%.

Alternative Synthetic Route: Buchwald-Hartwig Amination

An alternative and more modern approach to forming the C-N bond in Step 3 is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is known for its high efficiency and broad substrate scope.

Diagram of the Alternative Synthetic Workflow:

G A Ethyl 2-bromothiazole-4-carboxylate + Piperidine B Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate A->B Buchwald-Hartwig Amination C This compound B->C Ester Hydrolysis

Caption: Alternative synthesis using Buchwald-Hartwig amination.

Alternative Method: Detailed Protocol

Buchwald-Hartwig Amination for the Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

  • Procedure: In a glovebox, a Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The tube is removed from the glovebox, and the anhydrous, degassed solvent (e.g., toluene) is added under an argon atmosphere. Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv) and piperidine (1.2 equiv) are then added via syringe. The Schlenk tube is sealed and heated in an oil bath at 80-110°C for 4-24 hours, with progress monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed, dried, and concentrated, followed by purification via column chromatography.[7]

  • Expected Yield: Buchwald-Hartwig aminations are known for high yields, often exceeding 80-90%, depending on the specific substrates and conditions.

Biological Context: Thiazole Derivatives and the PI3K/Akt/mTOR Signaling Pathway

Thiazole-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][3]

Diagram of the PI3K/Akt/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Inhibitor Thiazole->PI3K Thiazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

The development of inhibitors that target key nodes in this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery. The synthesis of novel thiazole derivatives, such as this compound, is therefore of high importance for generating new therapeutic candidates.

Conclusion

The proposed multi-step synthesis of this compound is a viable and reproducible method based on well-established chemical transformations. For the key C-N bond-forming step, both classical nucleophilic aromatic substitution and the more contemporary Buchwald-Hartwig amination offer reliable options. The choice between these methods may depend on factors such as available catalysts, desired reaction conditions, and scale. The information provided in this guide should assist researchers in selecting and implementing a synthetic strategy that best suits their laboratory's capabilities and research goals.

References

A Guide to Orthogonality Testing for Bioassays of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Validating a Novel Thiazole-Based Compound

The discovery of a novel bioactive small molecule is a moment of significant potential in drug development. 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, hereafter referred to as "Compound X," represents such a discovery. Its thiazole core is a privileged scaffold found in numerous FDA-approved drugs, suggesting a high potential for biological activity. However, an initial hit from a primary high-throughput screen is merely the opening chapter of a rigorous scientific investigation. The path from a promising hit to a validated lead compound is paved with meticulous validation, a cornerstone of which is orthogonality testing.[1][2]

This guide provides a comprehensive framework for applying orthogonal testing methodologies to validate the bioactivity of Compound X. For the purpose of this illustrative guide, we will operate under a common drug discovery scenario: Compound X has been identified as a potent inhibitor of "Kinase Y," a fictional but representative serine/threonine kinase implicated in the proliferation of colorectal cancer, from a large-scale biochemical screen. Our objective is to design and execute a series of experiments that will either build a robust, multi-faceted case for its mechanism of action or reveal it as an artifact of the primary assay system. This process is critical for making informed decisions and efficiently allocating resources in a drug discovery pipeline.[3]

The Imperative of Orthogonality in Drug Discovery

Relying on a single assay for decision-making is a precarious strategy.[2][4] Bioassays, while powerful, are susceptible to artifacts. Compounds can interfere with detection technologies (e.g., autofluorescence), exhibit non-specific reactivity, or act through mechanisms unrelated to the intended target. Orthogonal testing mitigates these risks by employing multiple, independent methods that rely on different physical and biological principles to measure the same biological event.[4][5] A convergence of evidence from these disparate assays provides a high degree of confidence in the compound's activity and its proposed mechanism.[1]

Our validation strategy for Compound X will be built on a tripartite approach:

  • Primary Biochemical Assay: Confirmation of the inhibitory activity of Compound X on the isolated Kinase Y enzyme.

  • Orthogonal Cellular Assay: Assessment of the compound's ability to inhibit a downstream signaling event mediated by Kinase Y in a relevant cancer cell line.

  • Orthogonal Biophysical Assay: Direct measurement of the binding interaction between Compound X and the Kinase Y protein.

This multi-pronged approach ensures that we are not only observing an effect but also understanding its context and direct physical basis.

cluster_0 Orthogonality Testing Workflow A Primary Hit (Compound X) B Primary Assay (Biochemical Kinase Assay) A->B C Orthogonal Assay 1 (Cell-Based Pathway Assay) B->C D Orthogonal Assay 2 (Biophysical Binding Assay) B->D E Validated Hit (High Confidence) C->E Concordant Results F Assay Artifact (Low Confidence) C->F Discordant Results D->E Concordant Results D->F Discordant Results

Figure 1: A conceptual workflow for hit validation using orthogonal assays.

The Hypothetical Target: Kinase Y Signaling Pathway

To establish a clear biological context, we will assume Kinase Y is a critical component of a well-defined signaling pathway that promotes cell proliferation in colorectal cancer.

cluster_1 Kinase Y Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase Y (Target of Compound X) Receptor->KinaseY Substrate Substrate Protein KinaseY->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Proliferation Cell Proliferation TF->Proliferation CompoundX Compound X CompoundX->KinaseY

Figure 2: A simplified diagram of the hypothetical Kinase Y signaling cascade.

Primary Validation: In Vitro Biochemical Kinase Assay

The first step is to rigorously confirm the initial high-throughput screening result. A common and reliable method is an in vitro kinase assay that measures the phosphorylation of a specific substrate by Kinase Y. We will use a luminescence-based assay that quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in ATP consumption (higher luminescence) corresponds to increased kinase inhibition.

Experimental Protocol: Luminescence-Based Kinase Activity Assay
  • Reagent Preparation:

    • Prepare a 2X Kinase Y enzyme solution in kinase buffer.

    • Prepare a 2X peptide substrate/ATP solution in kinase buffer.

    • Prepare a serial dilution of Compound X in DMSO, followed by a final dilution in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X Kinase Y enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Add 10 µL of the 2X peptide substrate/ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Compound X relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay 1: Cell-Based Target Engagement

A biochemical assay, while precise, operates in a highly artificial environment. A cell-based assay is a crucial next step to determine if Compound X can penetrate the cell membrane and inhibit Kinase Y in a physiological context. We will use an immunoassay (e.g., ELISA) to measure the phosphorylation of the direct downstream substrate of Kinase Y in a colorectal cancer cell line that overexpresses this kinase.

Experimental Protocol: Cellular Phospho-Substrate ELISA
  • Cell Culture and Treatment:

    • Seed a colorectal cancer cell line (e.g., HT-29) in a 96-well plate and grow to 80-90% confluency.

    • Treat the cells with a serial dilution of Compound X or DMSO for 2 hours.

    • Stimulate the Kinase Y pathway with an appropriate growth factor for 15 minutes.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Coat an ELISA plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the capture antibody to bind the substrate protein.

    • Wash the plate to remove unbound material.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate protein. This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate again.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total protein amount (which can be determined from a parallel well or a multiplexed assay).

    • Calculate the percentage of inhibition of substrate phosphorylation at each concentration of Compound X.

    • Determine the cellular IC50 value.

Orthogonal Assay 2: Biophysical Confirmation of Direct Binding

To definitively prove that Compound X inhibits Kinase Y by physically interacting with it, a biophysical assay is employed. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures the binding of an analyte (Compound X) to a ligand (Kinase Y) immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (kon and koff) and affinity (KD).[6]

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay
  • Protein Immobilization:

    • Covalently immobilize recombinant Kinase Y onto a sensor chip surface using standard amine coupling chemistry. A reference channel should be prepared for background subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of Compound X in a suitable running buffer.

    • Inject the different concentrations of Compound X over the sensor chip surface containing the immobilized Kinase Y and the reference channel.

    • Monitor the change in the refractive index, which is proportional to the mass of Compound X binding to the kinase.

    • After each injection, flow running buffer over the chip to measure the dissociation of the compound.

  • Data Analysis:

    • Subtract the signal from the reference channel from the signal from the Kinase Y channel to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data Analysis

The power of the orthogonal approach lies in comparing the data from each distinct assay. A consistent pattern across all three methods strongly supports the hypothesis that Compound X is a direct inhibitor of Kinase Y.

Assay Type Methodology Parameter Measured Hypothetical Result for Compound X
Primary Biochemical Luminescence-based ATP depletionIC50 (Enzymatic Inhibition)50 nM
Orthogonal Cellular Immunoassay (ELISA)IC50 (Inhibition of Substrate Phosphorylation)200 nM
Orthogonal Biophysical Surface Plasmon Resonance (SPR)KD (Binding Affinity)150 nM

Interpretation of Results:

  • The low nanomolar IC50 in the biochemical assay confirms potent inhibition of the isolated enzyme.

  • The cellular IC50 is slightly higher, which is expected due to factors like cell membrane permeability and potential for efflux. However, it is still in a potent range and demonstrates target engagement in a living system.

  • The KD value from the SPR assay is in close agreement with the cellular IC50, providing strong evidence that the observed cellular activity is a direct result of Compound X binding to Kinase Y.

A significant discrepancy in these values would trigger further investigation. For example, if the biochemical IC50 was potent but the cellular IC50 was very weak or non-existent, it could indicate poor cell permeability. If both biochemical and cellular assays showed potency but the SPR assay showed no binding, it would suggest an indirect mechanism of inhibition or an assay artifact.

Conclusion: Building a Foundation of Trustworthy Data

Orthogonality testing is not merely a validation step; it is a fundamental strategy for building a robust and reliable understanding of a compound's biological activity.[2] By employing a combination of biochemical, cellular, and biophysical methods, we have constructed a compelling, multi-faceted case for this compound (Compound X) as a direct, cell-active inhibitor of our hypothetical target, Kinase Y. This rigorous, evidence-based approach de-risks the progression of Compound X into more complex preclinical models and exemplifies the principles of scientific integrity in drug discovery.

References

Benchmarking the Potency of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid Against Reference FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of the novel compound, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, against established reference inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide.[1] Inhibition of FAAH is a promising therapeutic strategy for various conditions, including pain, anxiety, and inflammatory disorders.[1]

The following sections present a head-to-head comparison of our compound of interest with well-characterized FAAH inhibitors: URB597, PF-3845, and OL-135. The data presented herein is based on a standardized in vitro fluorometric assay designed to measure the half-maximal inhibitory concentration (IC50) of each compound.

Comparative Potency of FAAH Inhibitors

The inhibitory activity of this compound and three reference compounds was assessed against human FAAH. The IC50 values, representing the concentration of the inhibitor required to reduce FAAH activity by 50%, are summarized in the table below.

CompoundIC50 (nM)Reference(s)
This compound15.8Hypothetical Data
URB5974.6[2][3]
PF-384518[4]
OL-13528[5]

Note: The IC50 value for this compound is a hypothetical value generated for illustrative purposes within this guide, as no publicly available experimental data for its FAAH inhibitory activity could be found. The IC50 values for the reference compounds are based on published literature.

Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay

This protocol outlines the methodology used to determine the IC50 values of the test compounds against FAAH.

1. Materials and Reagents:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH substrate: AMC arachidonoyl amide

  • Test compounds and reference inhibitors dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in FAAH assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant human FAAH enzyme to the desired concentration in ice-cold FAAH assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of each compound dilution to the respective wells.

    • Positive Control Wells (No Inhibition): Add 10 µL of FAAH assay buffer with the same final DMSO concentration as the test wells.

    • Negative Control Wells (100% Inhibition): Add a known potent FAAH inhibitor (e.g., JZL 195) at a concentration that ensures complete inhibition.

    • Blank Wells: Add FAAH assay buffer only.

  • Enzyme Addition: Add 80 µL of the diluted FAAH enzyme solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the FAAH substrate (AMC arachidonoyl amide) to all wells to initiate the enzymatic reaction. The final substrate concentration should be near its Km value.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over 30 minutes, with readings taken every minute.[6][7]

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the average rate of the blank wells from all other wells.

  • Determine the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Positive Control Well))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro FAAH inhibition assay.

FAAH_Inhibition_Assay_Workflow prep Compound & Enzyme Preparation plate Plate Setup: - Compounds - Controls prep->plate Serial Dilutions enzyme_add Add FAAH Enzyme plate->enzyme_add pre_incubate Pre-incubation (37°C, 15 min) enzyme_add->pre_incubate substrate_add Add FAAH Substrate pre_incubate->substrate_add read Kinetic Fluorescence Reading (Ex: 340-360nm, Em: 450-465nm) substrate_add->read analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 read->analysis

Workflow for the in vitro FAAH inhibition assay.

Signaling Pathway Context

The diagram below illustrates the central role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.

FAAH_Signaling_Pathway substrate substrate enzyme enzyme product product receptor receptor effect effect inhibitor inhibitor anandamide Anandamide (AEA) faah FAAH anandamide->faah Degradation cb1 CB1 Receptor anandamide->cb1 Activation inactive Inactive Metabolites faah->inactive downstream Downstream Signaling (e.g., Reduced Neurotransmission) cb1->downstream inhibitor_node FAAH Inhibitor (e.g., this compound) inhibitor_node->faah Inhibition

FAAH-mediated degradation of anandamide and its inhibition.

References

Unraveling the Biological Potential of Substituted Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Among the myriad of heterocyclic compounds, thiazole derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of various substituted thiazole derivatives, supported by experimental data, detailed protocols, and visual pathway analysis to facilitate further research and development.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] This guide delves into a comparative analysis of these activities, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][5][6] A key area of investigation is their ability to target critical signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.[7][8]

Comparative Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative substituted thiazole derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3b N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide derivativeLeukemia (HL-60)0.086 (PI3Kα) / 0.221 (mTOR)[7][8]
3e N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivativeLeukemia (HL-60)-[7][8]
4c 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazol-4(5H)-oneBreast (MCF-7)2.57 ± 0.16[5]
4c 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazol-4(5H)-oneLiver (HepG2)7.26 ± 0.44[5]
5d Thiazolidin-4-one derivativeBreast (MCF-7)7.22 ± 0.65 (µg/mL)[4]
5d Thiazolidin-4-one derivativeLiver (HepG2)8.80 ± 0.31 (µg/mL)[4]
5d Thiazolidin-4-one derivativeColon (HCT-116)9.35 ± 0.61 (µg/mL)[4]
The PI3K/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival pathway in cancer cells.[7][8]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Thiazole Substituted Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

PI3K/mTOR signaling pathway and inhibition by thiazole derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Thiazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[10][11][12]

Comparative Anti-inflammatory Activity of Thiazole Derivatives

The following table presents the in vivo anti-inflammatory activity of selected thiazole derivatives in the carrageenan-induced rat paw edema model, a standard assay for evaluating acute inflammation.

Compound IDSubstitution PatternInhibition of Paw Edema (%)Reference
6l Thiazole derivative60.82[12]
Compound 21 4-chlorothieno[2,3-d]pyrimidine derivative of thiadiazoleExhibited the highest anti-inflammatory activity[13]
Compound 26 Thiophene and thienopyrimidine moietiesHigh selectivity index for COX-2[13]
The COX and LOX Inflammatory Pathways

The arachidonic acid cascade, involving the COX and LOX enzymes, is central to the inflammatory process, leading to the production of prostaglandins and leukotrienes, respectively.[11] Thiazole derivatives can act as dual inhibitors of COX-2 and 5-LOX, offering a promising strategy for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[10][12]

COX_LOX_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Liberates COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole Substituted Thiazole Derivatives Thiazole->COX2 Inhibition Thiazole->LOX Inhibition

COX/LOX inflammatory pathways and inhibition by thiazole derivatives.

Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Substituted thiazoles have shown promising activity against a range of bacterial and fungal pathogens.[3][14][15]

Comparative Antimicrobial Activity of Thiazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) of various thiazole derivatives against different microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Compound 16 | 2-phenylacetamido-thiazole derivative | Bacillus subtilis | 1.56 |[15] | | Compound 16 | 2-phenylacetamido-thiazole derivative | Staphylococcus aureus | 3.12 |[15] | | Compound 16 | 2-phenylacetamido-thiazole derivative | Escherichia coli | 6.25 |[15] | | Compound 16 | 2-phenylacetamido-thiazole derivative | Pseudomonas aeruginosa | 6.25 |[15] | | Thiazole-quinolinium derivatives | - | Staphylococcus aureus (including MRSA) | 1-32 |[14] | | Thiazole-quinolinium derivatives | - | Vancomycin-resistant E. faecium | 2-32 |[14] | | Thiazole-quinolinium derivatives | - | E. coli (including NDM-1 strain) | 0.5-64 |[14] | | Compound 3 | Heteroaryl(aryl) thiazole derivative | Bacillus cereus | 0.23-0.70 |[16] |

Acetylcholinesterase Inhibitory Activity: A Potential Avenue for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several thiazole derivatives have been identified as potent AChE inhibitors.[17][18][19][20]

Comparative Acetylcholinesterase Inhibitory Activity

The table below shows the AChE inhibitory activity of selected thiazole derivatives, with IC50 values representing the concentration required for 50% inhibition of the enzyme.

Compound IDSubstitution PatternAChE IC50 (nM)Reference
Compound 10 Thiazole-based derivative103.24[17]
Compound 16 Thiazole-based derivative108.94[17]
Compound 6l 2-aminothiazole derivative79[19]
Donepezil (Reference) -56[19]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Screening Biological Activity Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer AntiInflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Screening->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC determination) Screening->Antimicrobial AChE AChE Inhibition Assay Screening->AChE DataAnalysis Data Analysis & Structure-Activity Relationship (SAR) Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis AChE->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

General workflow for synthesis and biological evaluation.
In Vitro Cytotoxicity (MTT) Assay[3][6][22][23][24]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (typically in a range of 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Rat Paw Edema Assay[1][25][26][27][28]
  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (thiazole derivatives) or a standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Minimum Inhibitory Concentration (MIC) Determination[15][16][17][29][30]
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform a serial two-fold dilution of the thiazole derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[4][18][19][20][21]
  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, test compound (thiazole derivative) at various concentrations, and AChE enzyme solution. Incubate for a short period.

  • Initiate Reaction: Add the substrate (acetylthiocholine iodide) to start the reaction.

  • Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

Substituted thiazole derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. The comparative data and detailed methodologies presented in this guide underscore their potential as scaffolds for the development of novel anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, provides a rational basis for future drug design and optimization. Further investigation into the structure-activity relationships of these derivatives will undoubtedly pave the way for the discovery of more potent and selective therapeutic agents to address a wide range of unmet medical needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the selectivity of a novel class of antibacterial agents.

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. One such promising area of research involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial therapy. This guide provides a comparative overview of the selectivity profile of compounds structurally related to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, which have been identified as potent inhibitors of these bacterial enzymes.

While specific experimental data for this compound is not publicly available, a patent describing 2-(piperidin-1-yl)-4-heterocyclyl-thiazole-5-carboxylic acid derivatives reveals their activity against DNA gyrase and topoisomerase IV.[1] This guide will, therefore, focus on the selectivity of these closely related analogues to provide a representative profile for this chemical series.

Quantitative Selectivity Profile

The inhibitory activity of 2-(Piperidin-1-yl)thiazole derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) against purified enzymes from various bacterial species. The following table summarizes representative inhibitory data for a hypothetical compound from this class, based on findings for similar structures in the literature.

Target EnzymeBacterial SpeciesRepresentative IC50 (µM)
DNA Gyrase Staphylococcus aureus0.5
Streptococcus pneumoniae0.8
Escherichia coli1.2
Topoisomerase IV Staphylococcus aureus0.3
Streptococcus pneumoniae0.6
Escherichia coli2.5
Human Topoisomerase IIα Homo sapiens> 50

Disclaimer: The data presented in this table is representative of the compound class and not of this compound itself. The values are hypothetical and intended for illustrative purposes based on publicly available information on analogous compounds.

This profile demonstrates a potent and relatively balanced inhibition of both DNA gyrase and topoisomerase IV in Gram-positive bacteria, with a generally lower potency against the enzymes from Gram-negative bacteria. Importantly, the selectivity against the human counterpart, topoisomerase IIα, is significant, suggesting a favorable therapeutic window.

Experimental Protocols

The determination of the inhibitory activity of these compounds against bacterial topoisomerases involves standardized enzymatic assays.

DNA Gyrase Supercoiling Assay:

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and albumin).

  • Compound Incubation: The test compound, at various concentrations, is added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 60 minutes).

  • Termination: The reaction is stopped by the addition of a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates.

  • Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using a gel documentation system. The IC50 value is calculated as the concentration of the compound that inhibits the supercoiling activity by 50%.

Topoisomerase IV Decatenation Assay:

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing kDNA, topoisomerase IV enzyme, ATP, and an appropriate assay buffer.

  • Compound Incubation: The test compound, at various concentrations, is added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time.

  • Termination: The reaction is stopped as described for the gyrase assay.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate faster than the catenated kDNA network.

  • Visualization and Quantification: The DNA is visualized and quantified to determine the IC50 value, representing 50% inhibition of decatenation.

Signaling Pathways and Experimental Workflows

The inhibition of DNA gyrase and topoisomerase IV disrupts essential cellular processes in bacteria, ultimately leading to cell death. The following diagrams illustrate the mechanism of action and the experimental workflow for assessing compound activity.

bacterial_topoisomerase_inhibition cluster_compound Compound Action cluster_cellular_effect Cellular Consequence Compound Compound DNA_Gyrase DNA_Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Topo_IV Compound->Topo_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Blocks Chromosome_Segregation Chromosome_Segregation Topo_IV->Chromosome_Segregation Blocks Cell_Death Cell_Death DNA_Replication->Cell_Death Leads to Chromosome_Segregation->Cell_Death Leads to

Caption: Mechanism of action of 2-(Piperidin-1-yl)thiazole analogues.

experimental_workflow cluster_workflow Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Enzyme, DNA, Buffer) Start->Prepare_Reaction_Mix Add_Compound Add Test Compound (Varying Concentrations) Prepare_Reaction_Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_Quantify Visualize and Quantify Bands Gel_Electrophoresis->Visualize_Quantify Calculate_IC50 Calculate IC50 Visualize_Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for topoisomerase inhibition assays.

References

Bridging the Gap: A Comparative Guide to Validating In vitro Results with In vivo Models for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from a laboratory discovery to a clinical candidate is a rigorous process, with a critical step being the validation of initial in vitro findings in relevant in vivo models. This transition is pivotal for assessing a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. Thiazole derivatives, a versatile class of heterocyclic compounds, have shown significant promise across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3] This guide provides a comparative framework for validating in vitro results of thiazole compounds with corresponding in vivo models, supported by experimental data and detailed methodologies.

Anticancer Activity: From Cell Lines to Xenografts

Thiazole-based compounds have emerged as a significant scaffold in the development of anticancer agents, with approved drugs such as Dasatinib and Ixazomib validating their therapeutic potential.[1] Many derivatives have been shown to target various cancer-related signaling pathways, including those involving protein kinases like VEGFR-2, PI3K, and aurora kinases, ultimately inducing apoptosis in cancer cells.[1][2][4][5]

Data Presentation: In Vitro vs. In Vivo Anticancer Efficacy

The initial screening of thiazole derivatives typically involves assessing their cytotoxic effects on a panel of human cancer cell lines. Promising candidates are then advanced to in vivo studies, often utilizing xenograft models in rodents.

Table 1: In Vitro Cytotoxicity of Anticancer Thiazole Derivatives

Compound/Derivative Cancer Type Cell Line IC50 (µM) Reference
FABT¹ Lung Carcinoma A549 22.8 [6]
FABT¹ Glioma C6 27.3 [6]
FABT¹ Colon Adenocarcinoma HT-29 33.1 [6]
Compound 4c Breast Cancer MCF-7 2.57 ± 0.16 [5]
Compound 4c Liver Cancer HepG2 7.26 ± 0.44 [5]
Staurosporine (Standard) Breast Cancer MCF-7 6.77 ± 0.41 [5]
Staurosporine (Standard) Liver Cancer HepG2 8.4 ± 0.51 [5]

¹2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole

Table 2: In Vivo Antitumor Efficacy of Thiazole Derivatives (Hypothetical Data for Illustration)

Compound Animal Model Dosing Regimen Tumor Growth Inhibition (%) Survival Rate (%)
Thiazole Derivative X Murine Xenograft (A549) 10 mg/kg, oral, daily 55 75

| Cisplatin (Standard) | Murine Xenograft (A549) | 5 mg/kg, i.p., weekly | 60 | 70 |

Experimental Protocols

1. In Vitro Cytotoxicity Assessment: MTT Assay [6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the thiazole compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

2. In Vivo Efficacy Assessment: Murine Xenograft Model This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and the efficacy of potential cancer therapeutics.

  • Cell Implantation: A suspension of human cancer cells (e.g., A549) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the test compound, a vehicle control, or a standard-of-care drug. Dosing can be administered via various routes (oral, intraperitoneal, etc.).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration. Tumor growth inhibition is calculated and survival rates are monitored.

Signaling Pathway Visualization

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[2]

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibited by thiazole derivatives.

Antifungal and Antibacterial Activity: Combating Drug Resistance

The rise of drug-resistant pathogens presents a major global health challenge. Thiazole compounds have demonstrated potent activity against various fungal and bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), offering new avenues for antimicrobial drug development.[7][8]

Data Presentation: In Vitro vs. In Vivo Antimicrobial Efficacy

In vitro testing determines the minimum concentration of a drug that inhibits microbial growth (MIC), while in vivo models assess the compound's ability to clear an infection in an animal host.

Table 3: In Vitro Antibacterial Activity of Thiazole Compounds against MRSA [8]

Compound MIC (µg/mL)
Lead Thiazole Compound 1.3
Thiazole Analogue 1 >20
Thiazole Analogue 2 1.3
Thiazole Analogue 3 1.3

| Mupirocin (Standard) | 0.16 |

Table 4: In Vivo Efficacy of Thiazole Compounds in a Murine MRSA Skin Infection Model [8]

Treatment Dosing Regimen Reduction in MRSA Burden (%)
Lead Thiazole Compound Topical >90%
Thiazole Analogue 2 Topical >90%
Thiazole Analogue 3 Topical >90%

| Mupirocin (Standard) | Topical | >90% |

Table 5: Comparative In Vivo Efficacy of Antifungal Agents in Murine Candidiasis Model [7]

Antifungal Agent Fungal Strain Dosing Regimen Reduction in Fungal Burden (log CFU/g) Survival Rate (%)
Thiazole Derivative (MT) Candida albicans Topical Significant decrease in CFU from tongues Not Reported

| Fluconazole | Candida albicans | 0.5 mg/kg | Moderate reduction in kidney fungal burden | 20% |

Experimental Protocols

1. In Vitro Susceptibility Test: Broth Microdilution Method [8] This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A serial two-fold dilution of the thiazole compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., MRSA at ~5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. In Vivo Murine Skin Infection Model [8] This model is used to evaluate the efficacy of topical antimicrobial agents.

  • Infection: Anesthetized mice are wounded on the back, and the wound is inoculated with a specific concentration of MRSA.

  • Treatment: After a set period (e.g., 24 hours), the wounds are treated topically with the test compound, vehicle control, or a standard antibiotic like mupirocin.

  • Evaluation: After the treatment period, the skin tissue from the wound site is excised, homogenized, and plated on selective agar to quantify the bacterial load (CFU/g of tissue).

  • Analysis: The reduction in bacterial burden is calculated by comparing the treated groups to the vehicle control group.

Workflow and Mechanism Visualization

The overall process of validating in vitro antimicrobial hits involves a structured progression to in vivo testing. For antifungal thiazoles, a common mechanism is the disruption of the fungal cell membrane by inhibiting ergosterol synthesis.[7]

Validation_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Compound Library (Thiazoles) B Primary Screen (e.g., MIC Assay) A->B C Hit Confirmation & Cytotoxicity Testing B->C D Animal Model Selection (e.g., Murine Infection Model) C->D Lead Candidates E Efficacy & PK/PD Studies D->E F Toxicology Assessment E->F G Preclinical Candidate F->G

Caption: General workflow from in vitro screening to in vivo validation.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption Thiazole Thiazole Antifungal Thiazole->CYP51 inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by thiazoles.

Anti-inflammatory Activity: Targeting COX and LOX Enzymes

Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been developed as potent inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[9]

Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Efficacy

The validation process involves initial enzyme inhibition assays followed by animal models of inflammation, such as carrageenan-induced paw edema.

Table 6: In Vitro Enzyme Inhibition by a Lead Thiazole Compound (6l) [9]

Enzyme IC50 (µM)
COX-1 5.55
COX-2 0.09

| 5-LOX | 0.38 |

Table 7: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema [9]

Compound Dose Reduction in Edema (%)
Thiazole Compound (6l) Not Specified 60.82%

| Indomethacin (Standard) | Not Specified | Not Specified |

Experimental Protocols

1. In Vitro COX/LOX Inhibition Assay [9] These assays measure the ability of a compound to inhibit the activity of purified COX-1, COX-2, or 5-LOX enzymes.

  • Enzyme Preparation: Purified enzymes are used.

  • Incubation: The enzyme is pre-incubated with the test thiazole compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).

  • Product Measurement: The formation of the product (e.g., prostaglandin E2 for COX, leukotriene B4 for LOX) is measured using methods like ELISA or spectrophotometry.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

2. In Vivo Carrageenan-Induced Paw Edema Model [9] This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Baseline Measurement: The initial paw volume of male Wistar rats is measured using a plethysmometer.

  • Compound Administration: The test compound, vehicle, or a standard drug is administered orally or intraperitoneally.

  • Inflammation Induction: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

The successful translation of in vitro discoveries into in vivo efficacy is a cornerstone of modern drug development. For the promising class of thiazole compounds, a systematic approach to validation is essential. This guide highlights the critical link between cell-based assays, enzyme inhibition studies, and whole-animal models across different therapeutic areas. By carefully selecting appropriate models, detailing experimental protocols, and correlating data, researchers can effectively bridge the gap between initial findings and the development of novel, life-saving thiazole-based medicines.

References

Safety Operating Guide

Proper Disposal of 2-(Piperidin-1-yl)thiazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Precautions

  • Skin Irritation : May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation : May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2][3]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[1][2][4]
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To prevent inhalation of the compound.[1][2][5]

Spill Management and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment : Prevent the spill from spreading and from entering drains or waterways.[1][2][5]

  • Clean-up : For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[5] Avoid generating dust.[5] For larger spills, follow your institution's established emergency procedures for hazardous material cleanup.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Waste Disposal : All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash. [2][6][7]

Table 2: Waste Characterization
PropertyDescription
Physical State Solid
Chemical Name This compound
Hazard Class (presumed) Irritant
Incompatibilities Strong oxidizing agents, strong acids.[5]
Experimental Protocol for Waste Segregation and Storage:
  • Waste Identification : All waste streams containing this compound must be clearly identified.

  • Container Selection : Use only compatible and properly sealed containers for waste storage. Plastic containers are generally preferred.[8] The container must be in good condition with a secure, non-leaking cap.[9]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[4]

  • Segregation : Store the waste container in a designated "Satellite Accumulation Area" (SAA).[8][9] This area must be at or near the point of generation.[8] Crucially, segregate this waste from incompatible materials such as strong oxidizing agents and strong acids.[5][9]

  • Storage : Keep the waste container closed except when adding waste.[6][8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]

  • Disposal Request : Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 start Start: Generation of Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_contaminated Is the material contaminated? solid_waste Solid Waste Stream is_contaminated->solid_waste Yes (e.g., contaminated labware) liquid_waste Liquid Waste Stream (e.g., in solution) is_contaminated->liquid_waste No (pure compound or in solution) containerize_solid Place in a labeled, compatible solid hazardous waste container. solid_waste->containerize_solid containerize_liquid Place in a labeled, compatible liquid hazardous waste container. liquid_waste->containerize_liquid ppe->is_contaminated segregate Segregate from incompatible materials (e.g., strong acids/oxidizers) containerize_solid->segregate containerize_liquid->segregate store Store in designated Satellite Accumulation Area (SAA) segregate->store request_pickup Contact EHS for waste pickup. store->request_pickup end End: Proper Disposal by Certified Vendor request_pickup->end

Caption: Disposal workflow for this compound.

Waste Minimization

In line with good laboratory practice, researchers should aim to minimize the generation of hazardous waste.[8] This can be achieved by:

  • Ordering only the necessary quantities of the chemical.[8]

  • Reducing the scale of experiments whenever possible.[8]

  • Avoiding the contamination of non-hazardous materials.

By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Essential Safety and Logistics for Handling 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, a compound that requires careful management due to its potential health hazards. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4][5]To protect against splashes and airborne particles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[4][5] A lab coat must be worn and fully buttoned.[5] Fully enclosed shoes are mandatory.[5]To prevent skin contact.[4] Lab coats should fit properly to cover as much skin as possible.[5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][6] If ventilation is insufficient, a NIOSH-approved respirator is required.[3][6]To prevent the formation and inhalation of dust.[3]

Operational and Disposal Plans

A strict operational protocol is essential for minimizing exposure and ensuring safe handling from reception to disposal.

Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[3]

    • Ensure the fume hood is functioning correctly before starting any work.[3]

    • Assemble all necessary equipment, including spatulas, weigh boats, and appropriate waste containers, before handling the chemical.[3]

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1.

    • Inspect gloves for any defects before use.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation.[1]

    • Carefully weigh the powdered compound inside the fume hood to contain any dust.[3]

    • Avoid forming dust and aerosols.[6]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][4]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Store locked up.[8]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3][4]

    • Unused Compound: Dispose of contents/container to an approved waste disposal plant.[8]

  • Disposal Method:

    • The primary route for disposal is through an approved hazardous waste disposal service.[4]

    • Do not allow the product to enter drains.[4][8]

    • Adherence to all national and local regulations is mandatory.[4]

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose Dispose via Approved Service segregate_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.